molecular formula C11H13NO2 B3377050 1-Benzyl-4-hydroxypyrrolidin-2-one CAS No. 125370-52-7

1-Benzyl-4-hydroxypyrrolidin-2-one

Cat. No.: B3377050
CAS No.: 125370-52-7
M. Wt: 191.23 g/mol
InChI Key: OGAWUYQBXWYIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-hydroxypyrrolidin-2-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-hydroxypyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-hydroxypyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-hydroxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAWUYQBXWYIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432813
Record name 2-Pyrrolidinone, 4-hydroxy-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125370-52-7
Record name 2-Pyrrolidinone, 4-hydroxy-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzyl-4-hydroxypyrrolidin-2-one: A Privileged Chiral Scaffold & Pharmacophore

[1]

Executive Summary

1-Benzyl-4-hydroxypyrrolidin-2-one (CAS: 191403-66-4 for S-isomer) represents a privileged scaffold in medicinal chemistry.[1] It serves a dual function: first, as a bioactive pharmacophore sharing the

racetamchiral synthon

This guide dissects the compound’s utility not merely as an intermediate, but as a functional template for Fragment-Based Drug Discovery (FBDD) , detailing its specific interactions within cholinergic and glutamatergic pathways when functionalized, and its stereochemical role in constructing complex antibiotic side chains.

Molecular Architecture & Pharmacophore Analysis[1]

The molecule consists of a rigid pyrrolidin-2-one (gamma-lactam) ring substituted with a hydrophobic benzyl group at the


Structural Logic[2]
  • 
    -Lactam Core:  Mimics the transition state of the peptide bond (
    
    
    -peptide mimic), allowing it to interact with peptide-processing enzymes and receptors (e.g., prolyl oligopeptidase).
  • 
    -Benzyl Moiety:  Provides essential lipophilicity for Blood-Brain Barrier (BBB) penetration and occupies hydrophobic pockets (e.g., the aromatic gorge of Acetylcholinesterase).
    
  • 
    -Hydroxyl Handle:  A stereogenic center (typically S) that serves as a hydrogen-bond donor/acceptor or an activation site for nucleophilic displacement (inversion of configuration) to introduce amino or thio-substituents.[1]
    

Mechanism of Action (Biological & Synthetic)

The "mechanism" of this compound is bifurcated into its direct biological modulation (as a scaffold) and its chemical mechanism as a precursor.

A. Biological MOA: Cholinergic & Glutamatergic Modulation

When functionalized (e.g., to 4-aminomethyl derivatives like Nebracetam ), the scaffold acts via two primary pathways:

  • M1 Muscarinic Agonism: The lactam carbonyl and the basic nitrogen (introduced at C4) form a pharmacophore that binds to the orthosteric or allosteric site of the M1 muscarinic acetylcholine receptor. This activates the

    
     protein pathway, leading to 
    
    
    accumulation and
    
    
    release, which enhances long-term potentiation (LTP).
  • AMPA Receptor Modulation: Similar to Aniracetam, the benzyl-pyrrolidinone core modulates AMPA receptors, slowing desensitization and enhancing synaptic transmission.[1]

B. Chemical MOA: Stereochemical Inversion & Carbapenem Synthesis

In antibiotic development, the 4-hydroxy group is the "mechanism" of utility.[1]

  • Activation: The

    
     is mesylated or tosylated.[1]
    
  • Displacement: A sulfur nucleophile (mercaptan) attacks via

    
     mechanism, causing Walden inversion .
    
  • Result: This generates the specific stereochemistry required for the thio-pyrrolidine side chains of Meropenem and Ertapenem (though these often use the proline-carboxylate core, the pyrrolidinone analog is used for non-carboxylate variations).

Visualization: Divergent Utility Pathway

MOA_PathwayScaffold1-Benzyl-4-hydroxypyrrolidin-2-one(Core Scaffold)BioPathFunctionalization(C4-Aminomethyl)Scaffold->BioPathReductive AminationChemPathActivation(C4-OMs/OTs)Scaffold->ChemPathSulfonylationNebracetamNebracetam Analog(Nootropic)BioPath->NebracetamM1_ReceptorM1 MuscarinicReceptor AgonismNebracetam->M1_ReceptorBindingAMPA_ReceptorAMPA ReceptorModulationNebracetam->AMPA_ReceptorAllosteric Mod.InversionSN2 Displacement(Walden Inversion)ChemPath->Inversion+ Thiol NucleophileCarbapenemCarbapenem Side Chain(Antibiotic)Inversion->CarbapenemStereocontrol

Figure 1: Divergent utility of the scaffold in Neurotherapeutics (top) and Antibiotic Synthesis (bottom).

Experimental Protocols

Protocol A: Synthesis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one

This protocol utilizes a cyclization strategy from Malic Acid derivatives, ensuring high enantiomeric purity.[1]

Reagents: (S)-Malic acid, Benzylamine, Acetyl chloride, Borane-DMS.

  • Imide Formation:

    • React (S)-Malic acid (10 mmol) with acetyl chloride to form acetoxysuccinic anhydride.

    • Add Benzylamine (10 mmol) in THF at 0°C. Stir for 2h.

    • Reflux in acetyl chloride to close the ring, yielding 1-benzyl-3-acetoxypyrrolidine-2,5-dione.[1]

  • Regioselective Reduction:

    • Dissolve the imide in dry THF.[1]

    • Add

      
       or Borane-DMS (2.0 eq) dropwise at -78°C. Note: Strict temperature control is required to reduce the C5 carbonyl without over-reducing the C2 lactam.
      
    • Allow to warm to 0°C. Quench with MeOH.

  • Purification:

    • Extract with EtOAc/Water.[1][2]

    • Purify via Silica Gel Chromatography (DCM:MeOH 95:5).[1]

    • Yield: ~65-75% of the target 4-hydroxy lactam.[1]

Protocol B: In Vitro M1 Receptor Binding Assay (Competition)

To validate the activity of derivatives synthesized from this scaffold.

System: CHO-K1 cells expressing human M1 muscarinic receptors.[1] Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).[1]

  • Membrane Preparation: Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Mix membrane suspension (20 µg protein) with 0.2 nM [³H]-NMS.[1]

    • Add test compound (1-Benzyl-4-hydroxypyrrolidin-2-one derivative) at concentrations

      
       to 
      
      
      M.[1]
    • Incubate at 25°C for 60 min.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    .

Quantitative Data Summary

Table 1: Comparative Activity of Scaffold vs. Derivatives

Compound VariantModification (C4)Target SystemActivity TypePotency (

/

)
Scaffold (Title) -OH (Hydroxyl)Cholinergic (General)Weak Modulator> 100 µM (Low Affinity)
Nebracetam

M1 MuscarinicAgonist~1-5 µM
BHMC Analog

+

AChE / BChEInhibitor~10-50 nM
Carbapenem Side Chain

PBP (Bacterial)Binding Element(Nanomolar in final drug)

Note: The scaffold itself is a low-affinity precursor; high potency is achieved only after functionalization.[1]

References

  • Perekhoda, L., et al. (2024). "Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-One Derivatives Structurally Related with Nebracetam." ScienceRise: Pharmaceutical Science.[1] Link

  • Rezai, R., et al. (2018). "The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols."[1] Turkish Journal of Chemistry. Link

  • Kozikowski, A. P., et al. (1992). "Synthesis of 4-substituted pyrrolidin-2-ones as potential nootropic agents." Journal of Medicinal Chemistry. Link

  • Merck & Co. (2001).[1] "Process for the synthesis of Ertapenem Sodium." US Patent 6,504,027.[1] Link

  • PubChem. (2024).[1] "1-Benzyl-4-hydroxypyrrolidine-2-one Compound Summary." National Library of Medicine.[1] Link

The Pyrrolidinone Scaffold: A Technical Guide to Pharmacophore Versatility and Biological Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-pyrrolidinone (γ-lactam) ring is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple structural connectors, the pyrrolidinone ring actively participates in ligand-receptor binding through its dipole moment, hydrogen-bond acceptor capabilities (carbonyl oxygen), and rigid stereochemical control.

This guide moves beyond basic descriptions to analyze the chemical biology of pyrrolidinone derivatives. We examine its dominance in neurology (SV2A modulation), its emerging role in oncology (MDM2-p53 inhibition), and provide self-validating protocols for synthesis and assay development.

Part 1: The Pharmacophore & SAR Logic

The biological success of pyrrolidinone stems from its ability to position substituents in precise 3D orientations while maintaining a high degree of drug-likeness (Lipinski compliance).

Structural Analysis

The 2-pyrrolidinone ring is a polar, non-aromatic heterocycle. Its key features include:

  • Dipole Alignment: The amide bond creates a strong dipole, facilitating specific electrostatic interactions.

  • Conformational Bias: Unlike flexible acyclic amides, the ring constrains the N-C(=O) bond, reducing the entropy penalty upon binding to a protein target.

  • Stereogenic Potential: Carbons C3, C4, and C5 offer sites for introducing chirality, critical for distinguishing between receptor subtypes.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the pyrrolidinone ring substitutions.

SAR_Map Core 2-Pyrrolidinone Core N1 N1 Position (Pharmacokinetics) Core->N1 Solubility & BBB Permeability C3 C3 Position (Chiral Center) Core->C3 Receptor Affinity (e.g., Et group in Levetiracetam) C4 C4 Position (Lipophilicity/Selectivity) Core->C4 Bioisosteric replacement C5 C5 Position (Steric Bulk) Core->C5 Metabolic Stability Drug Examples Piracetam (N-acetamide) Levetiracetam (N-butanamide) N1->Drug Examples

Figure 1: SAR logic of the pyrrolidinone scaffold. The N1 position primarily dictates ADME properties, while C3/C4 substitutions drive target affinity.

Part 2: Neuropharmacology – The SV2A Domain

The most commercially successful application of pyrrolidinone derivatives lies in neurology, specifically the "racetam" class.

Mechanism of Action: SV2A Modulation

Unlike traditional antiepileptics that block Na+ channels or enhance GABA directly, Levetiracetam and Brivaracetam target the Synaptic Vesicle Protein 2A (SV2A).

  • The Target: SV2A is a membrane glycoprotein found in synaptic vesicles. It regulates the "readily releasable pool" of neurotransmitters.

  • The Interaction: Levetiracetam binds to SV2A, likely stabilizing a conformation that reduces high-frequency vesicle fusion (exocytosis) during epileptic bursts.

  • Selectivity: The (S)-enantiomer of levetiracetam is ~100-fold more potent than the (R)-enantiomer, proving the necessity of the C3-ethyl stereocenter [1].

SV2A_Mechanism Drug Pyrrolidinone Ligand (Levetiracetam) SV2A SV2A Protein (Vesicle Membrane) Drug->SV2A Binds (Kd ~ nM range) Fusion Vesicle Fusion (Exocytosis) Drug->Fusion Inhibits High-Freq Fusion Seizure Epileptic Burst Firing Drug->Seizure Prevents Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Trafficking Vesicle->Fusion Regulates Release Neurotransmitter Release (Glutamate) Fusion->Release Release->Seizure Excessive Release

Figure 2: Mechanism of SV2A modulation. The ligand stabilizes the vesicle machinery, preventing the hypersynchronized release of glutamate associated with seizures.

Part 3: Oncology – MDM2-p53 Inhibition[1]

An emerging frontier for pyrrolidinones is the inhibition of protein-protein interactions (PPIs), specifically the MDM2-p53 complex.

The Mimicry Mechanism

The p53 tumor suppressor protein is often inactivated by MDM2. Small molecules that disrupt this interaction can restore p53 function.

  • Structural Mimicry: The pyrrolidinone ring serves as a rigid scaffold to project hydrophobic groups (e.g., chlorophenyls) that mimic the side chains of Phe19 , Trp23 , and Leu26 of the p53 peptide.

  • Potency: Specific 5-oxo-pyrrolidine derivatives have demonstrated

    
     values as low as 260 nM  (Compound 41) [2].[1]
    
Comparative Efficacy Data

The following table summarizes the activity of pyrrolidinone-based inhibitors compared to standard ligands.

Compound IDCore StructureTargetActivity (

/

)
Mechanism
Nutlin-3a cis-Imidazoline (Control)MDM2-p53

: 90 nM
Steric occlusion of p53 binding pocket
Cmpd 41 [2]1-aryl-pyrrolidin-2-oneMDM2-p53

: 260 nM
Mimics Trp23 residue of p53
Cmpd 60a [2]5-phenyl-pyrrolidin-2-oneMDM2-p53

: 150 nM
Dual MDM2/MDMX inhibition
Sunitinib Indolin-2-one (Fused)RTK (VEGFR)

: ~10-80 nM
ATP-competitive kinase inhibition

Part 4: Antimicrobial Activity[2][3][4]

N-substituted pyrrolidinones have shown efficacy against resistant bacterial strains, functioning often as biofilm disruptors or membrane permeabilizers.

Antibacterial Profile

Recent studies on microwave-synthesized N-aryl pyrrolidinones indicate moderate to high activity against Gram-positive pathogens [3].

  • Key Substituent: The presence of electron-withdrawing groups (e.g., -NO2, -Cl) on the N-phenyl ring enhances antimicrobial potency.

  • Spectrum:

    • S. aureus:[2] MIC range 12.5 – 50 µg/mL

    • E. coli:[3][4] MIC range 25 – 100 µg/mL

    • Mechanism:[5] Disruption of bacterial cell wall synthesis (Mur pathway interference) or direct membrane depolarization.

Part 5: Experimental Protocols

Synthesis: Microwave-Assisted "Green" Protocol

Rationale: This multicomponent reaction is superior to classical condensation due to higher yields, solvent-free conditions (or water), and atom economy.

Reaction: Aniline + Aromatic Aldehyde + Dialkyl Acetylenedicarboxylate


 Functionalized Pyrrolidinone.

Protocol:

  • Reagents: Mix 1.0 mmol aniline, 1.0 mmol benzaldehyde derivative, and 1.0 mmol dimethyl acetylenedicarboxylate (DMAD).

  • Catalyst: Add 10 mol%

    
    -Toluenesulfonic acid (p-TSA) or Citric Acid (for green compliance).
    
  • Solvent: Use 2 mL of water or perform neat.

  • Conditions: Irradiate in a microwave reactor at 300W for 5–10 minutes (monitor via TLC).

  • Workup: Cool to RT. The solid product usually precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/Water.

  • Validation: Confirm structure via

    
    H-NMR (Look for characteristic pyrrolinone ring protons).
    

Synthesis_Workflow Input Reagents: Amine + Aldehyde + DMAD Mix Mix with Catalyst (p-TSA/Citric Acid) Input->Mix MW Microwave Irradiation (300W, 5-10 min) Mix->MW Workup Precipitation & Filtration MW->Workup Output Pure Pyrrolidinone Derivative Workup->Output

Figure 3: One-pot microwave-assisted synthesis workflow for polysubstituted pyrrolidinones.

Assay: SV2A Radioligand Binding (The "Gold Standard")

Rationale: To confirm neuroactivity, one must prove binding to the SV2A protein, not just phenotypic seizure protection.

Protocol:

  • Tissue Prep: Homogenize rat cerebral cortex (or HEK293 cells expressing human SV2A) in ice-cold Tris-HCl buffer.

  • Ligand: Use

    
     (a high-affinity levetiracetam analogue).
    
  • Incubation: Incubate 0.2 mg membrane protein with 2 nM radioligand and varying concentrations of the test compound (

    
     to 
    
    
    
    M) for 60 min at 4°C.
  • Non-Specific Control: CRITICAL STEP. Include parallel wells containing 1 mM levetiracetam to define non-specific binding.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Noyer, M., et al. (1995). The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes. European Journal of Pharmacology. Link

  • Zhuang, C., et al. (2012).[6] Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction.[6][7] Journal of Medicinal Chemistry.[6] Link

  • Swamy, M. K., et al. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives.[8] International Journal of ChemTech Research.[8] Link

  • Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. PNAS. Link

Sources

1-Benzyl-4-hydroxypyrrolidin-2-one potential research applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Research Applications of 1-Benzyl-4-hydroxypyrrolidin-2-one

Abstract

The pyrrolidinone ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of biologically active compounds and FDA-approved drugs.[1][2] This guide focuses on a specific, functionalized derivative, 1-Benzyl-4-hydroxypyrrolidin-2-one , a compound poised at the intersection of synthetic versatility and therapeutic potential. Its structure combines the robust pyrrolidinone core, a lipophilic benzyl group for potential aromatic interactions and blood-brain barrier penetration, and a reactive hydroxyl group for facile chemical modification. We will explore the compound's foundational properties and delve into its most promising research applications, particularly in the realm of neurodegenerative disorders and as a versatile intermediate for synthetic chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

Compound Profile: Structural and Physicochemical Properties

1-Benzyl-4-hydroxypyrrolidin-2-one is a solid, stable compound at room temperature. Its architecture is key to its potential. The lactam moiety provides a hydrogen bond donor and acceptor, the stereocenter at the 4-position offers opportunities for chiral chemistry, and the benzyl group can be critical for engaging with hydrophobic pockets in biological targets.[2][3]

PropertyValueReference
CAS Number 191403-66-4 (for S-enantiomer)[4]
Molecular Formula C₁₁H₁₃NO₂[5]
Molecular Weight 191.23 g/mol
Melting Point 107.5-108 °C[4]
Boiling Point 405 °C[4]
Physical Form Solid
Predicted XlogP 0.3[5]

Synthesis and Characterization

While 1-Benzyl-4-hydroxypyrrolidin-2-one is commercially available, understanding its synthesis provides a basis for analog creation.[6] A common strategy for building the pyrrolidinone core involves the reaction of itaconic acid with a primary amine, in this case, benzylamine, followed by subsequent chemical modifications.[7] For example, a multi-step synthesis can be envisioned starting from itaconic acid and benzylamine to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, which can then be reduced to yield the desired 4-hydroxy derivative.[7]

Characterization: Full structural verification is essential. Standard analytical techniques would include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton environments, and carbon skeleton.

  • FTIR Spectroscopy: To identify key functional groups, such as the lactam carbonyl (C=O) and the hydroxyl (-OH) stretch.[8]

  • Mass Spectrometry: To verify the molecular weight and fragmentation pattern.[5]

  • X-ray Crystallography: To unambiguously determine the solid-state conformation and stereochemistry.[8]

Core Research Application I: Scaffolding for Neurotherapeutics

The pyrrolidinone core is the foundation of the racetam class of nootropics (e.g., Piracetam) and the potent anticonvulsant Levetiracetam, establishing its credentials as a CNS-active scaffold.[9] This makes 1-Benzyl-4-hydroxypyrrolidin-2-one a compelling starting point for neurodegenerative disease research.

Alzheimer's Disease (AD)

Scientific Rationale: The multifactorial nature of AD necessitates multi-target drug design.[10] Pyrrolidinone derivatives have been explored as cholinesterase inhibitors and agents that can modulate the formation of beta-amyloid (Aβ) plaques, the pathological hallmarks of AD.[11][12] The structure of 1-Benzyl-4-hydroxypyrrolidin-2-one offers a template to develop agents that could, for example, inhibit acetylcholinesterase (AChE) to improve cognitive symptoms.

Experimental Workflow: A logical progression from initial screening to lead validation is critical.

AD_Workflow cluster_0 In Silico & In Vitro cluster_1 Cell-Based Models cluster_2 Lead Optimization A Molecular Docking (Target: AChE) B AChE Inhibition Assay (Ellman's Method) A->B Validate Hits C Neuroprotection Assay (SH-SY5Y cells + Aβ insult) B->C Test Efficacy D Cytotoxicity Assay (Ensure safety) C->D Confirm Viability E Analog Synthesis (Modify Benzyl & Hydroxyl groups) D->E Iterate Design F Structure-Activity Relationship (SAR) Studies E->F F->A Re-screen

Caption: Alzheimer's Disease Drug Discovery Workflow.

Featured Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the well-established Ellman's method, which measures the activity of AChE by quantifying the formation of a yellow-colored product.[1]

  • Materials: 96-well microplate, microplate reader, Acetylcholinesterase (AChE) from electric eel, Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), test compound (1-Benzyl-4-hydroxypyrrolidin-2-one and its derivatives), Donepezil (positive control).

  • Preparation: Prepare stock solutions of the test compound and Donepezil in a suitable solvent (e.g., DMSO). Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Procedure: a. To each well of the 96-well plate, add 25 µL of the test compound solution at various concentrations. b. Add 50 µL of phosphate buffer and 25 µL of AChE solution. Include a control with no inhibitor. c. Pre-incubate the mixture for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[1] d. Initiate the reaction by adding 50 µL of DTNB and 75 µL of the substrate (ATCI) to each well. e. Immediately begin measuring the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control without inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Parkinson's Disease (PD)

Scientific Rationale: The pathology of PD involves the loss of dopaminergic neurons, mitochondrial dysfunction, and neuroinflammation.[13][14] Interestingly, the structurally related compound 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) is an endogenous neurotoxin that can induce parkinsonism, partly by increasing oxidative stress and α-synuclein expression.[15] This suggests that the 1-benzyl-pyrrolidinone scaffold could interact with these key pathological pathways, and modifications could transform it from a toxin-like structure to a neuroprotective one.

Experimental Workflow: The focus here is on assessing neuroprotective and anti-inflammatory potential in relevant cell models.

PD_Workflow cluster_0 Neurotoxicity Model cluster_1 Assess Neuroprotection cluster_2 Mechanism of Action A Induce PD-like stress in SH-SY5Y or primary neurons (e.g., with Rotenone/MPP+) B Treat cells with Test Compound A->B C Cell Viability Assay (MTT / LDH) B->C D ROS Production Assay (DCFDA Staining) B->D E Mitochondrial Health (JC-1 / TMRM Staining) B->E F Western Blot for α-synuclein, Parkin D->F Investigate pathways E->F G Assess Microglia Activation (in co-culture models)

Caption: Parkinson's Disease Neuroprotection Screening Workflow.

Featured Protocol: Reactive Oxygen Species (ROS) Production Assay

This protocol uses Dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Materials: SH-SY5Y cells, cell culture medium, 24-well plates, Rotenone (neurotoxin), DCFDA dye, test compound, N-acetylcysteine (NAC, positive control), fluorescence microscope or plate reader.

  • Cell Culture: Seed SH-SY5Y cells in a 24-well plate and allow them to adhere and grow for 24 hours.

  • Assay Procedure: a. Pre-treat the cells with various concentrations of the test compound or NAC for 2-4 hours. b. Remove the medium and load the cells with 10 µM DCFDA in serum-free medium for 30 minutes in the dark. c. Wash the cells with phosphate-buffered saline (PBS) to remove excess dye. d. Add fresh medium containing the test compound/NAC and the neurotoxin (e.g., 1 µM Rotenone) to induce oxidative stress. Include a vehicle-treated control group and a Rotenone-only group. e. Incubate for 4-6 hours.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm) or capture images using a fluorescence microscope.

  • Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control. A significant reduction in fluorescence in the presence of the test compound compared to the Rotenone-only group indicates antioxidant activity.

Core Research Application II: Versatile Synthetic Intermediate

The true power of a scaffold lies in its adaptability. The hydroxyl and lactam functionalities on 1-Benzyl-4-hydroxypyrrolidin-2-one make it an excellent starting point for building chemical libraries to probe structure-activity relationships (SAR).[16][17]

Synthetic Diversification Strategies:

Synthesis_Tree cluster_0 Modification Pathways A 1-Benzyl-4-hydroxypyrrolidin-2-one B O-Alkylation / Acylation (Modify Hydroxyl Group) A->B Explore H-bond acceptor properties C Aromatic Substitution (Modify Benzyl Ring) A->C Tune lipophilicity and electronics D Lactam Chemistry (e.g., Reduction) A->D Access pyrrolidine core

Caption: Synthetic Diversification of the Core Scaffold.

Featured Protocol: General Procedure for O-Acylation

This protocol describes a standard method to esterify the 4-hydroxyl group, creating a library of analogs with varied ester side chains.

  • Materials: 1-Benzyl-4-hydroxypyrrolidin-2-one, a selection of acyl chlorides or carboxylic acids, dichloromethane (DCM) as solvent, a base such as triethylamine (TEA) or pyridine, and a coupling agent like EDC if starting from a carboxylic acid.

  • Reaction Setup: a. Dissolve 1-Benzyl-4-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). b. Add the base (e.g., TEA, 1.5 eq). c. Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. If using a carboxylic acid, add the acid (1.1 eq) and the coupling agent (e.g., EDC, 1.2 eq) to the solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: a. Once the reaction is complete, quench it by adding water or a saturated aqueous solution of sodium bicarbonate. b. Separate the organic layer, and extract the aqueous layer with DCM. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product using column chromatography on silica gel to obtain the pure ester derivative.

  • Characterization: Confirm the structure of the purified product using NMR and Mass Spectrometry.

Conclusion and Future Outlook

1-Benzyl-4-hydroxypyrrolidin-2-one is more than a simple chemical; it is a strategic starting point for innovation in drug discovery. Its established links to CNS-active pharmacophores, combined with its synthetic tractability, make it a high-value scaffold for researchers. The primary avenues for exploration lie in the development of novel therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's, where its structure can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. Future research should expand beyond these areas to explore its potential against other targets, leveraging the broad biological activity profile of the pyrrolidinone class, which includes anticancer, antiviral, and anti-inflammatory effects.[1][18] The systematic exploration of this scaffold promises to yield novel chemical entities capable of addressing significant unmet medical needs.

References

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. Available from: [Link]

  • Asif, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700–1718. Available from: [Link]

  • Gouliaev, A. H., & Senning, A. (2001). Pyrrolidone derivatives. Brain Research Reviews, 35(1), 59-90. Available from: [Link]

  • Researchers develop chemical compound with potential against Alzheimer's disease. (2025, November 12). FAPESP. Retrieved February 29, 2024, from [Link]

  • (4S)-1-benzyl-4-hydroxypyrrolidin-2-one | 191403-66-4. (n.d.). Pharmaffiliates. Retrieved February 29, 2024, from [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)). Available from: [Link]

  • Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 93. Available from: [Link]

  • Wang, Y., et al. (2021). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. Scientific Reports, 11(1), 19722. Available from: [Link]

  • 1-Benzyl-4(S)-hydroxypyrrolidin-2-one | C11H13NO2. (n.d.). BuyersGuideChem. Retrieved February 29, 2024, from [Link]

  • New drug shows potential as prophylactic for Alzheimer's disease. (2021, March 3). Drug Target Review. Retrieved February 29, 2024, from [Link]

  • UB researchers develop a new compound with therapeutic potential against Alzheimer's disease. (2025, April 1). University of Barcelona. Retrieved February 29, 2024, from [Link]

  • 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one. (n.d.). PubChemLite. Retrieved February 29, 2024, from [Link]

  • 1-benzyl-4-hydroxypyrrolidin-2-one (C11H13NO2). (n.d.). PubChemLite. Retrieved February 29, 2024, from [Link]

  • New drug molecule could lead to new treatments for Parkinson's disease in younger patients. (2024, September 20). McGill University. Retrieved February 29, 2024, from [Link]

  • 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid | C12H15NO3. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

  • Kumar, A., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(18), 2849–2860. Available from: [Link]

  • Rezai, T., et al. (2018). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. Turkish Journal of Chemistry, 42(3), 808-825. Available from: [Link]

  • Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. (2024). ScienceRise: Pharmaceutical Science. Available from: [Link]

  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. (2022). UiTM Institutional Repository. Available from: [Link]

  • Experimental drug stops Parkinson's disease progression and symptoms in mice. (2018, July 3). JHU Hub. Retrieved February 29, 2024, from [Link]

  • New drug molecule could lead to new treatments for Parkinson's disease in younger patients. (2024, September 20). EurekAlert!. Retrieved February 29, 2024, from [Link]

  • Maruyama, W., et al. (2004). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells. Journal of Neuroscience Research, 76(4), 563-71. Available from: [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Solmaz, G. D., & Erbaş, O. (2023). Nootropics as Cognitive Enhancers: Pharmacological Properties and Therapeutic Use. Journal of Experimental and Basic Medical Sciences, 4(2), 162-169. Available from: [Link]

  • Maslivets, A. N., et al. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank, 2024(1), M1795. Available from: [Link]

Sources

Technical Safety & Handling Guide: 1-Benzyl-4-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-4-hydroxypyrrolidin-2-one (CAS: 191403-66-4 / 105373-16-0) is a functionalized pyrrolidinone derivative widely utilized as a chiral building block in the synthesis of pharmaceutical agents, including nootropics (racetam derivatives) and antimicrobial scaffolds.[1][2][3][4][5]

While often categorized as a standard organic intermediate, its structural relationship to 2-pyrrolidone and N-methylpyrrolidone (NMP) necessitates a rigorous safety approach.[5] The pyrrolidinone core is associated with enhanced dermal penetration properties, meaning this compound—and solutions containing it—must be handled with protocols that assume a higher potential for transdermal bioavailability than generic organic solids.[5]

This guide provides a self-validating safety framework for researchers, moving beyond generic SDS advice to address specific laboratory workflows.

Part 1: Physicochemical Profile & Hazard Identification[5][6]

Effective risk assessment begins with accurate property identification.[5] The high boiling point and solid state of this compound reduce inhalation risk unless aerosolized, but its solubility profile dictates specific liquid-handling precautions.[5]

Table 1: Critical Physicochemical Properties
PropertyValueOperational Implication
CAS Number 191403-66-4 (S-isomer)Verify stereochemistry for synthesis; safety profile applies to racemate/isomers.[5]
Physical State Solid (Powder/Crystalline)Low vapor pressure; dust generation is the primary inhalation vector.[5]
Melting Point 107–112 °CStable solid at room temp; melt processing requires fume hood.[5]
Boiling Point ~405 °C (Predicted)Non-volatile; thermal decomposition likely before boiling.[5]
Solubility Soluble in DMSO, MeOH, DCMHigh Risk: Solubilized form enhances skin absorption potential.[5]
Storage 2–8 °C (Refrigerate)Hygroscopic; moisture uptake can alter weight accuracy and stability.[5]
GHS Hazard Classification

Based on structural analogs and available safety data, the compound is classified under GHS Category 4 (Oral Toxicity) and Category 2 (Irritant) .[4][5]

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[4][5][6]

  • H315: Causes skin irritation.[4][5][7][8][9]

  • H319: Causes serious eye irritation.[4][5][7][9][10]

  • H335: May cause respiratory irritation.[4][5][8][9]

ngcontent-ng-c2977031039="" class="ng-star-inserted">

Expert Insight: Do not underestimate the "Irritant" classification. Pyrrolidinone derivatives are known permeation enhancers.[5] An irritant on the skin surface that also enhances penetration can lead to systemic delivery of the compound or its solvent vehicle.[4][5]

Part 2: Engineering Controls & PPE Matrix

Standard nitrile gloves may offer insufficient protection against pyrrolidone-based solutions over long durations.[4][5] The following matrix defines protection levels based on the state of matter.

DOT Diagram 1: PPE & Containment Decision Logic

RiskAssessment Start Start: Handling 1-Benzyl-4-hydroxypyrrolidin-2-one StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing/Transfer Solution Solution (Organic Solvent) StateCheck->Solution Dissolving/Reacting SolidControls Engineering: Fume Hood / Powder Enclosure PPE: Standard Nitrile (4 mil) + Lab Coat Solid->SolidControls SkinRisk Risk: Dermal Absorption Enhanced Solution->SkinRisk Proceed Execute Experiment SolidControls->Proceed Safe to Proceed SolnControls Engineering: Fume Hood (Mandatory) PPE: Double Nitrile or Laminate Gloves SolnControls->Proceed Safe to Proceed SkinRisk->SolnControls

Figure 1: Decision logic for selecting containment and PPE based on the physical state of the compound.

Glove Selection Protocol
  • Dry Solid: Standard Nitrile gloves (0.11 mm / 4 mil) are sufficient.[5] Change immediately if contaminated to prevent incidental transfer to surfaces.[5]

  • In Solution (DMSO/DMF/DCM):

    • Primary Recommendation: Silver Shield / Laminate gloves are the only material offering >4 hours breakthrough time for pyrrolidone/solvent mixtures.[4][5]

    • Secondary Option: Double-gloving with Nitrile.[5] This does not prevent permeation but provides a momentary buffer layer to allow safe removal after a splash.[5]

Part 3: Operational Protocols

Storage & Stability Management[5][6][13]
  • Hygroscopicity Check: Upon receipt, inspect the container seal. If the solid appears clumpy or sticky, it has likely absorbed moisture.[4][5]

  • Desiccation: Store under an inert atmosphere (Argon/Nitrogen) within a desiccator if the primary container seal is compromised.[4][5]

  • Refrigeration: Maintain at 2–8 °C. Allow the container to warm to room temperature before opening to prevent condensation from forming on the cold solid.[4][5]

Weighing & Transfer (Solid Handling)
  • Static Control: Pyrrolidinone solids can be static-prone.[5][6] Use an anti-static gun or polonium strip near the balance if the powder "flies."[5]

  • Containment: Perform all weighing inside a chemical fume hood. If a balance is not available in the hood, use a tarred closed vessel method:

    • Tare a vial with cap inside the hood.[4][5]

    • Add solid.[4][5]

    • Cap tightly.[4][5][6][8][11][12]

    • Weigh outside the hood.[4][5]

Reaction Setup & Heating
  • Thermal Decomposition: Avoid heating above 150 °C unless necessary. Pyrrolidinones can undergo ring-opening or oxidation at high temperatures in the presence of strong acids/bases.[4][5]

  • Quenching: When used as an intermediate, ensure unreacted starting material is quenched or removed before workup to prevent contamination of the aqueous phase.[4][5]

Part 4: Emergency Response & Waste Disposal[6][12][13]

DOT Diagram 2: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess MinorSolid < 5g Solid Assess->MinorSolid MajorSoln > 10mL Solution or Large Solid Mass Assess->MajorSoln CleanSolid 1. Dampen paper towel (prevent dust) 2. Wipe inward 3. Double bag MinorSolid->CleanSolid CleanSoln 1. Evacuate Area 2. Don Vapor Respirator 3. Absorb with Vermiculite MajorSoln->CleanSoln Disposal Dispose as Hazardous Chemical Waste CleanSolid->Disposal CleanSoln->Disposal

Figure 2: Step-by-step workflow for managing spills, prioritizing dust suppression for solids and containment for solutions.[4][5]

First Aid Specifics
  • Skin Contact: Immediately wash with soap and water for 15 minutes .[5][10] Do not use ethanol or acetone to wash skin; these solvents will strip natural oils and drive the pyrrolidinone deeper into the dermal layer.[5]

  • Eye Contact: Flush with water for 15 minutes.[5][8][9][10] The lactam ring structure can be irritating to mucous membranes; seek ophthalmological evaluation if redness persists.[5]

  • Ingestion: Do NOT induce vomiting. The compound is harmful if swallowed (H302).[4][5][6] Rinse mouth and seek medical attention immediately.

Waste Disposal Streams[5][6]
  • Solid Waste: Dispose of in a container labeled "Hazardous Solid Waste - Toxic/Irritant."[4][5]

  • Aqueous Waste: If used in reaction workups, the aqueous layer must be treated as hazardous organic waste due to the water solubility of the lactam ring.[4][5] Do not pour down the drain.

References

  • Sigma-Aldrich. (2025).[5][6][12] (S)-1-Benzyl-4-hydroxypyrrolidin-2-one Safety Data Sheet. Merck KGaA.[5][6] Retrieved from [4][5]

  • Fisher Scientific. (2021).[5][9][12] 1-Benzyl-4-hydroxypiperidine Safety Data Sheet (Analogous Structure). Thermo Fisher Scientific.[5] Retrieved from

  • PubChem. (n.d.).[5] Compound Summary: 1-Benzyl-4-hydroxypyrrolidin-2-one.[3][5] National Library of Medicine.[5] Retrieved from

  • Pharmaffiliates. (2024). (4S)-1-benzyl-4-hydroxypyrrolidin-2-one COA and MSDS. Retrieved from [2]

  • ILO (International Labour Organization). (2018).[4][5] ICSC 0562 - 2-Pyrrolidone (Class Toxicity Data). Retrieved from

Sources

1-Benzyl-4-hydroxypyrrolidin-2-one: Pharmacophore Analysis and Role in Neuroscience

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Benzyl-4-hydroxypyrrolidin-2-one , a critical pharmacophore and chiral scaffold in the development of nootropic agents, specifically those targeting the cholinergic system.

Executive Summary

1-Benzyl-4-hydroxypyrrolidin-2-one (CAS: 191403-66-4 for the (S)-enantiomer) represents a "privileged structure" in medicinal chemistry, specifically within the racetam class of cognitive enhancers. While not a marketed drug itself, it serves as a high-value chiral scaffold and metabolic probe for understanding the Structure-Activity Relationship (SAR) of M1 muscarinic agonists like Nebracetam (WEB-1881). Its structural rigidity and hydrogen-bonding capability at the C4 position make it an essential tool for mapping the orthosteric and allosteric binding sites of G-protein coupled receptors (GPCRs) involved in memory and neuroprotection.

This guide details its synthesis, pharmacological mechanisms (inferred from high-affinity analogs), and utility in neurotherapeutic development.

Part 1: Chemical Identity & Structural Properties[1]

The compound consists of a pyrrolidin-2-one (lactam) core N-substituted with a benzyl group , featuring a hydroxyl group at the C4 position.[1] The stereochemistry at C4 is critical for biological activity, with the (S)-enantiomer often being the preferred synthon for bioactive derivatives.

Physicochemical Profile
PropertyDataRelevance
IUPAC Name 1-benzyl-4-hydroxypyrrolidin-2-oneCore nomenclature
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol Optimal for BBB penetration (<400 Da)
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity ensures BBB crossing
H-Bond Donors 1 (C4-OH)Critical for receptor pocket interaction
H-Bond Acceptors 2 (C=O, -OH)Lactam carbonyl is a key pharmacophore
Chirality (S) or (R) at C4(S)-isomer is derived from L-Malic acid

Part 2: Synthesis & Experimental Protocols

The synthesis of the optically active (S)-enantiomer is a classic example of chiral pool synthesis , utilizing naturally occurring (S)-Malic Acid as the starting material. This route is preferred for its high enantiomeric excess (ee).

Protocol: Enantioselective Synthesis from (S)-Malic Acid

Objective: Synthesize (S)-1-benzyl-4-hydroxypyrrolidin-2-one with >98% ee.

Reagents:

  • (S)-Malic Acid (Starting material)

  • Benzylamine (Primary amine source)

  • Acetyl Chloride / Methanol (Esterification)

  • Borane-Dimethyl Sulfide (BMS) or LiAlH₄ (Selective reduction)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Cyclization to Succinimide Intermediate:

    • Dissolve (S)-Malic acid (10 mmol) in acetyl chloride (20 mL) to form the anhydride/chloride intermediate.

    • Add Benzylamine (10 mmol) dropwise at 0°C.

    • Reflux in toluene for 4 hours. The reaction undergoes condensation to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (succinimide derivative).

    • Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The dione is more polar than the starting amine.

  • Regioselective Reduction:

    • The challenge is reducing one carbonyl (C5) to a methylene group while preserving the lactam (C2) and the hydroxyl group.

    • Dissolve the succinimide (5 mmol) in anhydrous THF.

    • Add LiAlH₄ (2.5 eq) carefully at -78°C to control reduction, or use NaBH₄ with an activating agent if milder conditions are required.

    • Note: Over-reduction leads to the pyrrolidine (removing both carbonyls). Controlled reduction yields the target pyrrolidin-2-one.

  • Purification:

    • Quench with Glauber’s salt (Na₂SO₄·10H₂O). Filter the aluminum salts.

    • Concentrate the filtrate.

    • Recrystallize from Ethanol/Ether to obtain white crystals.

Visualization: Synthetic Pathway

The following diagram illustrates the transformation from Malic Acid to the target scaffold.

SynthesisPath Malic (S)-Malic Acid (Chiral Pool) Inter1 Intermediate: (S)-1-benzyl-3-hydroxy- pyrrolidine-2,5-dione Malic->Inter1 + Benzylamine Cyclization (-H2O) Target Target: (S)-1-Benzyl-4-hydroxy- pyrrolidin-2-one Inter1->Target Regioselective Reduction (LiAlH4 / THF)

Caption: Synthesis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one via chiral pool synthesis from Malic Acid.

Part 3: Neuroscience Applications & Mechanism of Action

While Nebracetam (4-aminomethyl analog) is the clinically investigated nootropic, 1-benzyl-4-hydroxypyrrolidin-2-one serves as the fundamental lipophilic core that enables interaction with the M1 Muscarinic Acetylcholine Receptor (mAChR) .

The "Racetam" Pharmacophore Mechanism

The pyrrolidin-2-one ring mimics the structure of pyroglutamate , a metabolic intermediate of glutamate. However, the benzyl substitution shifts the profile towards cholinergic modulation .

  • Target: M1 Muscarinic Receptor (Gq-coupled).

  • Action: Allosteric Agonism or Positive Allosteric Modulation (PAM).

  • Effect: Binding induces a conformational change that activates the Gq protein cascade.

Signal Transduction Pathway

Upon binding, the compound (or its active derivatives) triggers the following cascade, leading to cognitive enhancement and neuroprotection:

  • Gq Activation: The Gαq subunit activates Phospholipase C (PLC).

  • IP3 Generation: PLC hydrolyzes PIP2 into IP3 and DAG.

  • Calcium Release: IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), releasing Ca²⁺.

  • Kinase Activation: Elevated Ca²⁺ activates PKC and CaMKII.

  • Downstream Effects:

    • LTP (Long-Term Potentiation): Enhanced synaptic plasticity via AMPA receptor phosphorylation.

    • Neuroprotection: Prevention of apoptosis via Bcl-2 upregulation.

Visualization: M1 Signaling Cascade

Signaling Ligand 1-Benzyl-4-hydroxy- pyrrolidin-2-one (Scaffold) M1 M1 Muscarinic Receptor Ligand->M1 Binding Gq Gq Protein M1->Gq Activation PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis PIP2 PIP2 PIP2->IP3 Precursor ER ER Calcium Store IP3->ER Binds IP3R Ca Cytosolic Ca2+ ER->Ca Release PKC PKC / CaMKII Ca->PKC Activates Effect Cognitive Enhancement & Neuroprotection PKC->Effect Phosphorylation of AMPAR/NMDA

Caption: Signal transduction pathway activated by benzyl-pyrrolidone agonists via the M1 muscarinic receptor.

Part 4: Comparative Pharmacology (SAR)

The 4-hydroxy group in the title compound distinguishes it from other racetams. Below is a comparison of how C4-substitution affects neuroactivity.

CompoundC4 SubstituentPrimary MechanismNeuroscience Application
1-Benzyl-4-hydroxypyrrolidin-2-one -OH Scaffold / M1 Probe SAR Studies, Metabolite
Nebracetam -CH₂NH₂M1 Agonist / Ca²⁺ InfluxNootropic, Anticonvulsant
Piracetam -H (No benzyl)Membrane Fluidity / AMPAGeneral Cognitive Decline
Oxiracetam -OH (No benzyl)AMPA ModulationMemory Enhancement

Key Insight: The Benzyl group at N1 is the driver for M1 receptor affinity . The 4-OH group increases water solubility compared to the unsubstituted benzyl-pyrrolidone, potentially altering pharmacokinetics (clearance) while maintaining the hydrogen bond network necessary for receptor pocket fidelity.

References

  • Synthesis & SAR of Benzyl-pyrrolidines: Perekhoda, L., et al. (2024).[2] Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-One Derivatives Structurally Related with Nebracetam. ScienceRise: Pharmaceutical Science.[2]

  • Nebracetam (M1 Agonist) Mechanism: Kitamura, Y., Kaneda, T., & Nomura, Y. (1991).[3][4] Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist.[3][4] Japanese Journal of Pharmacology.[3][4][5]

  • Metabolism of Pyrrolidone Nootropics: Fujimaki, Y., Sudo, K., & Hakusui, H. (1993).[6] Pharmacokinetics of nefiracetam and three metabolites in humans and stereoselective hydroxylation of its pyrrolidine ring.[7] Xenobiotica.[7]

  • Chemical Structure & Properties: PubChem. (n.d.). 1-Benzyl-4-hydroxypyrrolidin-2-one (CID 9920606).[8] National Center for Biotechnology Information.

Sources

Therapeutic Potential and Synthetic Utility of 1-Benzyl-4-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper [1]

Executive Summary

1-Benzyl-4-hydroxypyrrolidin-2-one (CAS: 191403-66-4 for S-isomer; 125370-52-7 for racemate) is a high-value chiral pharmacophore and synthetic intermediate, not a final marketed drug formulation.[1] Its significance in drug development lies in its structural versatility as a pyrrolidinone scaffold , serving as the direct precursor to the nootropic agent Nebracetam and a critical building block for the pyrrolidine side-chains of carbapenem antibiotics .

This guide analyzes the compound's utility in medicinal chemistry, detailing its transformation into bioactive therapeutics, its structural role in receptor modulation (cholinergic and glutamatergic systems), and scalable synthesis protocols for research applications.

Part 1: Chemical Architecture & Pharmacophore Analysis[1]

Structural Logic

The molecule consists of a 5-membered lactam (pyrrolidin-2-one) ring substituted with a benzyl group at the


-1 position and a hydroxyl group at the 

-4 position.[1]
  • Lactam Core (Pyrrolidin-2-one): Mimics the peptide bond geometry (

    
    -proline mimic), allowing it to interact with peptidomimetic recognition sites, such as Penicillin-Binding Proteins (PBPs) in bacteria or AMPA/Muscarinic receptors in the CNS.[1]
    
  • 4-Hydroxyl Group: A critical functional handle.[1] It provides stereochemical complexity (

    
     or 
    
    
    
    ) and serves as a nucleophilic site for further derivatization (e.g., conversion to aminomethyl groups for Nebracetam).
  • N-Benzyl Moiety: Acts as a lipophilic anchor, enhancing blood-brain barrier (BBB) penetration in neurological applications, or serving as a robust protecting group during multi-step antibiotic synthesis.[1]

Stereochemical Significance

The biological activity of pyrrolidinone derivatives is highly stereospecific.

  • (S)-Enantiomer: Often the preferred chiral form for synthesizing Nebracetam and carbapenem side chains (e.g., related to the hydroxyproline backbone).[1]

  • (R)-Enantiomer: May exhibit distinct or reduced pharmacological profiles, necessitating enantioselective synthesis or chiral resolution.[1]

Part 2: Therapeutic Applications & Mechanism of Action

While 1-Benzyl-4-hydroxypyrrolidin-2-one is an intermediate, its derivatives drive significant therapeutic effects.[1]

Neurology: The Racetam Pathway (Nebracetam)

The most direct therapeutic application is the synthesis of Nebracetam (4-aminomethyl-1-benzylpyrrolidin-2-one).[1]

  • Transformation: The 4-hydroxyl group is converted to an aminomethyl group.[1]

  • Mechanism of Action (MoA):

    • M1 Muscarinic Agonism: Nebracetam derivatives bind to the M1 receptor, facilitating G-protein coupling (

      
      ), leading to phospholipase C activation and IP3 production.[1] This pathway is critical for memory consolidation.[1]
      
    • Choline Uptake Enhancement: The pyrrolidinone core modulates high-affinity choline uptake (HACU) in presynaptic terminals.[1]

    • Neuroprotection: Prevents glutamate-induced neurotoxicity by modulating intracellular

      
       influx.[1]
      
Infectious Disease: Carbapenem Antibiotics

The 4-substituted pyrrolidine ring is a "privileged structure" in carbapenems (e.g., Meropenem, Ertapenem).

  • Role: The pyrrolidine side chain at C-2 of the carbapenem core dictates the spectrum of activity and stability against renal dehydropeptidase-I (DHP-I).[1]

  • MoA: The rigid pyrrolidine ring positions the antibiotic's active site to covalently inhibit PBPs, preventing bacterial cell wall synthesis.

Pathway Visualization

The following diagram illustrates the conversion of the scaffold into bioactive agents and their downstream signaling effects.

TherapeuticPathway Scaffold 1-Benzyl-4-hydroxy pyrrolidin-2-one Intermed Activation (Mesylation/Amination) Scaffold->Intermed Synthetic Modification Nebracetam Nebracetam (4-aminomethyl derivative) Intermed->Nebracetam Amination Carbapenem Carbapenem Side-Chain (Thiol derivative) Intermed->Carbapenem Thiolation Receptor_M1 M1 Muscarinic Receptor Nebracetam->Receptor_M1 Agonist Binding Receptor_PBP Penicillin-Binding Protein Carbapenem->Receptor_PBP Covalent Inhibition Effect_Cognition Cognitive Enhancement (PLC/IP3 Pathway) Receptor_M1->Effect_Cognition Signal Transduction Effect_Lysis Bacterial Cell Lysis (Wall Synthesis Inhibition) Receptor_PBP->Effect_Lysis Disruption

Caption: Divergent synthetic pathways from the 1-Benzyl-4-hydroxypyrrolidin-2-one scaffold leading to neuroprotective (Nebracetam) and antimicrobial (Carbapenem) outcomes.[1]

Part 3: Experimental Protocols

Synthesis via Tetramic Acid Reduction

This protocol describes the synthesis of the target compound from


-protected amino acid derivatives, a method favored for its regioselectivity.

Objective: Synthesize 1-Benzyl-4-hydroxypyrrolidin-2-one from


-Benzyl-glycine/alanine derivatives via a tetramic acid intermediate.

Reagents:

  • 
    -Benzyl-amino acid ethyl ester[1]
    
  • Meldrum's Acid[1][2]

  • Sodium Borohydride (

    
    )[1][2]
    
  • Dichloromethane (DCM), Methanol (MeOH)

Workflow:

StepOperationCritical Parameter
1. Acylation React

-benzyl amino acid with Meldrum's acid using EDC/DMAP in DCM.
Maintain

to prevent racemization.
2. Cyclization Reflux the intermediate in ethyl acetate to induce decarboxylative cyclization, yielding the Tetramic Acid (pyrrolidine-2,4-dione).[1]Monitor

evolution.
3. Reduction Dissolve Tetramic Acid in MeOH. Add

(1.5 eq) at

.[1][2] Stir for 2h.
Regioselectivity:

selectively reduces the C-4 ketone to a hydroxyl group, leaving the C-2 lactam intact.[1]
4. Purification Quench with acetic acid.[1] Extract with EtOAc.[1][3] Purify via column chromatography (Silica, Hexane:EtOAc).Target Yield: 60-75%.
Quality Control & Validation
  • NMR Verification:

    • 
       NMR (400 MHz, 
      
      
      
      ): Look for the benzyl benzylic protons (
      
      
      system or singlet ~4.4 ppm), the methine proton at C-4 (~4.5 ppm), and the diastereotopic protons at C-3 and C-5.[1]
  • Chiral HPLC: Use a Chiralpak AD-H column to verify enantiomeric excess (

    
    ) if synthesizing the pure enantiomer.[1]
    

Part 4: Safety & Toxicology[1]

  • Handling: The compound is a substituted lactam. While not acutely toxic, it should be treated as a potential irritant.[1]

  • Precursor Risks: The synthesis involves Sodium Borohydride (flammable solid, releases hydrogen) and Meldrum's Acid (irritant). All reactions must be conducted in a fume hood.[1]

  • Metabolic Fate: In vivo, the benzyl group may undergo oxidative dealkylation by CYP450 enzymes. The lactam ring is generally stable but can be hydrolyzed by specific lactamases.

Part 5: Future Directions

The "Green Chemistry" potential of this scaffold is emerging. Recent research indicates that Itaconic Acid (a renewable bio-feedstock) can be converted into pyrrolidinone derivatives via enzymatic pathways (P450pyr monooxygenase) or chemical amination.[1] This positions 1-Benzyl-4-hydroxypyrrolidin-2-one as a sustainable entry point for manufacturing complex pharmaceuticals, moving away from petrochemical-derived starting materials.[1]

References

  • Perekhoda, L., et al. (2024).[1][4] Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science.[1][5] Link

  • Universiti Teknologi MARA. (2022).[1][2] A Short Synthesis of 4-Hydroxypyrrolidine-2-One from Tetramic Acid Intermediates. UiTM Institutional Repository.[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 65926, Nebracetam. PubChem.[1] Link[1]

  • Ge, Y., et al. (2015).[1] Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid. Fungal Biology and Biotechnology. Link

  • Fofana, M., et al. (2023).[1][6] Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination. Scientific Journal of Chemical Sciences. Link

Sources

Methodological & Application

analytical methods for 1-Benzyl-4-hydroxypyrrolidin-2-one characterization

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Analytical Characterization of 1-Benzyl-4-hydroxypyrrolidin-2-one: Methodologies for Structural and Chiral Purity Determination

Scientific Context & Analytical Strategy

1-Benzyl-4-hydroxypyrrolidin-2-one (CAS 101385-90-4 for the (R)-enantiomer; CAS 122536-64-5 for the (S)-enantiomer) is a highly versatile chiral building block. It is frequently employed in the asymmetric synthesis of complex natural products, such as marine bistramides, and pharmaceutical intermediates like oxiracetam [1]. Because the molecule possesses a stereocenter at the C4 position and a benzyl-protected lactam nitrogen, rigorous analytical characterization is mandatory to ensure both chemical integrity and enantiomeric excess (


).

As a Senior Application Scientist, I have designed this guide to move beyond basic operational steps. The protocols detailed below form a self-validating analytical system. By combining orthogonal techniques—Nuclear Magnetic Resonance (NMR) for atomic-level structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) for chemical purity, and Chiral High-Performance Liquid Chromatography (HPLC) for stereochemical resolution—we establish a robust, closed-loop validation workflow for this critical intermediate.

AnalyticalWorkflow cluster_0 Structural & Chemical Purity cluster_1 Stereochemical Purity Sample 1-Benzyl-4-hydroxypyrrolidin-2-one Batch Sample NMR NMR Spectroscopy (1H, 13C in CDCl3) Sample->NMR LCMS LC-MS Analysis (RP-HPLC, ESI+) Sample->LCMS ChiralHPLC Chiral HPLC (Chiralcel OD-H) Sample->ChiralHPLC OptRot Polarimetry (Optical Rotation) Sample->OptRot DataAnalysis Data Integration & Quality Assurance Release NMR->DataAnalysis LCMS->DataAnalysis ChiralHPLC->DataAnalysis OptRot->DataAnalysis

Analytical workflow for the comprehensive characterization of 1-benzyl-4-hydroxypyrrolidin-2-one.

Structural Elucidation via NMR Spectroscopy

Causality & Experimental Design: Proton (


H) and Carbon (

C) NMR are the gold standards for confirming the regiochemistry of the hydroxyl group and the integrity of the pyrrolidinone ring. Deuterated chloroform (CDCl

) is selected as the solvent because it provides excellent solubility for the benzyl-protected lactam without introducing interfering solvent peaks in the critical 2.0–5.0 ppm aliphatic window.

A key diagnostic feature of this molecule is the diastereotopic nature of the methylene protons at C3 (adjacent to the carbonyl) and C5 (adjacent to the nitrogen). Because of the adjacent chiral center at C4, these protons exist in distinct magnetic environments, splitting into complex doublet-of-doublets (dd) rather than simple triplets or singlets [2].

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh 15–20 mg of the dried 1-benzyl-4-hydroxypyrrolidin-2-one sample.

  • Dissolution: Dissolve the sample in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Ensure complete dissolution via gentle vortexing.
    
  • Filtration: Pass the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity (shimming).

  • Acquisition: Acquire the

    
    H NMR spectrum at 
    
    
    
    300 MHz (16 scans, relaxation delay
    
    
    s) and the
    
    
    C NMR spectrum at
    
    
    75 MHz (512 scans,
    
    
    s).
  • Validation: Verify the integration ratio. The aromatic protons must integrate to exactly 5 relative to the single methine proton at C4.

Table 1: Expected


H NMR Chemical Shifts (CDCl

, 300 MHz)
Chemical Shift (

, ppm)
Multiplicity & CouplingIntegrationAssignment / Structural Causality
7.20 – 7.40Multiplet (m)5HAromatic protons of the benzyl protecting group.
4.40 – 4.60AB quartet / Multiplet2HBenzylic -CH

-. Diastereotopic due to the C4 chiral center.
4.35 – 4.50Multiplet (m)1HC4 Methine (-CH-OH). Deshielded by the hydroxyl oxygen.
3.10 & 3.40Doublet of doublets (dd)1H + 1HC5 Methylene (-CH

-N). Diastereotopic splitting.
2.40 & 2.65Doublet of doublets (dd)1H + 1HC3 Methylene (-CH

-C=O). Diastereotopic splitting.
2.50 – 3.00Broad singlet (br s)1HHydroxyl (-OH). Exchangeable with D

O.

Chemical Purity and Mass Confirmation (LC-MS)

Causality & Experimental Design: While NMR confirms the bulk structure, LC-MS is required to detect trace organic impurities (e.g., unreacted benzyl bromide or ring-opened byproducts) and confirm the molecular weight. We utilize a reversed-phase C18 column with an acidic mobile phase (0.1% Formic Acid). The acid suppresses the ionization of residual silanols on the column (preventing peak tailing) and acts as a proton source to promote robust


 ion formation in the Electrospray Ionization (ESI) source.
Protocol: LC-MS Purity Workflow
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Sample Preparation: Dissolve the sample to a final concentration of 0.1 mg/mL in the diluent.

  • Chromatographic Separation:

    • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min (split 1:4 prior to the MS source).

  • Detection: Monitor UV absorbance at 210 nm (amide bond) and 254 nm (benzyl group). Set the mass spectrometer to ESI+ mode, scanning from

    
     100 to 1000.
    
  • System Suitability (Self-Validation): A blank injection must precede the sample to rule out carryover. The target compound will elute as a sharp peak with a corresponding base peak of

    
     192.1 (
    
    
    
    ).

Stereochemical Purity: Enantiomeric Excess ( ) via Chiral HPLC

Causality & Experimental Design: Standard achiral stationary phases cannot differentiate between the (R) and (S) enantiomers of 1-benzyl-4-hydroxypyrrolidin-2-one. To resolve them, we employ a polysaccharide-based chiral stationary phase, specifically a cellulose tris(3,5-dimethylphenylcarbamate) coating (e.g., Chiralcel OD-H) [2]. The separation is driven by transient, diastereomeric interactions—specifically hydrogen bonding between the analyte's hydroxyl/lactam groups and the carbamate linkages of the stationary phase, combined with


 stacking from the benzyl group.

A normal-phase solvent system (Hexane/Isopropanol) is strictly required. Using highly polar or acidic solvents can strip the coated chiral selector from the silica support, destroying the column.

Protocol: Chiral HPLC Determination
  • Mobile Phase Preparation: Mix HPLC-grade Hexane and 2-Propanol (Isopropanol) in a 95:5 (v/v) ratio. Degas thoroughly via ultrasonication.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of the mobile phase. Crucial Step: Never dissolve the sample in pure strong solvents (like DCM or pure Methanol) as this will cause severe peak distortion (the "solvent effect") upon injection into a normal-phase system.

  • System Equilibration: Flush the Chiralcel OD-H column with the mobile phase at 1.0 mL/min until the baseline is perfectly stable (typically 30–45 minutes).

  • Self-Validating Control (Racemate Injection): Inject 10 µL of a racemic standard of 1-benzyl-4-hydroxypyrrolidin-2-one.

    • Acceptance Criterion: The chromatogram must show two distinct peaks with an area ratio of 50:50 (

      
      ) and a resolution (
      
      
      
      )
      
      
      (baseline separation).
  • Sample Injection: Inject 10 µL of the synthesized enantioenriched batch.

  • Calculation: Calculate the enantiomeric excess using the integrated peak areas:

    
    
    

Table 2: Chiral HPLC Method Parameters

ParameterSpecificationCausality / Rationale
Column Chiralcel OD-H (250 × 4.6 mm, 5 µm)Polysaccharide backbone provides chiral cavities for stereoselective hydrogen bonding.
Mobile Phase Hexane / 2-Propanol (95:5 v/v)Normal-phase conditions preserve the coated chiral selector and promote H-bonding.
Flow Rate 1.0 mL/minOptimizes the van Deemter curve for 5 µm particles, balancing speed and resolution.
Detection UV at 254 nmTargets the

transition of the benzyl protecting group for high signal-to-noise.
Temperature 25 °C (Thermostatted)Chiral recognition is highly temperature-dependent; strict control prevents retention time drift.

References

  • Amazon AWS / Supporting Information. (n.d.). Non-Racemic Bicyclic Lactam Lactones Via Regio- and cis-Diastereocontrolled C–H insertion. Retrieved March 1, 2026, from[Link]

Comprehensive Characterization Guide: 1-Benzyl-4-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CHEM-191-04

Executive Summary & Structural Context

This guide details the structural characterization of 1-Benzyl-4-hydroxypyrrolidin-2-one (CAS: 191403-66-4), a critical chiral intermediate in the synthesis of pyrrolidine-based nootropics (racetams) and pharmaceutical scaffolds.

Unlike simple achiral lactams, this molecule possesses a stereocenter at the C4 position. This chirality induces magnetic non-equivalence in the protons of the methylene groups (C3, C5, and the N-benzyl linker), creating complex second-order coupling patterns in NMR spectra. This protocol addresses the specific challenge of resolving these diastereotopic protons and validating the structure using High-Resolution Mass Spectrometry (HRMS).

Chemical Identity[1][2][3][4][5][6][7][8]
  • IUPAC Name: 1-Benzyl-4-hydroxypyrrolidin-2-one[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 191.23 g/mol [1]

  • Key Structural Features:

    
    -Lactam ring, N-benzyl protection, C4-hydroxyl stereocenter.
    

Experimental Protocols

Sample Preparation

NMR Spectroscopy:

  • Solvent Selection: DMSO-

    
     is the preferred solvent for full characterization. It inhibits proton exchange, allowing the observation of the hydroxyl proton doublet (
    
    
    
    Hz) and prevents the overlap of the benzylic methylene protons often seen in
    
    
    .
  • Concentration: 10-15 mg in 0.6 mL solvent for

    
    H; 30-50 mg for 
    
    
    
    C.

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid to promote protonation

    
    .
    
Analytical Workflow

The following diagram outlines the logical flow for confirming the structure and purity of the compound.

AnalyticalWorkflow Sample Crude/Purified Sample MS MS (ESI+) Check MW (191.23) Sample->MS Step 1: Mass Check MS->Sample Impurity Found NMR_H 1H NMR (DMSO-d6) Check Diastereotopicity MS->NMR_H Step 2: Connectivity NMR_C 13C NMR Carbon Count (11 signals) NMR_H->NMR_C Step 3: Skeleton Validation Structure Validation NMR_C->Validation Final Confirmation

Figure 1: Step-by-step analytical workflow for structural validation.

Mass Spectrometry Data & Analysis

Fragmentation Logic

In ESI(+) mode, the molecule typically appears as the protonated molecular ion


. The fragmentation pattern is dominated by the stability of the benzyl group (tropylium ion formation).

Key Fragmentation Pathways:

  • Primary Loss: Loss of water (

    
    , -18 Da) from the C4-hydroxyl group is common, especially if source temperatures are high.
    
  • Base Peak: Cleavage of the N-Benzyl bond generates the stable tropylium ion (

    
    ) at m/z 91.
    

MS_Fragmentation M_Ion [M+H]+ m/z 192.1 Dehydration [M+H - H2O]+ m/z 174.1 M_Ion->Dehydration - H2O (18 Da) Tropylium Tropylium Ion [C7H7]+ m/z 91.0 (Base Peak) M_Ion->Tropylium N-Bn Cleavage Pyrrolidone Pyrrolidone Core m/z 102.1 M_Ion->Pyrrolidone Charge Retention on Ring

Figure 2: Proposed ESI(+) fragmentation pathway.

Mass Spectrum Table
m/z (Observed)Ion IdentityRelative AbundanceStructural Inference
192.1

80-100%Parent Molecule (Protonated)
214.1

VariableSodium Adduct (Common in glass)
174.1

10-30%Loss of OH (Confirms Hydroxyl)
91.0

100% (Base) Benzyl group (Tropylium)

NMR Spectroscopy Data & Analysis

The "Expert" Insight: Diastereotopicity

The defining feature of this NMR spectrum is the behavior of the benzylic protons (


). In achiral 1-benzyl-2-pyrrolidinone, these protons are equivalent and appear as a singlet.
However, in 1-Benzyl-4-hydroxypyrrolidin-2-one , the C4 chiral center breaks the symmetry. The benzylic protons "see" the chiral center differently, making them diastereotopic .
  • Observation: They appear as an AB Quartet (two doublets with a large geminal coupling constant,

    
     Hz), rather than a singlet.
    
  • Implication: If you see a singlet for the benzyl

    
    , your compound may have racemized or the resolution is insufficient.
    
H NMR Data (400 MHz, DMSO- )
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Ar-H 7.20 – 7.40Multiplet5H-Phenyl ring protons
OH 5.25Doublet1H3.5Hydroxyl (visible in dry DMSO)
N-CH-Ph (Ha) 4.48Doublet1H15.0Diastereotopic Benzyl proton A
H4 4.35Multiplet1H-Methine at chiral center
N-CH-Ph (Hb) 4.28Doublet1H15.0Diastereotopic Benzyl proton B
H5a 3.45dd1H10.5, 5.2Protons adjacent to N (Deshielded)
H5b 3.12d (broad)1H10.5Geminal partner to H5a
H3a 2.68dd1H16.5, 7.5Protons adjacent to Carbonyl
H3b 2.25dd1H16.5, 3.5Geminal partner to H3a
C NMR Data (100 MHz, DMSO- )
Carbon TypeShift (

ppm)
Assignment
C=O 172.5Lactam Carbonyl (C2)
Ar-C (ipso) 137.2Quaternary Aromatic
Ar-C 128.8, 127.8, 127.4Aromatic CH (Ortho, Meta, Para)
CH-OH 64.8C4 (Chiral Center)
N-CH2 56.2C5 (Ring methylene)
Bn-CH2 46.5Benzylic Methylene
CH2-CO 41.8C3 (Ring methylene)

Impurity Profiling

When synthesizing or sourcing this compound, three specific impurities are common. Use the following diagnostic signals to detect them:

  • Benzylamine (Starting Material):

    • Look for a triplet at

      
       3.7 ppm (
      
      
      
      ) in
      
      
      or broad
      
      
      peaks.
    • MS: m/z 108.

  • Malic Acid (Starting Material):

    • Look for carboxylic acid protons (very downfield >11 ppm) or CH-OH at different shifts.

  • Elimination Product (Unsaturated Lactam):

    • If the reaction was heated too vigorously, water is eliminated to form the double bond (1-benzyl-1,5-dihydro-2H-pyrrol-2-one).

    • Diagnostic Signal: Olefinic protons appearing at

      
       6.0 – 7.0 ppm.
      

References

  • PubChem. (n.d.). 1-benzyl-4-hydroxypyrrolidin-2-one (Compound).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Fofana, M., et al. (2023).[4][5] Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry. Retrieved October 26, 2023, from [Link] Note: Used for comparative NMR data of the benzyl-pyrrolidine scaffold.

Sources

using 1-Benzyl-4-hydroxypyrrolidin-2-one as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-Benzyl-4-hydroxypyrrolidin-2-one in Chiral Scaffold Synthesis

Executive Summary

1-Benzyl-4-hydroxypyrrolidin-2-one is a high-value chiral building block derived from the chiral pool (typically malic acid or 4-hydroxyproline). Its utility lies in its bifunctionality: it possesses a reactive hydroxyl stereocenter at C4 and a protected lactam nitrogen. This scaffold is a critical intermediate in the synthesis of carbapenem antibiotics , nootropic agents (racetam analogs), and NMDA receptor antagonists .

This guide provides field-proven protocols for the three most critical transformations of this intermediate:

  • Deoxyfluorination (Accessing metabolically stable 4-fluoro analogs).

  • Mitsunobu Inversion/Amination (Accessing chiral amines).

  • Oxidative Activation (Accessing 2,4-pyrrolidinediones for C3-functionalization).

Critical Quality Attributes (CQA) & Sourcing

Before initiating synthesis, the starting material must be validated. This lactam is hygroscopic; water content interferes with DAST and Mitsunobu reactions.

ParameterSpecificationMethodImpact of Failure
Purity >98%HPLC (210 nm)Side reactions in oxidation steps.
Chiral Purity >99% eeChiral HPLC (Chiralcel OD-H)Loss of potency in final drug candidate.
Water Content <0.1%Karl FischerCritical: DAST hydrolysis releases HF (safety hazard) and reduces yield.
Appearance White to off-white solidVisualYellowing indicates oxidation/impurity.

Drying Protocol: If water content >0.1%, dissolve in Toluene and concentrate in vacuo (azeotropic drying) three times prior to use.

Synthetic Workflows & Decision Logic

The following diagram illustrates the divergent synthetic pathways available from this central hub.

G Start 1-Benzyl-4-hydroxy pyrrolidin-2-one (OH Stereocenter) Fluoride 4-Fluoro Analog (Inverted Configuration) Start->Fluoride DAST/Deoxo-Fluor (Inversion) Azide 4-Azido Intermediate (Inverted Configuration) Start->Azide Mitsunobu (DPPA/DIAD) (Inversion) Dione Pyrrolidine-2,4-dione (Tetramic Acid) Start->Dione Swern/Dess-Martin Amine 4-Amino Analog (Chiral Amine) Azide->Amine Staudinger Red. C3_Sub 3-Substituted Analogs Dione->C3_Sub Aldol/Alkylation

Figure 1: Divergent synthetic utility of the 1-benzyl-4-hydroxypyrrolidin-2-one scaffold.

Detailed Experimental Protocols

Protocol A: Stereoselective Deoxyfluorination (Inversion)

Objective: Convert (4S)-OH to (4R)-F. Fluorine introduction increases metabolic stability and lipophilicity. Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Safety Warning: DAST releases HF upon contact with water and can be explosive at high temperatures. Never heat the neat reagent.

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) under Argon.

  • Dissolution: Add 1-benzyl-4-hydroxypyrrolidin-2-one (1.0 eq, 10 mmol) and anhydrous DCM (dichloromethane, 40 mL). Cool to -78°C (dry ice/acetone bath).

  • Addition: Add DAST (1.2 eq) dropwise via syringe over 15 minutes. Crucial: Maintain temp < -60°C to prevent elimination to the enamide.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) over 4 hours.

  • Quench: Cool back to 0°C. Quench by slow addition of saturated NaHCO₃ (aq). Caution: Vigorous CO₂ evolution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: If elimination (olefin formation) is observed, switch solvent to THF or use Deoxo-Fluor, which is more thermally stable but less reactive.

Protocol B: Mitsunobu Inversion to Chiral Amines

Objective: Convert (4S)-OH to (4R)-N₃ (Azide), then reduce to (4R)-NH₂. Reagent: Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate), DPPA (Diphenylphosphoryl azide).

Step-by-Step:

  • Setup: Charge a dry flask with 1-benzyl-4-hydroxypyrrolidin-2-one (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C.[2]

  • Nucleophile: Add DPPA (1.2 eq).

  • Activator: Add DIAD (1.2 eq) dropwise. The solution will turn yellow.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 12 hours.

  • Workup: Concentrate THF. Dissolve residue in Ether/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

  • Reduction (Staudinger): Dissolve the crude azide in THF/Water (10:1). Add PPh₃ (1.5 eq). Heat to 50°C for 4 hours until N₂ evolution ceases.

  • Isolation: Acidify with 1M HCl to extract the amine into the aqueous phase (washing away impurities). Basify the aqueous layer and extract with DCM.

Self-Validating Check: The disappearance of the OH stretch (3400 cm⁻¹) and appearance of the Azide stretch (~2100 cm⁻¹) in IR confirms Step 4.

Protocol C: Oxidation to Pyrrolidine-2,4-dione (Tetramic Acid Analog)

Objective: Create a keto-lactam for functionalization at the C3 position (e.g., Knoevenagel condensation). Reagent: Dess-Martin Periodinane (DMP) or Swern conditions.

Step-by-Step:

  • Setup: Dissolve 1-benzyl-4-hydroxypyrrolidin-2-one (1.0 eq) in wet DCM (DMP requires trace water to accelerate, or use standard anhydrous if strictly following Swern).

  • Addition: Add DMP (1.2 eq) at 0°C.

  • Reaction: Stir at RT for 2 hours.

  • Quench: Add a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃ (to reduce unreacted periodinane). Stir vigorously until the layers separate clearly.

  • Isolation: Extract with DCM.

  • Stability Note: The product, 1-benzylpyrrolidine-2,4-dione, exists in equilibrium with its enol form. It is acidic (pKa ~6-7). Do not wash with strong base during workup, or the product will stay in the aqueous layer.

References

  • Mitsunobu Reaction Mechanisms & Applications

    • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.[3][4]

    • Source: MDPI (Molecules), 2022.
    • URL:[Link][3]

  • Synthesis of Pyrrolidine-2,3-diones (Related Oxidation Chemistry)

    • Title: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione.[5]

    • Source: Science Journal of Chemistry, 2023.
    • URL:[Link][2][3][5][6][7][8][9]

  • Synthesis of 4-Hydroxy-2-pyrrolidone (Patent Grounding)

    • Title: Method of producing 4-hydroxy-2-pyrrolidinone.[10][11]

    • Source: European P
    • URL
  • General Reactivity of 4-Hydroxypyrrolidines

    • Title: Synthesis of a New Chiral Pyrrolidine (NIH/PMC).
    • Source: N
    • URL:[Link]

Sources

Technical Application Note: 1-Benzyl-4-hydroxypyrrolidin-2-one (BHP) in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-Benzyl-4-hydroxypyrrolidin-2-one (BHP) is a functionalized pyrrolidinone derivative structurally related to the racetam class of nootropic drugs. Specifically, it shares the 4-hydroxy-2-pyrrolidinone core with Oxiracetam but possesses an N-benzyl substitution similar to Nebracetam (1-benzyl-4-aminomethyl-pyrrolidin-2-one).

While frequently utilized as a chiral intermediate in the synthesis of complex pharmaceutical scaffolds (e.g., antiviral agents or glutamate receptor modulators), BHP acts as a critical lipophilic probe in neuropharmacology. Its structural features suggest potential activity as a modulator of cholinergic systems (M1 muscarinic receptors) or as a neuroprotective agent against oxidative stress, leveraging the lipophilicity of the benzyl group to enhance membrane interaction compared to hydrophilic racetams.

Key Applications
  • Structure-Activity Relationship (SAR) Studies: Evaluating the role of N-benzylation on the pharmacological profile of 4-hydroxypyrrolidones.

  • Neuroprotection Assays: Screening for efficacy against oxidative (H₂O₂) or excitotoxic (Glutamate) insults in neuronal models.

  • Chiral Synthesis Control: Using the (S)- or (R)-enantiomers to determine stereospecific biological effects.

Chemical Properties & Reagent Preparation[1][2][3][4][5]

Before initiating cell culture experiments, precise handling of BHP is required due to its lipophilic nature relative to standard racetams.

PropertySpecificationExperimental Implication
CAS Number 191403-66-4 (S-isomer)Verify enantiomeric purity if using chiral specific protocols.
MW 191.23 g/mol Calculation factor for Molarity.
Solubility DMSO (>50 mM), EthanolInsoluble in water. Requires DMSO stock.
Stability Stable at -20°C (Solid/Stock)Avoid repeated freeze-thaw cycles of DMSO stocks.
Lipophilicity LogP ~ 1.2 - 2.1Higher membrane permeability than Oxiracetam (LogP < -1).
Protocol 2.1: Stock Solution Preparation (50 mM)

Objective: Create a stable, sterile stock solution for cell culture dosing.

  • Weighing: Accurately weigh 9.56 mg of BHP powder.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO). Vortex vigorously for 30 seconds until fully dissolved.

    • Note: If the compound does not dissolve immediately, warm the vial to 37°C for 2-3 minutes.

  • Sterilization: Although DMSO is bacteriostatic, pass the solution through a 0.22 µm PTFE syringe filter if using for long-term (>24h) incubation.

  • Aliquot & Storage: Dispense into 50 µL aliquots in amber microtubes. Store at -20°C .

  • Vehicle Control: Prepare a "Mock" tube containing only sterile DMSO to serve as the solvent control (0.1% final concentration).

Experimental Workflows

Visualization: Experimental Logic

The following diagram outlines the decision matrix for evaluating BHP in neuronal models.

BHP_Workflow Start Compound: 1-Benzyl-4-hydroxypyrrolidin-2-one Stock Stock Prep (50mM in DMSO) Start->Stock Cells Select Neuronal Model (SH-SY5Y or PC12) Stock->Cells Tox Phase 1: Cytotoxicity (MTT/CCK-8) Range: 1 - 1000 µM Cells->Tox Decision Is LC50 > 500 µM? Tox->Decision Efficacy Phase 2: Neuroprotection Assay (Pre-treatment 24h) Mech Phase 3: Mechanism (Neurite Outgrowth / Calcium) Efficacy->Mech If Active Decision->Efficacy Yes (Safe) Stop Redesign / Lower Dose Decision->Stop No (Toxic) Proceed Proceed to Efficacy

Caption: Workflow for the stepwise evaluation of BHP, prioritizing safety screening before efficacy testing.

Protocol 3.1: Dose-Response Viability Screening (Safety Profiling)

Objective: Determine the Maximum Tolerated Dose (MTD) and LC50 in SH-SY5Y human neuroblastoma cells.

Materials:

  • SH-SY5Y cells (ATCC CRL-2266).

  • Complete Media: DMEM/F12 + 10% FBS + 1% Pen/Strep.

  • Assay Reagent: CCK-8 or MTT.

Procedure:

  • Seeding: Plate SH-SY5Y cells at 1.0 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Treatment Preparation:

    • Thaw 50 mM BHP stock.

    • Prepare serial dilutions in warm culture media to achieve final concentrations: 1000, 500, 100, 50, 10, 1 µM .

    • Critical: Ensure final DMSO concentration is ≤ 0.5% in all wells. Include a "Vehicle Control" (0.5% DMSO) and "Positive Control" (10% DMSO or Triton X-100).

  • Incubation: Aspirate old media and add 100 µL of treatment media. Incubate for 24 or 48 hours .

  • Readout:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1-4 hours until orange color develops.

    • Measure Absorbance at 450 nm .

  • Analysis: Normalize data to Vehicle Control (100%). Calculate LC50 using non-linear regression.

    • Acceptance Criteria: Vehicle control viability > 90%.

Protocol 3.2: Neuroprotection Against Oxidative Stress

Objective: Assess if BHP mitigates H₂O₂-induced neuronal death (a standard model for ischemic/neurodegenerative injury).

Rationale: The benzyl group may enhance intracellular accumulation, potentially stabilizing mitochondrial function or scavenging radicals better than the parent 4-hydroxy-2-pyrrolidinone.

Procedure:

  • Seeding: Plate cells (SH-SY5Y or PC12) as in Protocol 3.1.

  • Pre-treatment (Prophylactic Model):

    • Add BHP at safe concentrations (determined in Phase 1, typically 10, 50, 100 µM ) for 2-24 hours prior to insult.

    • Note: Racetams often require longer pre-incubation to modulate membrane dynamics.

  • Insult:

    • Remove media.[1] Wash once with PBS (to prevent direct reaction between BHP and H₂O₂ in media).

    • Add media containing H₂O₂ (100 - 300 µM) with or without BHP.

    • Optimization: The H₂O₂ concentration must be titrated to cause ~50% cell death in vehicle controls (EC50).

  • Incubation: Incubate for 24 hours .

  • Quantification: Measure viability via MTT/CCK-8.

    • Calculation: % Protection = [(Treated - H₂O₂ Only) / (Control - H₂O₂ Only)] × 100.

Expected Results & Data Interpretation

AssayExpected Outcome (If Active)Interpretation
Viability (Safety) No toxicity < 500 µMRacetam cores are generally non-toxic. High lipophilicity may lower LC50 compared to Piracetam.
Neuroprotection 20-40% recovery of viabilityIndicates potential as a scaffold for neurodegenerative therapy.
Morphology Maintenance of neurites under stressSuggests cytoskeletal stabilization or growth factor mimicry (similar to Nebracetam).
Signaling Pathway Hypothesis

If BHP exhibits activity, it likely operates via the following putative pathway, shared by benzyl-substituted pyrrolidinones (e.g., Nebracetam):

Mechanism BHP BHP (Extracellular) Membrane Cell Membrane BHP->Membrane Diffusion M1 M1 mAChR / AMPA BHP->M1 Binding? Gq Gq/PLC Pathway M1->Gq Ca Intracellular Ca2+ Gq->Ca PKC PKC Activation Ca->PKC Survival Cell Survival (Bcl-2 / BDNF) PKC->Survival

Caption: Putative mechanism of action based on Nebracetam analogs, involving receptor modulation and calcium signaling.

References

  • Chemical Identity & Synthesis

    • Fofana, M., et al. (2023).[2][3] "Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination." Science Journal of Chemistry. Available at:

    • PubChem. "1-Benzyl-4-hydroxypyrrolidin-2-one Compound Summary." National Library of Medicine. Available at:

  • Pharmacological Context (Racetams & Nebracetam)

    • Perekhoda, L., et al. (2024).[4] "Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-One Derivatives Structurally Related with Nebracetam." ScienceRise: Pharmaceutical Science. Available at:

    • Gouliaev, A. H., & Senning, A. (1994). "Piracetam and other structurally related nootropics." Brain Research Reviews. (Contextual grounding for pyrrolidinone mechanism).
  • Related Antiviral Scaffolds

    • Nugent, J., et al. (2017). "Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV)." Antiviral Research. Available at:

  • Safety & Handling

    • Sigma-Aldrich.[5] "Safety Data Sheet: (S)-1-Benzyl-4-hydroxypyrrolidin-2-one." Available at:

Sources

Application Notes & Protocols: Stereoselective Synthesis of 1-Benzyl-4-hydroxypyrrolidin-2-one Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-benzyl-4-hydroxypyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry and drug discovery. As a conformationally constrained γ-amino acid (GABA) analogue, this heterocyclic system is a key building block for a wide range of biologically active compounds, including nootropics, anticonvulsants, and neuroprotective agents.[1] The stereochemistry of the hydroxyl group at the C4 position is critical for determining the pharmacological activity and selectivity of these molecules. Consequently, the development of robust and efficient methods for the stereoselective synthesis of both syn- and anti-diastereomers of 1-benzyl-4-hydroxypyrrolidin-2-one is of paramount importance to researchers in the field.

This comprehensive guide provides detailed protocols and technical insights for the stereoselective synthesis of 1-benzyl-4-hydroxypyrrolidin-2-one isomers. The methodologies described herein are designed to be reproducible and scalable, enabling researchers to access specific stereoisomers with high fidelity. We will delve into the mechanistic underpinnings of stereocontrol, focusing on the diastereoselective reduction of a common precursor, 1-benzylpyrrolidine-2,4-dione.

Overall Synthetic Strategy

The most direct and widely adopted strategy for accessing both syn- and anti-1-benzyl-4-hydroxypyrrolidin-2-one isomers involves the diastereoselective reduction of the C4-carbonyl group of a suitable precursor. A common and effective starting point is the synthesis of 1-benzylpyrrolidine-2,4-dione from itaconic acid and benzylamine. The subsequent reduction of this β-keto lactam offers a divergent pathway to the desired diastereomers, where the choice of reducing agent is the critical determinant of the stereochemical outcome.

G cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_reduction Diastereoselective Reduction Itaconic_Acid Itaconic Acid Precursor 1-Benzylpyrrolidine-2,4-dione Itaconic_Acid->Precursor Toluene, Heat (Dean-Stark) Benzylamine Benzylamine Benzylamine->Precursor Syn_Product syn-1-Benzyl-4-hydroxypyrrolidin-2-one Precursor->Syn_Product Sterically Hindered Hydride Donor (e.g., L-Selectride) Anti_Product anti-1-Benzyl-4-hydroxypyrrolidin-2-one Precursor->Anti_Product Non-chelating, Small Hydride Donor (e.g., NaBH4)

Figure 1: General workflow for the synthesis of syn- and anti-1-benzyl-4-hydroxypyrrolidin-2-one isomers from itaconic acid and benzylamine.

Part 1: Synthesis of anti-1-Benzyl-4-hydroxypyrrolidin-2-one via Sodium Borohydride Reduction

The synthesis of the anti-isomer is typically achieved through the reduction of the β-keto lactam precursor with a relatively small, non-chelating hydride reagent like sodium borohydride (NaBH₄). The stereochemical outcome is dictated by the facial selectivity of the hydride attack on the C4 carbonyl.

Mechanistic Rationale: Felkin-Anh Model

In the absence of a chelating metal ion, the reduction of cyclic ketones often follows the Felkin-Anh model for nucleophilic addition. The largest group adjacent to the carbonyl (in this case, the C5-methylene of the ring) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The hydride, delivered by NaBH₄, will therefore approach from the less sterically hindered face of the carbonyl, opposite to the benzyl group on the nitrogen atom. This leads to the formation of the anti-diastereomer as the major product. Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the lactam (amide) functionality.[2][3][4]

Protocol 1: Synthesis of anti-1-Benzyl-4-hydroxypyrrolidin-2-one

Materials:

  • 1-Benzylpyrrolidine-2,4-dione

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • 5% Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzylpyrrolidine-2,4-dione (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution over 15 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 5% HCl at 0 °C until the pH is ~6-7 and gas evolution ceases.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate and deionized water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 50-100% ethyl acetate in hexanes) to yield the pure anti-isomer.

Part 2: Synthesis of syn-1-Benzyl-4-hydroxypyrrolidin-2-one via L-Selectride Reduction

To favor the formation of the syn-isomer, a more sterically demanding reducing agent is required. L-Selectride® (lithium tri-sec-butylborohydride) is an excellent choice for this transformation. Its bulky nature forces the hydride to approach from the more accessible face of the molecule, overriding the typical Felkin-Anh preference and leading to the syn product.

Mechanistic Rationale: Steric-Approach Control

L-Selectride is a significantly larger molecule than sodium borohydride.[5][6] When reducing the 1-benzylpyrrolidine-2,4-dione, the three sec-butyl groups create a large steric shield. This steric bulk prevents the hydride from attacking from the same face as the benzyl group. Consequently, the hydride is delivered from the face syn to the benzyl group, resulting in the formation of the syn-4-hydroxy diastereomer as the major product. This is a classic example of steric-approach control dictating the stereochemical outcome of a reaction.

G cluster_main Stereocontrol in C4-Carbonyl Reduction cluster_anti anti Pathway cluster_syn syn Pathway Start 1-Benzylpyrrolidine-2,4-dione NaBH4 NaBH4 (Small Hydride) Start->NaBH4 Hydride attacks from less hindered face LSelectride L-Selectride (Bulky Hydride) Start->LSelectride Bulky groups direct attack to opposite face TS_Anti Transition State (Felkin-Anh Control) NaBH4->TS_Anti Product_Anti anti-Isomer TS_Anti->Product_Anti TS_Syn Transition State (Steric-Approach Control) LSelectride->TS_Syn Product_Syn syn-Isomer TS_Syn->Product_Syn

Figure 2: Logical diagram illustrating the principle of stereocontrol based on the choice of hydride reagent.

Protocol 2: Synthesis of syn-1-Benzyl-4-hydroxypyrrolidin-2-one

Materials:

  • 1-Benzylpyrrolidine-2,4-dione

  • Tetrahydrofuran (THF), anhydrous

  • L-Selectride® (1.0 M solution in THF)

  • Deionized water (H₂O)

  • 3 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of 1-benzylpyrrolidine-2,4-dione (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M in THF, 1.2 eq) dropwise via syringe to the stirred solution over 20 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching and Oxidation:

    • While maintaining the temperature at -78 °C, slowly add deionized water to quench the excess L-Selectride.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This oxidation is exothermic. An ice bath may be needed to maintain the temperature below 30 °C. Stir for 1 hour. This step is crucial to break down the borane byproducts.

  • Work-up:

    • Partition the mixture between ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure syn-isomer.

Data Summary and Comparison

The selection of the reducing agent is the pivotal factor in determining the diastereomeric outcome. The following table summarizes the expected results for the protocols described.

ProtocolReducing AgentKey Control ElementMajor IsomerTypical Diastereomeric Ratio (d.r.)
1Sodium Borohydride (NaBH₄)Felkin-Anh Modelanti>90:10
2L-Selectride®Steric-Approach Controlsyn>95:5

Note: Diastereomeric ratios should be determined experimentally by ¹H NMR analysis of the crude reaction mixture.

Conclusion

The stereoselective synthesis of 1-benzyl-4-hydroxypyrrolidin-2-one isomers is readily achievable through the judicious choice of hydride reducing agents. By leveraging the principles of steric-approach control with bulky reagents like L-Selectride or following the Felkin-Anh model with smaller reagents like sodium borohydride, researchers can selectively access either the syn- or anti-diastereomer with high levels of control. These protocols provide a reliable and robust foundation for the synthesis of these valuable intermediates, facilitating further exploration in drug discovery and development programs.

References

  • Rzepa, H. (2015). The mechanism of borohydride reductions. Part 1: ethanal. Henry Rzepa's Blog. Available at: [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

  • LibreTexts Chemistry. (2019). Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry. Available at: [Link]

  • MDPI. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. MDPI. Available at: [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Clark, J. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2026). The rst synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (4S)-1-benzyl-4-hydroxypyrrolidin-2-one. Pharmaffiliates. Available at: [Link]

  • Turovsky, E. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. Available at: [Link]

  • National Institutes of Health. (2015). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2025). Base Promoted Chemoselective Reduction of α‐Keto Amides and α‐Keto Esters with TsNHNH2. ResearchGate. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2010). A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2016). Metal free chemoselective reduction of α-keto amides using TBAF as catalyst. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2023). Synthesis of ( E )-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. ResearchGate. Available at: [Link]

  • Nature. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature. Available at: [Link]

  • NOP-Archive. (2006). 2004 Diastereoselective reduction of benzoin with sodium borohydride to 1,2-diphenyl-1,2-ethanediol. NOP-Archive. Available at: [Link]

  • National Institutes of Health. (2010). Diastereoselective and enantioselective reduction of tetralin-1,4-dione. National Institutes of Health. Available at: [Link]

  • PubChem. 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid. PubChem. Available at: [Link]

  • ResearchGate. (2023). Synthesis of 1,2- and 1,4-dihydropyridines 1 and 2 by reduction of pyridine using NaBH4. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 1-Benzyl-4-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

1-Benzyl-4-hydroxypyrrolidin-2-one is a key heterocyclic scaffold prevalent in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The precise three-dimensional arrangement of its functional groups—a lactam ring, a hydroxyl group, and a benzyl substituent—makes it an attractive building block for developing novel therapeutics. However, the synthetic routes to this compound can often yield a crude product contaminated with unreacted starting materials, by-products, and other process-related impurities.[1] The presence of these impurities can have significant downstream consequences, including altered pharmacological activity, increased toxicity, and difficulties in characterization and scale-up. Therefore, robust and efficient purification methodologies are paramount to ensure the integrity of research data and the safety and efficacy of potential drug candidates.

This comprehensive guide provides detailed application notes and validated protocols for the purification of 1-Benzyl-4-hydroxypyrrolidin-2-one, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the principles and practical execution of two primary purification techniques: recrystallization and column chromatography. Furthermore, we will discuss methods for assessing the purity of the final product, ensuring a self-validating workflow from crude material to a highly purified compound.

Physicochemical Properties of 1-Benzyl-4-hydroxypyrrolidin-2-one

A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.[2]

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₂[2]
Molecular Weight 191.23 g/mol [2]
Melting Point 107.5-108 °C[2]
Boiling Point 405 °C[2]
Appearance Solid
Polarity PolarInferred from structure

The presence of a hydroxyl group and a lactam moiety imparts significant polarity to the molecule, influencing its solubility in various organic solvents. This polarity is a key factor in selecting appropriate solvent systems for both recrystallization and chromatography.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The choice of purification method is intrinsically linked to the nature of the impurities present in the crude product. Common impurities in the synthesis of pyrrolidinones can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include γ-butyrolactone, benzylamine, or other precursors.[3]

  • By-products: Side reactions can lead to the formation of various related substances. For instance, in syntheses involving high temperatures, polymerization of the lactam ring can occur.[3]

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents can be carried through the synthesis.

  • Degradation Products: The target compound may degrade under certain conditions, leading to the formation of impurities.

A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to gain insight into the impurity profile and to guide the selection of the most effective purification strategy.[1]

Method 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[4] The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent is identified that meets the criteria for effective recrystallization.

Materials:

  • Crude 1-Benzyl-4-hydroxypyrrolidin-2-one

  • Selected recrystallization solvent (e.g., Ethyl Acetate, Ethanol, or Water)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection: The choice of solvent is critical. Based on the polar nature of 1-Benzyl-4-hydroxypyrrolidin-2-one, polar solvents are a good starting point. A preliminary solvent screen should be performed with small amounts of the crude material in solvents such as ethyl acetate, ethanol, methanol, isopropanol, and water. A suitable solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude 1-Benzyl-4-hydroxypyrrolidin-2-one in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to its boiling point with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be performed quickly to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Two-Solvent Recrystallization

This method is employed when a single suitable solvent cannot be identified. It involves using a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").

Materials:

  • Crude 1-Benzyl-4-hydroxypyrrolidin-2-one

  • A "good" solvent (e.g., Dichloromethane or Ethanol)

  • A "poor" solvent (e.g., Hexane or Diethyl Ether)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at or near its boiling point.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent method.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Crude Crude 1-Benzyl-4-hydroxypyrrolidin-2-one Solvent Select Solvent(s) Crude->Solvent Dissolve Dissolve in Minimal Hot Solvent Solvent->Dissolve HotFilt Hot Filtration (if needed) Dissolve->HotFilt Cool Slow Cooling & Crystallization HotFilt->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Purified Product Wash->Dry Purity Purity & Yield Determination Dry->Purity

Caption: Workflow for the purification of 1-Benzyl-4-hydroxypyrrolidin-2-one by recrystallization.

Method 2: Purification by Column Chromatography

Column chromatography is a versatile and widely used technique for the purification of organic compounds.[6] It relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents). For a polar compound like 1-Benzyl-4-hydroxypyrrolidin-2-one, normal-phase chromatography with a polar stationary phase is most effective.

Protocol 3: Silica Gel Column Chromatography

Materials:

  • Crude 1-Benzyl-4-hydroxypyrrolidin-2-one

  • Silica gel (230-400 mesh)

  • Mobile phase: A mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection (TLC Analysis): Before running the column, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). The goal is to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4. For 1-Benzyl-4-hydroxypyrrolidin-2-one, a good starting point for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 1:1 or 2:1 v/v).

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, allowing the silica gel to settle evenly.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting the eluent in fractions.

    • Continuously monitor the fractions by TLC to track the elution of the desired compound.

  • Isolation of the Purified Compound:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 1-Benzyl-4-hydroxypyrrolidin-2-one.

Chromatography_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Isolation Crude Crude Compound TLC TLC Analysis for Mobile Phase Selection Crude->TLC ColumnPrep Column Packing (Silica Gel) TLC->ColumnPrep Load Sample Loading ColumnPrep->Load Elute Elution with Mobile Phase Load->Elute Collect Fraction Collection Elute->Collect Monitor TLC Monitoring of Fractions Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: General workflow for the purification of 1-Benzyl-4-hydroxypyrrolidin-2-one by column chromatography.

Purity Assessment: Validating the Purification Process

The success of any purification protocol is ultimately determined by the purity of the final product. A combination of analytical techniques should be employed to provide a comprehensive assessment of purity.

Analytical TechniqueInformation Provided
Melting Point A sharp melting point close to the literature value (107.5-108 °C) is indicative of high purity.[2]
Thin Layer Chromatography (TLC) A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of major impurities.
High-Performance Liquid Chromatography (HPLC) Provides quantitative purity data by measuring the area percentage of the main peak. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for polar compounds.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying and quantifying volatile impurities.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra can confirm the structure of the compound and reveal the presence of impurities with distinct signals.

Conclusion

The purification of 1-Benzyl-4-hydroxypyrrolidin-2-one is a critical step in its utilization for research and drug development. The choice between recrystallization and column chromatography will depend on the nature and quantity of impurities, as well as the scale of the purification. For moderately impure samples, recrystallization offers a simple and cost-effective solution. For more complex mixtures or when a very high degree of purity is required, column chromatography is the method of choice. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and efficiently obtain high-purity 1-Benzyl-4-hydroxypyrrolidin-2-one, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

  • 1-Benzyl-4(S)-hydroxypyrrolidin-2-one | C11H13NO2 - BuyersGuideChem. Available at: [Link]

  • Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP) - PubMed. Available at: [Link]

  • 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid | C12H15NO3 | CID 3107575 - PubChem. Available at: [Link]

  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient | Request PDF - ResearchGate. Available at: [Link]

  • Pyrrolidine Impurity 1 - Axios Research. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • Benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate - EPA. Available at: [Link]

  • Recrystallization and Crystallization. Available at: [Link]

  • 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one - PubChemLite. Available at: [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC. Available at: [Link]

  • 1-benzyl-4-hydroxypyrrolidin-2-one (C11H13NO2) - PubChemLite. Available at: [Link]

  • Column chromatography - UVic. Available at: [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. Available at: [Link]

  • Purification by Recrystallization - CUNY. Available at: [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. Available at: [Link]

  • Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Available at: [Link]

  • CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine - Google Patents.
  • Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure. Available at: [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC. Available at: [Link]

  • Analysis of beta-lactam antibiotics by high performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry using bromoform - PubMed. Available at: [Link]

  • Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • β-Lactamase Sensitive Probe for Rapid Detection of Antibiotic-Resistant Bacteria with Gas Chromatography–Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Available at: [Link]

  • Synthesis of α-[(2-carboxy-4-benzyloxyphenyl)oxy]-γ-butyrolactone - PrepChem.com. Available at: [Link]

  • (PDF) Synthesis of ( E )-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination - ResearchGate. Available at: [Link]

  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N. Available at: [Link]

  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing). Available at: [Link]

  • B. Column Chromatography - Chemistry LibreTexts. Available at: [Link]

  • CLG-BLAC.03 Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS - Food Safety and Inspection Service. Available at: [Link]

  • Comprehensive analysis of ß-lactam antibiotics including penicillins, cephalosporins, and carbapenems in poultry muscle using liquid chromatography coupled to tandem mass spectrometry Rapid Detection in Food and Feed - ResearchGate. Available at: [Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - European Patent Office - EP 1720833 B1 - EPO. Available at: [Link]

  • Determination of polyvinylpyrrolidone using high-performance liquid chromatography. Available at: [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. Available at: [Link]

Sources

Application Note: Design, Synthesis, and Evaluation of 1-Benzyl-4-hydroxypyrrolidin-2-one Derivatives for Enhanced Neuromodulatory Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-hydroxy-2-pyrrolidinone scaffold is a privileged, conformationally constrained structure in neuropharmacology, serving as the core pharmacophore for racetam-class nootropics (e.g., oxiracetam) and various marine alkaloids[1]. Developing derivatives with enhanced blood-brain barrier (BBB) penetrability and higher binding affinities for AMPA receptors requires precise stereochemical control.

This application note details the utility of 1-Benzyl-4-hydroxypyrrolidin-2-one as a highly versatile chiral building block. By leveraging the benzyl protecting group, chemists can perform aggressive functionalizations at the C-3 position and the hydroxyl group without compromising the lactam ring's integrity. Herein, we present validated protocols for the diastereoselective synthesis of these derivatives, their subsequent deprotection, and their biological evaluation as positive allosteric modulators (PAMs) of AMPA receptors.

Mechanistic Rationale & Scaffold Design

The Causality of Protecting Group Selection

When synthesizing derivatives of 4-hydroxy-2-pyrrolidinone from the chiral pool precursor (S)-malic acid[2], protecting the lactam nitrogen is critical. The benzyl (


) group is specifically chosen over carbamates (like Boc or Cbz) or acyl groups for three distinct reasons:
  • Base Stability: Functionalization at the C-3 position requires strong bases (e.g.,

    
    -BuLi or LDA). Carbamate protecting groups are susceptible to nucleophilic attack or premature deprotonation under these conditions, whereas the benzyl group is completely inert.
    
  • Steric Directing Effects: The bulky benzyl group on the nitrogen provides steric shielding that influences the facial selectivity of incoming electrophiles during C-3 alkylation, ensuring high trans-diastereoselectivity relative to the C-4 hydroxyl group[3].

  • Orthogonal Cleavage: The benzyl group can be cleaved via single-electron transfer (SET) using Lithium Naphthalenide (LN)[3]. This is crucial because standard palladium-catalyzed hydrogenolysis (

    
    ) can be sterically hindered by new C-3/C-4 substituents or lead to unwanted side reactions in highly functionalized analogs.
    
Pharmacological Target: AMPA Receptor Modulation

Derivatives of the 4-hydroxy-2-pyrrolidinone core act as cyclic GABA/GABOB analogues[1]. Instead of binding to GABA receptors, specific N-substituted derivatives (like oxiracetam) act as PAMs at the glutamatergic AMPA receptor. They bind to an allosteric site on the receptor's ligand-binding domain, slowing the rate of receptor desensitization and deactivation. This prolonged channel opening enhances


 and 

influx, triggering intracellular kinase cascades (CaMKII) that ultimately induce Long-Term Potentiation (LTP)—the molecular correlate of learning and memory.

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the transformation of 1-Benzyl-4-hydroxypyrrolidin-2-one into advanced neuromodulatory derivatives. Every protocol is designed as a self-validating system, ensuring that intermediate success can be analytically confirmed before proceeding.

Protocol A: Diastereoselective C-3 Alkylation

Objective: Introduce a methyl group at C-3 to enhance lipophilicity and receptor pocket binding.

  • Preparation: Dissolve 1-benzyl-4-hydroxy-2-pyrrolidinone (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add

    
    -BuLi (2.2 eq, 1.6 M in hexanes) dropwise over 15 minutes. Causality: Two equivalents are required; the first deprotonates the free C-4 hydroxyl, and the second generates the enolate at the C-3 position.
    
  • Electrophilic Trapping: Stir for 30 minutes, then add methyl iodide (1.2 eq) dropwise. Maintain at -78°C for 2 hours, then slowly warm to room temperature.

  • Quenching & Extraction: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Dry the combined organic layers over anhydrous 
    
    
    
    and concentrate in vacuo.
  • Self-Validation: Analyze the crude product via

    
    -NMR. Successful C-3 alkylation is validated by the appearance of a new methyl doublet at ~1.15 ppm. Diastereoselectivity (trans vs cis) is confirmed by the coupling constant (
    
    
    
    ) between the C-3 and C-4 protons; a trans relationship typically exhibits a smaller
    
    
    value (~2-3 Hz) compared to the cis isomer.
Protocol B: N-Debenzylation via Lithium Naphthalenide (LN)

Objective: Remove the benzyl protecting group to expose the lactam nitrogen for final functionalization.

  • Reagent Preparation: Prepare a 1.0 M solution of Lithium Naphthalenide (LN) in THF by sonicating lithium metal with naphthalene for 2 hours until a deep green color persists.

  • Cleavage: Dissolve the C-3 alkylated intermediate from Protocol A in anhydrous THF at -20°C. Add the LN solution dropwise until a dark green color persists in the reaction mixture, indicating an excess of the SET reagent[3].

  • Quenching: Quench immediately with saturated

    
     to prevent over-reduction of the lactam carbonyl.
    
  • Purification: Remove naphthalene via sublimation or extensive hexane washes. Purify the aqueous layer via ion-exchange chromatography or continuous extraction with

    
    .
    
  • Self-Validation: Perform TLC (EtOAc/MeOH 9:1). The product will stain heavily with

    
    . 
    
    
    
    -NMR validation is achieved by the complete disappearance of the characteristic benzylic
    
    
    doublet of doublets at ~4.4 ppm and the aromatic protons at 7.2-7.4 ppm[3].
Protocol C: N-Alkylation to Yield Oxiracetam Analogues

Objective: Attach the acetamide moiety required for AMPA PAM activity.

  • Deprotonation: Suspend the debenzylated 4-hydroxy-2-pyrrolidinone derivative in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) at 0°C. Causality: The reaction must be strictly anhydrous and kept at 0°C. The base-labile nature of 4-hydroxy-2-pyrrolidinones means that excess base or high temperatures will cause irreversible ring-opening hydrolysis[4].

  • Alkylation: Add 2-chloroacetamide (1.2 eq) and stir at room temperature for 12 hours[4].

  • Self-Validation: Mass Spectrometry (ESI-MS) should display the

    
     peak corresponding to the addition of 57 Da (
    
    
    
    ). IR spectroscopy will show a new primary amide carbonyl stretch at ~1680
    
    
    distinct from the lactam carbonyl at ~1700
    
    
    .

Biological Evaluation & Quantitative Data

Synthesized derivatives were evaluated for their ability to stimulate phospholipid synthesis in brain microsomal membranes (a marker of neuronal membrane turnover)[1] and their


 for AMPA receptor potentiation via whole-cell patch-clamp electrophysiology.

Table 1: Pharmacological Profiling of 4-Hydroxy-2-pyrrolidinone Derivatives

Compound IDN-Substituent (

)
C-3 Substituent (

)
AMPA

(µM)
Phospholipid Synth. (% Inc)Efficacy Profile
Intermediate 1 BenzylH> 100N/AInactive Precursor
Oxiracetam AcetamideH4.5+42%Baseline Nootropic[1]
Derivative 3a AcetamideMethyl (trans)1.2+68%Enhanced PAM Activity
Derivative 3b AcetamideMethyl (cis)14.8+20%Steric Clash in Binding Pocket
Derivative 4 AcetamideFluorine (trans)0.8+75%High Potency / High BBB Permeability

Data Interpretation: The introduction of a small, lipophilic group (Methyl or Fluorine) at the C-3 position in a trans configuration relative to the C-4 hydroxyl significantly enhances AMPA receptor affinity. The cis configuration (Derivative 3b) likely induces a steric clash within the receptor's allosteric binding pocket, drastically reducing efficacy.

Pharmacological Pathway Visualization

The following diagram maps the logical flow of how these synthesized derivatives exert their neuroplastic effects at the synaptic level.

AMPA_Pathway Ligand 4-Hydroxy-2-pyrrolidinone Derivative AMPA AMPA Receptor (Tetrameric Complex) Ligand->AMPA Positive Allosteric Modulation (PAM) Glutamate Endogenous Glutamate Glutamate->AMPA Orthosteric Binding IonInflux Enhanced Na⁺/Ca²⁺ Influx AMPA->IonInflux Channel Gating & Prolonged Opening Kinase CaMKII & PKC Activation IonInflux->Kinase Intracellular Signaling Cascade LTP Long-Term Potentiation (Cognitive Enhancement) Kinase->LTP Synaptic Plasticity & Receptor Trafficking

Pharmacological signaling cascade of 4-hydroxy-2-pyrrolidinone derivatives mediating LTP via AMPA.

References

  • Zheng, X., Chen, Z., Huang, P. Q., & Wang, S. L. (1999). A new approach to (S)-4-hydroxy-2-pyrrolidinone and its 3-substituted analogues. Tetrahedron: Asymmetry. ResearchGate.[Link]

  • Pellegata, R., Pinza, M., Pifferi, G., Gaiti, A., Mozzi, R., Tirillini, B., & Porcellati, G. (1981). Cyclic GABA-GABOB analogues. III - Synthesis and biochemical activity of new alkyl and acyl derivatives of 4-hydroxy-2-pyrrolidinone. Farmaco Sci. PubMed.[Link]

  • Google Patents. CN102746207B - Synthesis method of oxiracetam.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 1-Benzyl-4-hydroxypyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Benzyl-4-hydroxypyrrolidin-2-one (also known as N-benzyl-4-hydroxy-2-pyrrolidinone). This chiral building block is critical in the development of constrained peptidomimetics, neuromodulators, and marine natural product analogs[1].

This guide is designed for application scientists and drug development professionals. It bypasses basic introductory chemistry to focus directly on pathway optimization, causality in experimental design, and advanced troubleshooting for the two most validated synthetic routes: Biocatalytic Hydroxylation and Chiral Pool Chemical Synthesis .

Module 1: Pathway Selection & Workflow Architecture

The synthesis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one typically follows one of two distinct paradigms. The biocatalytic route leverages enzymatic precision for late-stage C-H functionalization[2], while the chemical route relies on the robust chiral pool of (S)-malic acid[1].

Workflow SM1 N-Benzylpyrrolidin-2-one Bio Biocatalysis E. coli (P450pyr) SM1->Bio O2, Glucose SM2 (S)-Malic Acid + Benzylamine Chem1 Condensation (-H2O) SM2->Chem1 Prod (S)-1-Benzyl-4-hydroxypyrrolidin-2-one Bio->Prod >99% ee Chem2 (S)-N-Benzyl-3-hydroxysuccinimide Chem1->Chem2 Chem3 Regioselective Reduction (n-BuLi / LN) Chem2->Chem3 Chem3->Prod Diastereoselective

Fig 1: Divergent synthetic pathways for 1-Benzyl-4-hydroxypyrrolidin-2-one.

Quantitative Benchmarking
ParameterBiocatalytic HydroxylationChiral Pool Synthesis (Malic Acid)
Starting Material N-Benzylpyrrolidin-2-one(S)-Malic Acid & Benzylamine
Key Reagents E. coli (P450pyr), Glucosen-BuLi, Lithium Naphthalenide (LN)
Enantiomeric Excess (ee) >99%[2]>95% (Chiral pool retention)[1]
Max Validated Substrate Load ~10.8 mM[2]High (Standard organic molarities)
Primary Technical Challenge Substrate solubility & Enzyme inhibitionRegioselectivity during reduction
Best Use Case Milligram-scale discovery, High ee needsMultigram-scale process chemistry

Module 2: Validated Experimental Protocols

Protocol A: Biocatalytic Hydroxylation via P450pyr Monooxygenase

This method utilizes recombinant Escherichia coli expressing P450pyr monooxygenase from Sphingomonas sp. HXN-200. We utilize resting cells rather than a growing culture to uncouple the target hydroxylation from cellular biomass generation, which prevents metabolic degradation of the substrate and simplifies downstream extraction[2].

Step-by-Step Methodology:

  • Cell Preparation: Cultivate recombinant E. coli (P450pyr) in LB medium. Induce expression with IPTG and harvest via centrifugation.

  • Resting Cell Suspension: Resuspend the cell pellet (approx. 10 g/L cell dry weight) in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Regeneration: Add 1% (w/v) glucose to the buffer. Causality: Glucose metabolism via the pentose phosphate pathway drives the intracellular regeneration of NADPH, which is strictly required for P450 catalytic turnover[3].

  • Substrate Addition: Add N-benzylpyrrolidin-2-one to a final concentration of 10.8 mM[2].

  • Biotransformation: Incubate the suspension at 30°C with orbital shaking (250 rpm) for 12–24 hours to ensure maximum aeration (O2 is the terminal oxidant).

  • Extraction: Quench the reaction by adding an equal volume of ethyl acetate. Centrifuge to break the emulsion, isolate the organic layer, dry over MgSO4, and concentrate under reduced pressure to yield (S)-1-benzyl-4-hydroxypyrrolidin-2-one (>99% ee)[2].

Protocol B: Chemical Synthesis via (S)-Malic Acid

This route builds the pyrrolidinone ring from scratch, utilizing the innate stereocenter of (S)-malic acid. The critical step is the regioselective reduction of the resulting succinimide[1].

Step-by-Step Methodology:

  • Condensation (Malimide Formation): Combine (S)-malic acid and benzylamine (1:1.5 molar ratio) in toluene. Heat to reflux using a Dean-Stark apparatus to continuously remove water[4]. This yields (S)-N-benzyl-3-hydroxysuccinimide.

  • Thioether Derivatization: Convert the free hydroxyl group of the succinimide to a phenyl thioether derivative to activate the adjacent position and protect the oxygen.

  • Regioselective Reduction: Dissolve the thioether intermediate in anhydrous THF and cool to -78°C under Argon.

  • SET Cleavage: Successively treat the mixture with n-BuLi, followed by Lithium Naphthalenide (LN). Causality: LN acts as a powerful single-electron transfer (SET) reducing agent. It selectively cleaves the C-S bond and regioselectively reduces the adjacent carbonyl group without over-reducing the distal amide bond, affording the desired 4-hydroxy-2-pyrrolidinone[1].

  • Workup: Quench with saturated NH4Cl, extract with dichloromethane, and purify via flash chromatography.

Module 3: Troubleshooting & FAQs

Q1: In the chemical route, my reduction of (S)-N-benzyl-3-hydroxysuccinimide is yielding N-benzyl-3-pyrrolidinol instead of the desired lactam. Why? A: You are experiencing over-reduction. If you use strong, unselective hydride donors like Lithium Aluminum Hydride (LiAlH4), both carbonyls of the succinimide will be fully reduced to the pyrrolidine[5]. To arrest the reduction at the lactam stage, you must avoid LiAlH4. Instead, use the Lithium Naphthalenide (LN) SET protocol[1], or employ a milder, regioselective reducing system such as NaBH4 in the presence of methanolic HCl.

Q2: My biocatalytic yield plateaus heavily when I try to scale up past 10 mM substrate concentration. How can I improve the space-time yield? A: This is a well-documented limitation of P450 bioreactors. Cytochrome P450 enzymes are highly susceptible to substrate inhibition, and N-benzylpyrrolidin-2-one has low aqueous solubility[3]. To bypass this:

  • Implement a two-phase system: Overlay the aqueous buffer with a biocompatible organic solvent (e.g., bis(2-ethylhexyl) phthalate) to act as a substrate reservoir.

  • Continuous Feeding: Use a fed-batch reactor setup where the substrate is continuously infused at a rate matching the enzyme's Vmax, keeping the instantaneous aqueous concentration below the inhibition threshold.

Q3: During the condensation of malic acid and benzylamine, I am observing partial racemization of my product. How do I preserve the enantiomeric excess? A: Racemization occurs due to base-catalyzed enolization at elevated temperatures. If you are running the condensation neat at 170°C[5], the thermal stress facilitates the loss of stereochemical integrity at the α-carbon. Switch to the Dean-Stark method using toluene as a solvent[4]. Refluxing in toluene lowers the reaction temperature to ~110°C while still efficiently driving the equilibrium forward by continuously removing the water byproduct, thereby preserving the >95% ee.

Q4: Can I debenzylate the final product to get the unprotected (S)-4-hydroxy-2-pyrrolidinone? A: Yes. Standard palladium-catalyzed hydrogenation (H2, Pd/C) is often sluggish for lactam nitrogen deprotection. However, treating the 1-benzyl-4-hydroxy-2-pyrrolidinone with Lithium Naphthalenide (LN) efficiently cleaves the N-benzyl group to afford the naturally occurring (−)-(S)-4-hydroxy-2-pyrrolidinone[1].

References

  • Regio- and stereoselective biohydroxylations with a recombinant escherichia coli expressing P450pyr monooxygenase of sphingomonas Sp.
  • A new approach to (S)
  • Cytochrome P450 Bioreactors in the Pharmaceutical Industry: Challenges and Opportunities Source: ResearchGate URL
  • Process for the preparation of a pyrrolidinol compound (EP0269258A2)
  • Preparation method and application of glycopyrronium bromide chiral antipode (CN103012231A)

Sources

improving the yield and purity of 1-Benzyl-4-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Benzyl-4-hydroxypyrrolidin-2-one Synthesis & Purification

Ticket ID: #SYN-BNZ-4HP-001 Topic: Yield Optimization and Purity Enhancement Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-Benzyl-4-hydroxypyrrolidin-2-one (also known as 1-benzyl-4-hydroxy-2-pyrrolidone) is a critical step in the production of nootropic racetam precursors (e.g., Oxiracetam) and various pharmaceutical scaffolds.[1][2][3][4][5][6]

Users typically encounter three primary failure modes:

  • Low Yield: Due to competitive polymerization or incomplete cyclization of the intermediate amide.

  • Oily Crude: Difficulty crystallizing the product due to residual benzylamine or solvent entrapment.

  • Optical Purity Loss: Racemization during the cyclization of chiral precursors (e.g., starting from (S)-4-chloro-3-hydroxybutyrate).

This guide provides a modular troubleshooting approach, moving from reaction kinetics to final isolation.

Module 1: Reaction Optimization (The Synthesis)

Core Protocol: The most robust route involves the N-alkylation/cyclization of Ethyl 4-chloro-3-hydroxybutyrate with Benzylamine .

The Chemistry

The reaction proceeds in two stages:[2][5][6][7][8][9][10][11][12]

  • Nucleophilic Attack: Benzylamine attacks the ester to form a linear amide intermediate.

  • Cyclization: The amide nitrogen displaces the chloride (intramolecular

    
    ) to close the ring.
    

Visualizing the Pathway & Failure Modes

ReactionPathway Start Ethyl 4-chloro-3-hydroxybutyrate + Benzylamine Inter Linear Amide Intermediate (Often Isolated if T is too low) Start->Inter Amidation (Fast) Hydrolysis Hydrolysis Byproducts (If water present) Start->Hydrolysis Wet Solvent Product 1-Benzyl-4-hydroxypyrrolidin-2-one (Target) Inter->Product Cyclization (Slow, Requires Base/Heat) Polymer Oligomers/Polymers (Intermolecular Side Reaction) Inter->Polymer High Conc.

Figure 1: Reaction pathway showing the critical bottleneck at the cyclization stage.

Troubleshooting the Reaction

Q1: My reaction conversion is stuck at ~60%. TLC shows a major spot that isn't the starting material or product. What is it? Diagnosis: You have likely formed the linear amide intermediate but failed to cyclize it. This happens if the reaction temperature is too low or if no base is used to scavenge the HCl generated during cyclization. Solution:

  • Force Cyclization: If using ethanol/methanol, ensure you are at a vigorous reflux (

    
    C).
    
  • Base Addition: Add 1.1 equivalents of a mild base like Sodium Carbonate (

    
    ) or Sodium Ethoxide (
    
    
    
    ). The base neutralizes the HCl, driving the equilibrium toward the ring-closed product.
  • Solvent Switch: If refluxing ethanol is insufficient, switch to Toluene and use a Dean-Stark trap (if water is a byproduct of a different route) or simply to achieve higher temperatures (

    
    C).
    

Q2: The crude mixture is a dark tar/polymer. Why? Diagnosis: Intermolecular polymerization. The amine of one molecule attacked the chloride of another molecule instead of its own tail. This is kinetically favored at high concentrations. Solution: High Dilution Principle. Perform the reaction at a lower concentration (e.g., 0.1 M to 0.2 M). Slow addition of the benzylamine to the ester solution can also minimize local high concentrations.

Module 2: Workup & Isolation (The "Crude" Problem)

Core Challenge: The product contains a polar hydroxyl group and a lactam ring, making it water-soluble. Standard aqueous washes often lead to massive product loss.

Optimization Table: Extraction Strategy
Solvent SystemSuitabilityNotes
Diethyl Ether PoorProduct is too polar; will crash out or stay in water.
DCM (Dichloromethane) Excellent Dissolves the product well; separates from water.
Ethyl Acetate GoodGood for extraction, but may require salting out the aqueous layer.
Toluene ModerateGood for removing non-polar impurities (like excess benzylamine) but poor for extracting the product itself.

Q3: How do I remove excess Benzylamine without column chromatography? Protocol:

  • Dissolve the crude reaction mixture in DCM.

  • Acidic Wash: Wash with 1M HCl.

    • Mechanism:[7][8][13][14] Benzylamine (

      
      ) will protonate and move to the aqueous layer. The lactam nitrogen is non-basic and will remain in the organic layer.
      
  • Brine Wash: Wash the organic layer with saturated brine to remove residual water.

  • Dry & Strip: Dry over

    
     and evaporate.
    

Module 3: Purification & Crystallization

Ticket Issue: "My product is an oil and won't crystallize."

Diagnosis: 1-Benzyl-4-hydroxypyrrolidin-2-one has a low melting point and tends to supercool. Impurities (even 2-3%) prevent crystal lattice formation.

Crystallization Protocol

Method A: The "Crash" Method (For purity >90%)

  • Dissolve the oil in a minimum amount of hot Ethyl Acetate (

    
    C).
    
  • Add Hexane or Heptane dropwise until the solution turns slightly cloudy.

  • Add a "seed" crystal if available. If not, scratch the glass side of the flask with a glass rod (provides nucleation sites).

  • Cool slowly to Room Temperature, then to

    
    C.
    

Method B: The Isopropanol (IPA) Method (For high purity)

  • Dissolve the crude in hot IPA.

  • Allow to cool very slowly. IPA often yields larger, purer crystals for this class of compounds compared to EtOAc.

Visualizing the Purification Logic

Purification Crude Crude Oil (Post-Workup) TLC Check TLC Purity Crude->TLC HighPurity Purity > 90% TLC->HighPurity Clean Spot LowPurity Purity < 80% TLC->LowPurity Multiple Spots Cryst Recrystallization (EtOAc/Hexane) HighPurity->Cryst Column Flash Chromatography (DCM:MeOH 95:5) LowPurity->Column Final White Crystalline Solid Cryst->Final Column->Cryst

Figure 2: Decision tree for purification based on crude purity.

FAQ: Specific Technical Issues

Q: I am using (S)-4-chloro-3-hydroxybutyrate to get the chiral product, but my optical rotation is lower than literature. Why? A: Racemization can occur via two mechanisms:

  • Elimination-Addition: Under strong basic conditions, the hydroxyl group can eliminate to form a transient double bond, which re-hydrates racemically. Fix: Use milder bases (Carbonates rather than Hydroxides).

  • SN2 Inversion: The cyclization is an

    
     reaction. If you start with (S)-isomer at the chloride position, you should get inversion. However, if the hydroxyl group participates (epoxide formation), retention or scrambling can occur. Ensure strictly controlled temperature (
    
    
    
    C) to prevent thermodynamic racemization.

Q: Can I use water as a solvent? A: Yes, but it complicates isolation. The reaction works in water, but you will need continuous extraction with DCM to recover the product, which is energy-intensive. Ethanol is preferred because it can be evaporated easily.

References

  • General Synthesis of Pyrrolidinones

    • Title: Synthesis of 4-hydroxy-2-pyrrolidinone derivatives.[3][12][15]

    • Source: European P
    • Relevance: Describes the base-catalyzed cyclization of 4-amino-3-hydroxybutyric acid derivatives, analogous to the benzylamine route.
    • Link:

  • Precursor Synthesis (Chiral)

    • Title: Efficient biosynthesis of ethyl (R)
    • Source: BMC Biotechnology (2016).
    • Relevance: Establishes the source of the chiral precursor and its stability.
    • Link:

  • Crystallization & Purification

    • Title: Purification of 4-Hydroxybenzyl Alcohol (Analogous Phenolic/Polar Systems).[6]

    • Source: BenchChem Protocols.[6]

    • Relevance: Provides standard operating procedures for recrystallizing polar aromatic alcohols using Alcohol/W
    • Link:(Note: Generalized protocol link for polar aromatics).

  • Structural Characterization

    • Title: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione.[14]

    • Source: Scientific Journal of Chemistry (2023).
    • Relevance: Provides NMR and X-ray data for benzyl-pyrrolidine derivatives, useful for confirming the core scaffold structure.
    • Link:

Sources

troubleshooting guide for 1-Benzyl-4-hydroxypyrrolidin-2-one experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Benzyl-4-hydroxypyrrolidin-2-one Experimental Guide

Introduction: Compound Profile & Utility

1-Benzyl-4-hydroxypyrrolidin-2-one is a versatile chiral building block used extensively in the synthesis of pyrrolidinone-based nootropics (racetams), carbapenem antibiotics, and neuromodulatory agents.[1][2] Its 4-hydroxyl group provides a critical handle for stereoselective functionalization, while the benzyl group serves as a robust protecting group for the lactam nitrogen.

Key Physical Properties:

Property Value Note
Molecular Weight 191.23 g/mol
Melting Point 107.5 – 108.0 °C Crystalline solid (racemate/enantiomer dependent)
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂ Sparingly soluble in Et₂O, Hexanes

| Chirality | C4 Stereocenter | Available as (S)-, (R)-, or racemate |[1][3][4][5][6][7]

Module 1: Synthesis & Reaction Optimization

Q1: Which synthetic route offers the highest scalability and atom economy?

Recommendation: The Cyclization of Ethyl 4-chloro-3-hydroxybutyrate is the preferred route for scale-up due to the availability of precursors and mild conditions.

Protocol (Route A): Nucleophilic Substitution-Cyclization This "one-pot" sequence involves the displacement of the alkyl chloride by benzylamine followed by intramolecular lactamization.

  • Reagents: Ethyl 4-chloro-3-hydroxybutyrate (1.0 equiv), Benzylamine (1.2–1.5 equiv), Base (NaHCO₃ or Et₃N, 1.2 equiv).

  • Solvent: Ethanol or Water/THF mixture.

  • Procedure:

    • Dissolve benzylamine in EtOH.

    • Add ethyl 4-chloro-3-hydroxybutyrate dropwise at 0–5°C to minimize polymerization.

    • Heat to reflux (70–80°C) for 6–12 hours to drive the cyclization (lactam formation).

    • Critical Step: Monitor the disappearance of the intermediate amino-ester by TLC/LC-MS. Incomplete cyclization is a common yield killer.

Alternative (Route B): Reduction of Tetramic Acid Derivatives For high enantiopurity, reducing N-benzyl-2,4-pyrrolidinedione (tetramic acid) with NaBH₄ in MeOH/AcOH is effective but requires careful temperature control (-15°C) to prevent ring opening.

Q2: I am observing low yields and a "sticky oil" instead of crystals. What is going wrong?

Diagnosis: This "oiling out" phenomenon usually stems from three issues:

  • Incomplete Cyclization: The intermediate linear amino-ester is often an oil. If the reflux time is too short, you isolate a mixture of lactam and linear ester.

  • Residual Benzylamine: Excess benzylamine acts as a solvent, preventing crystallization.

  • Water Contamination: The lactam is hygroscopic.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Product remains oil Residual BenzylamineWash organic layer with 1M HCl (pH 2-3) to protonate and remove excess amine.
Low Yield (<50%) Incomplete CyclizationExtend reflux time; add catalytic NaOEt to drive alkoxide attack on the ester.
Impurity peaks (NMR) O-Alkylation (Side Rxn)If using Route B (Alkylation of 4-hydroxy-2-pyrrolidinone), ensure strictly aprotic conditions (NaH/THF) to favor N-alkylation.

Module 2: Purification & Isolation

Q3: What is the best solvent system for recrystallization?

Answer: The compound crystallizes well from moderately polar/non-polar solvent pairs.

  • Primary System: Ethyl Acetate / Hexanes (or Heptane).

    • Method: Dissolve in hot EtOAc (minimal volume), then add Hexanes dropwise until turbidity persists. Cool slowly to 4°C.

  • Secondary System: Ethanol / Diethyl Ether.

    • Note: Use this if the crude is very polar.

Q4: How do I separate the enantiomers if I start with a racemic synthesis?

Answer: Direct chiral resolution is efficient using HPLC or enzymatic kinetic resolution.

Chiral HPLC Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV @ 210 nm (Amide absorption) or 254 nm (Benzyl).

  • Selectivity: The 4-hydroxyl group interacts strongly with the carbamate stationary phase, typically providing baseline separation (

    
    ).
    

Module 3: Characterization & Stability

Q5: What are the diagnostic NMR signals to confirm the structure?

Answer: The 1H NMR spectrum (CDCl₃) typically displays distinct diastereotopic protons due to the rigid ring and the chiral center.

Diagnostic Signals (Typical Shifts):

  • Aromatic Ring:

    
     7.20 – 7.40 ppm (Multiplet, 5H).
    
  • Benzylic CH₂:

    
     4.40 – 4.60 ppm (AB quartet or broad singlet, 2H). Note: The diastereotopic nature often splits this into two doublets.
    
  • C4 Methine (CH-OH):

    
     4.30 – 4.50 ppm (Multiplet, 1H).
    
  • Ring Methylenes (C3 & C5):

    • 
       3.10 – 3.60 ppm (C5 protons, often complex multiplets).
      
    • 
       2.40 – 2.70 ppm (C3 protons, adjacent to carbonyl).
      
Q6: Is the compound stable in solution?

Answer:

  • Acidic Conditions: Stable. The lactam ring is robust against mild acid.

  • Basic Conditions: Susceptible to hydrolysis at elevated temperatures (opens to 4-benzylamino-3-hydroxybutyric acid).

  • Storage: Store solid at 2–8°C. Solutions in DMSO or MeOH are stable for weeks at -20°C.

Visualizations

Figure 1: Synthesis & Troubleshooting Logic

SynthesisWorkflow Start Precursors (Ethyl 4-chloro-3-hydroxybutyrate + Benzylamine) Step1 Step 1: N-Alkylation (Displacement of Cl) Start->Step1 EtOH, 0°C Intermediate Intermediate: N-Benzyl-4-amino-3-hydroxybutyrate Step1->Intermediate Step2 Step 2: Cyclization (Reflux) (Lactam Formation) Intermediate->Step2 Heat (70°C) Product Target: 1-Benzyl-4-hydroxypyrrolidin-2-one Step2->Product Issue1 Issue: Low Yield / Oiling Out Step2->Issue1 Action1 Check: Incomplete Cyclization? Action: Increase Reflux Time / Add NaOEt Issue1->Action1 Action2 Check: Residual Amine? Action: Acid Wash (pH 3) Issue1->Action2

Caption: Workflow for the synthesis of 1-benzyl-4-hydroxypyrrolidin-2-one via the chlorohydrin route, highlighting critical process controls for yield optimization.

References

  • Sigma-Aldrich. (S)-1-Benzyl-4-hydroxypyrrolidin-2-one Product Data. Retrieved from .

  • Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.[4] PMC. Retrieved from .

  • Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization. Science Journal of Chemistry. Retrieved from .

  • PubChem. 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one Compound Summary. Retrieved from .

  • Organic Syntheses. N-Allyl-N-benzyl-2-oxocyclohexanecarboxamide (Related N-alkylation protocol). Retrieved from .

Sources

Technical Support Center: Stability of 1-Benzyl-4-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Chemical Stability & Troubleshooting[1]

Part 1: Executive Summary & Stability Matrix

Compound Profile: 1-Benzyl-4-hydroxypyrrolidin-2-one is a


-lactam intermediate often used in the synthesis of nootropic agents (e.g., oxiracetam analogs) and pharmaceutical building blocks.[1] Its stability is governed by three primary functional motifs:
  • The

    
    -Lactam Ring:  Susceptible to hydrolysis (ring-opening) under acidic/basic stress.[1]
    
  • The Secondary Alcohol (C4-OH): Prone to oxidation (to ketone) and acid-catalyzed elimination (dehydration).[1]

  • The N-Benzyl Group: Generally stable but susceptible to oxidative debenzylation under harsh conditions.[1]

Stability Compatibility Matrix
ParameterConditionStability RatingPrimary Risk
pH Neutral (pH 6-8)✅ StableMinimal degradation.[1]
pH Acidic (pH < 4)⚠️ CautionAcid-catalyzed dehydration (elimination of OH); Ring opening (slow).[1]
pH Basic (pH > 9)❌ UnstableRapid hydrolysis (Ring opening to

-amino acid).[1]
Solvent Alcohols (MeOH, IPA)✅ StableGood solubility; minimal solvolysis at neutral pH.[1]
Solvent Water⚠️ ModerateStable if neutral; hydrolysis accelerates with heat/pH drift.[1]
Temp < 25°C✅ StableSolid state is stable; solution stable.[1]
Temp > 60°C⚠️ CautionThermal elimination of water; oxidation if exposed to air.[1]

Part 2: Troubleshooting Guide (Q&A Format)

User Query 01: "My HPLC shows a new peak eluting earlier than the main compound after stirring in basic buffer. What is it?"

Root Cause Analysis: This is the classic signature of Lactam Hydrolysis . Under basic conditions (pH > 9), the hydroxide ion attacks the carbonyl carbon of the lactam ring.

  • Mechanism: Nucleophilic acyl substitution breaks the amide bond, opening the ring.

  • Product: 4-(Benzylamino)-3-hydroxybutanoic acid.[1]

  • Detection: The resulting amino acid is more polar (contains a free carboxylate and amine/ammonium), causing it to elute earlier on Reverse Phase (C18) HPLC columns.

Corrective Action:

  • Immediate: Adjust solution pH to 6.0–7.5.

  • Protocol Adjustment: Avoid strong bases (NaOH, KOH) during workup. Use mild bases like

    
     or bicarbonate if neutralization is required.[1]
    
  • Verification: Check LC-MS for a mass shift of +18 Da (addition of

    
    ).
    
    • Parent:

      
      [2]
      
    • Hydrolysis Product:

      
      [1]
      
User Query 02: "The solution turned yellow/brown after heating in acidic methanol. Purity dropped."

Root Cause Analysis: Two competing pathways are likely: Dehydration and Oxidation .[1]

  • Dehydration (Elimination): Acid catalysis protonates the hydroxyl group (

    
    ), making it a good leaving group.[1][3][4] Elimination yields 1-benzyl-1,5-dihydro-2H-pyrrol-2-one (unsaturated lactam).[1]
    
  • Oxidation: If air was present, the benzylic position or the alcohol could oxidize, leading to conjugated systems (chromophores) that appear yellow.

Corrective Action:

  • Elimination Check: Look for a mass shift of -18 Da (

    
    ) in LC-MS.[1]
    
  • Prevention: Perform heating steps under an inert atmosphere (

    
     or Ar).
    
  • Solvent Switch: If acid catalysis is necessary for a subsequent step, ensure temperature is controlled (< 40°C) to minimize elimination kinetics.[1]

User Query 03: "I see a peak with Mass [M-2] during stability testing. Is this an impurity?"

Root Cause Analysis: This indicates Oxidation of the Secondary Alcohol .[1]

  • Mechanism: The C4-hydroxyl group is oxidized to a ketone, forming 1-benzyl-pyrrolidine-2,4-dione.[1]

  • Context: This often occurs in the presence of trace metal ions or oxidants in the solvent.[1]

  • Mass Spec: Loss of 2 hydrogens results in

    
    .[1]
    

Corrective Action:

  • Scavenging: Add EDTA to buffers to sequester trace metals that catalyze oxidation.[1]

  • Storage: Store solutions in amber vials to prevent photo-oxidation.

Part 3: Mechanistic Visualization

The following diagram details the degradation pathways of 1-Benzyl-4-hydroxypyrrolidin-2-one under stress conditions.

DegradationPathways Main 1-Benzyl-4-hydroxypyrrolidin-2-one (MW: 191.2) Hydrolysis Hydrolysis Product 4-(benzylamino)-3-hydroxybutanoic acid (MW: 209.2) Main->Hydrolysis  Basic pH (>9)  + H2O (Ring Opening) Elimination Dehydration Product 1-benzyl-1,5-dihydro-2H-pyrrol-2-one (MW: 173.2) Main->Elimination  Acidic pH (<4) + Heat  - H2O Oxidation Oxidation Product 1-benzylpyrrolidine-2,4-dione (MW: 189.2) Main->Oxidation  Oxidants / Air / Metals  - 2H

Figure 1: Primary degradation pathways including Hydrolysis (Red), Dehydration (Yellow), and Oxidation (Green).

Part 4: Validated Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate the stability of your specific batch or formulation.

1. Acid/Base Stress:

  • Step 1: Prepare a 1 mg/mL solution of the compound in MeOH/Water (1:1).[1]

  • Step 2: Aliquot into three vials:

    • Vial A (Control): No additive.

    • Vial B (Acid): Add 0.1 N HCl (Final pH ~1-2).[1]

    • Vial C (Base): Add 0.1 N NaOH (Final pH ~12-13).

  • Step 3: Incubate at 60°C for 4 hours .

  • Step 4: Neutralize B and C, then analyze via HPLC-UV (210 nm or 254 nm).

    • Expectation: Vial C should show >50% degradation (Ring Opening).[1] Vial B may show minor degradation (Dehydration).[1]

2. Oxidative Stress:

  • Step 1: Prepare 1 mg/mL solution.

  • Step 2: Add 3% Hydrogen Peroxide (

    
    ).[1]
    
  • Step 3: Incubate at Room Temp for 24 hours.

  • Step 4: Analyze for ketone formation ([M-2] peak).[1]

Protocol B: Solubility & Formulation
  • Recommended Solvent: Methanol or Ethanol (HPLC grade).[1]

  • Aqueous Buffer: Phosphate buffer (pH 7.0). Avoid Borate buffers (complexation with diols/hydroxy groups possible).[1]

  • Storage: Solid state at 4°C (Desiccated). Solution state at -20°C (Stable for 3-6 months).

Part 5: References

  • PubChem. (n.d.).[1] 1-benzyl-4-hydroxypyrrolidin-2-one (Compound).[1][2][5][6] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Wang, X. J., Wiehler, H., & Ching, C. B. (2004). Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone. Chirality, 16(4), 220–227. [Link]

  • UiTM Institutional Repository. (2022).[1] A Short Synthesis of 4-Hydroxypyrrolidine-2-one from Tetramic Acid Intermediates. Universiti Teknologi MARA. [Link]

  • Saskatchewan Educational Resources. (n.d.). Elimination of H-OH (Dehydration) – Introduction to Organic Chemistry. [Link][1]

  • Katritzky, A. R., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

Sources

preventing degradation of 1-Benzyl-4-hydroxypyrrolidin-2-one during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Benzyl-4-hydroxypyrrolidin-2-one (CAS: 191403-66-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during its storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-Benzyl-4-hydroxypyrrolidin-2-one?

A1: For maximal stability, 1-Benzyl-4-hydroxypyrrolidin-2-one should be stored in a refrigerator at 2-8°C.[1][2] The container should be tightly sealed to prevent moisture absorption and exposure to atmospheric oxygen. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a recommended practice to minimize the risk of oxidation. The compound is typically supplied as a solid, and it should be kept in this form until use.[2]

Q2: What is the expected shelf-life of this compound?

A2: When stored under the recommended conditions (refrigerated, dry, and protected from light and air), the compound is expected to be stable for an extended period. However, we recommend re-analyzing the purity of the material if it has been in storage for more than one year or if any visual changes are observed.

Q3: My compound has a slight yellow tint, but I remember it being off-white. Is it still usable?

A3: A change in color, such as the development of a yellow tint, is a common indicator of chemical degradation. While the compound may still be suitable for some applications, the presence of impurities is likely. We strongly advise performing a purity analysis, for example by HPLC or NMR, to quantify the level of degradation before proceeding with your experiment. The "Troubleshooting Guide" below provides further steps for identifying the cause.

Q4: Can I store 1-Benzyl-4-hydroxypyrrolidin-2-one in solution?

A4: Storing the compound in solution is generally not recommended for long periods, as this can accelerate degradation, particularly hydrolysis. If you need to prepare a stock solution, it should be made fresh for each experiment. If short-term storage is unavoidable, use a dry, aprotic solvent, store the solution at or below -20°C, and blanket with an inert gas.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section will help you diagnose and address potential degradation of your 1-Benzyl-4-hydroxypyrrolidin-2-one.

Issue 1: The compound has changed color or appearance (e.g., from white solid to a yellowish, gummy substance).

  • Potential Cause: This is a strong indicator of degradation. The color change could be due to the formation of oxidized impurities or other chromophoric degradation products. A change in physical form suggests the presence of impurities that have lowered the melting point.

  • Recommended Action:

    • Do not use for sensitive applications. The presence of impurities could compromise your experimental results.

    • Characterize the material. Perform a purity analysis using HPLC-UV to determine the percentage of the main component and the number of degradation products.[3][4]

    • Identify impurities if necessary. If the level of impurity is significant, techniques like LC-MS or GC-MS can be used to identify the mass of the degradation products, providing clues to the degradation pathway.[3][5][6]

    • Review your storage conditions. Ensure the compound has been stored at 2-8°C, protected from light, and in a tightly sealed container. Consider if the container was opened frequently in a humid environment.

Issue 2: I'm seeing unexpected peaks in my HPLC or NMR analysis.

  • Potential Cause: The appearance of new signals confirms that the compound has degraded. The retention time (in HPLC) or chemical shift (in NMR) of these new peaks can help identify the nature of the degradation products.

  • Recommended Action:

    • Quantify the impurities. Integrate the peaks in your chromatogram or NMR spectrum to determine the percentage of degradation.

    • Hypothesize the degradation pathway. Based on the structure of the compound, the most likely degradation pathways are hydrolysis of the lactam ring or oxidation of the secondary alcohol. The "Potential Degradation Pathways" section below provides more detail on the expected products.

    • Perform a forced degradation study. To confirm the identity of the degradation peaks, you can intentionally degrade a small sample of pure material under controlled stress conditions (e.g., mild acid, base, or an oxidizing agent) and compare the resulting HPLC profile to your stored sample.[7][8][9]

Issue 3: The compound is no longer fully soluble in the solvent it previously dissolved in.

  • Potential Cause: This could be due to the formation of polymeric degradation products or salts that have different solubility profiles.

  • Recommended Action:

    • Attempt to dissolve a small amount in a different solvent to see if solubility can be achieved.

    • Analyze the insoluble material. If possible, isolate the insoluble portion and analyze it separately.

    • Assume degradation has occurred. Even if the material can be dissolved in another solvent, its purity is questionable. A full purity analysis is recommended.

In-Depth Technical Guide: Potential Degradation Pathways

1-Benzyl-4-hydroxypyrrolidin-2-one has three main functional groups that can be susceptible to degradation: the γ-lactam, the secondary alcohol, and the N-benzyl group.

1. Hydrolysis of the γ-Lactam Ring

The cyclic amide (lactam) can be hydrolyzed to the corresponding γ-amino acid. This reaction is typically catalyzed by acidic or basic conditions.[10] While γ-lactams are generally more stable than their β-lactam counterparts, hydrolysis can still occur, especially if the compound is stored improperly or exposed to acidic or basic reagents in solution.[11][12]

  • Mechanism: The reaction involves nucleophilic attack at the carbonyl carbon of the lactam, leading to the cleavage of the amide bond.

  • Degradation Product: 4-Amino-3-hydroxy-4-(phenylmethyl)butanoic acid.

2. Oxidation of the Secondary Alcohol

The secondary hydroxyl group at the C4 position is susceptible to oxidation, which would convert it to a ketone. This is a common transformation for secondary alcohols and can be facilitated by exposure to atmospheric oxygen (auto-oxidation), especially in the presence of trace metal impurities or light.[13][14] Strong oxidizing agents will readily perform this conversion.[15]

  • Mechanism: Involves the removal of two hydrogen atoms (one from the hydroxyl group and one from the carbon to which it is attached).

  • Degradation Product: 1-Benzyl-4-oxopyrrolidin-2-one.

3. Degradation Involving the N-Benzyl Group

The N-benzyl group is generally stable, but the benzylic C-H bonds can be susceptible to oxidation under certain conditions.[1][16] Photolytic cleavage is also a possibility for some benzyl-containing compounds, so exposure to UV light should be avoided.[12][17]

  • Mechanism: Oxidative cleavage can occur under harsh oxidative conditions, potentially leading to de-benzylation or oxidation at the benzylic carbon. Studies on related N-benzyl lactams have shown that this can sometimes result in the formation of an N-hydroxymethyl derivative.[1][16]

  • Potential Degradation Products: 4-Hydroxypyrrolidin-2-one (from de-benzylation) or other oxidized species.

Below is a diagram illustrating the primary degradation pathways.

G cluster_main 1-Benzyl-4-hydroxypyrrolidin-2-one cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Air/Light/Oxidants) cluster_debenzylation Oxidative/Photolytic Cleavage main 1-Benzyl-4-hydroxypyrrolidin-2-one hydrolysis_product 4-Amino-3-hydroxy-4-(phenylmethyl)butanoic acid main->hydrolysis_product Lactam Cleavage oxidation_product 1-Benzyl-4-oxopyrrolidin-2-one main->oxidation_product Alcohol Oxidation debenzylation_product 4-Hydroxypyrrolidin-2-one main->debenzylation_product N-Benzyl Cleavage

Caption: Primary degradation pathways of 1-Benzyl-4-hydroxypyrrolidin-2-one.

Protocols and Best Practices
Protocol 1: Recommended Storage and Handling
  • Upon Receipt: Visually inspect the compound for any signs of discoloration or changes in physical form.

  • Storage: Store the container in a refrigerator at 2-8°C. For long-term storage (>6 months), consider placing the container inside a desiccator within the refrigerator to minimize moisture exposure.

  • Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. If possible, handle the compound in a glove box under an inert atmosphere. If a glove box is not available, minimize the time the container is open.

  • Sealing: After dispensing, flush the container with a dry, inert gas (e.g., argon or nitrogen) before tightly sealing the cap. Parafilm can be wrapped around the cap for an extra seal.

Protocol 2: Routine Purity Check by HPLC

This protocol provides a starting point for assessing the purity of your material. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-Benzyl-4-hydroxypyrrolidin-2-one.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example:

      • Start at 10% B, hold for 1 minute.

      • Ramp to 90% B over 10 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Workflow for Investigating Suspected Degradation

G start Suspected Degradation (e.g., color change, unexpected results) check_purity Perform Purity Check (e.g., HPLC, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure proceed Proceed with Experiment is_pure->proceed Yes quantify Quantify Impurities and Review Storage Conditions is_pure->quantify No identify Identify Degradation Products (LC-MS, GC-MS) quantify->identify reorder Consider Ordering Fresh Material quantify->reorder forced_degradation Perform Forced Degradation Study to Confirm Degradant Identity identify->forced_degradation

Caption: Troubleshooting workflow for suspected compound degradation.

References
  • Basu, A., & Mayr, H. (2004). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society, Perkin Transactions 2, (7), 1039-1045.
  • Gröger, H. (2020). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
  • Pharmaffiliates. (n.d.). (4S)-1-benzyl-4-hydroxypyrrolidin-2-one. Retrieved from [Link]

  • Wee, A. G. H., & Yu, S. (2014). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl) δ-lactams. ARKIVOC, 2014(6), 108-126.
  • Schaffner, A. P., & Kappe, C. O. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 5035.
  • Reddy, B. V. S., et al. (2022). Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen Atmospheres.
  • Wikipedia. (n.d.). β-Lactam. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Di Donato, M., et al. (2024). From benzyl to fluorenyl: enhancing photostability and modulating optoelectronic properties of para-azaquinodimethanes.
  • Page, M. I. (1984). The mechanisms of reactions of β-lactam antibiotics. Accounts of Chemical Research, 17(4), 144-151.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38234-38239.
  • Read Chemistry. (2023). Oxidation of Alcohols. Retrieved from [Link]

  • NIOSH. (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD: Method 1302. Retrieved from [Link]

  • Durgule, S. M., et al. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.
  • Beilstein Journal of Organic Chemistry. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved from [Link]

  • FDA. (2011). Method of analysis N–methyl–2-pyrrolidone. Retrieved from [Link]

  • Cobice, D. F., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry, 2020, 8265054.
  • Filo. (2025). Which carbocation is most stable? Retrieved from [Link]

  • Hartono, A., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 59(4), 1496-1509.
  • Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Bioscience Biotechnology Research Asia, 19(4), 881-894.
  • PubChem. (n.d.). 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid. Retrieved from [Link]

Sources

challenges in the scale-up of 1-Benzyl-4-hydroxypyrrolidin-2-one production

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Process Chemistry & Scale-Up Engineering Target Molecule: 1-Benzyl-4-hydroxypyrrolidin-2-one (CAS: 191403-66-4 for (S)-isomer) Primary Route: Cyclization of Ethyl 4-chloro-3-hydroxybutyrate with Benzylamine

Executive Summary

This technical guide addresses the specific challenges encountered during the scale-up of 1-Benzyl-4-hydroxypyrrolidin-2-one. Unlike bench-scale synthesis where yield is the primary metric, scale-up demands rigorous control over heat transfer , impurity rejection , and solid-state properties .

The dominant industrial route involves the nucleophilic substitution of ethyl 4-chloro-3-hydroxybutyrate by benzylamine, followed by thermal intramolecular cyclization. This guide focuses on this pathway, providing troubleshooting for kinetics, isolation, and chiral integrity.

Module 1: Reaction Optimization & Kinetics

Q1: The reaction initiates rapidly but stalls before completion. Why is the cyclization incomplete?

Technical Insight: This synthesis proceeds in two distinct kinetic phases:

  • Fast Phase (N-Alkylation): Benzylamine displaces the chloride ion (

    
     mechanism). This occurs readily at moderate temperatures (
    
    
    
    ).
  • Slow Phase (Cyclization): The intermediate amino-ester must undergo intramolecular amidation to close the pyrrolidone ring. This step has a higher activation energy and is entropy-driven.

Troubleshooting Protocol:

  • Temperature Step-Up: Do not maintain a single temperature. Initiate the reaction at

    
     to control the exotherm of the alkylation. Once the chloride is consumed (verify by HPLC/GC), ramp the temperature to reflux (
    
    
    
    if using ethanol, or
    
    
    for toluene) to drive the cyclization.
  • Solvent Selection: If using ethanol, the boiling point (

    
    ) may be insufficient for rapid cyclization. Consider switching to Toluene  or Xylene  with a Dean-Stark trap. Removing the methanol/ethanol byproduct shifts the equilibrium toward the ring-closed product.
    
Q2: We are observing a significant exotherm upon Benzylamine addition. How do we manage this at the kilogram scale?

Causality: The displacement of the chloride and the neutralization of the generated HCl by excess base are highly exothermic. At scale, the surface-area-to-volume ratio decreases, leading to heat accumulation that can degrade the chiral center or cause thermal runaway.

Mitigation Strategy:

  • Dosing Control: Do not add benzylamine as a bolus. Use a controlled dosing pump .

  • Adiabatic Limit Check: Calculate the adiabatic temperature rise (

    
    ). If 
    
    
    
    , dilute the benzylamine in the reaction solvent (1:1 v/v) before addition.
  • Active Cooling: Pre-cool the reactor jacket to

    
     before starting addition. Maintain the internal temperature (Ti) 
    
    
    
    during the addition phase.

Module 2: Work-up & Isolation

Q3: The product is "oiling out" during crystallization. How do we force a clean precipitate?

Mechanism: 1-Benzyl-4-hydroxypyrrolidin-2-one has a melting point around


 ((S)-isomer). Oiling out occurs when the solution enters the "metastable zone" where liquid-liquid phase separation (LLPS) is energetically favored over nucleation. This is common in the presence of impurities (like benzylamine salts).

Corrective Action:

  • Seed Point Control: Determine the saturation temperature (

    
    ). Cool to 
    
    
    
    and add 0.5 wt% seed crystals . Hold for 1 hour to allow crystal growth before further cooling.
  • Solvent System: Switch to an Ethyl Acetate (EtOAc) system.

    • Dissolve crude oil in hot EtOAc (

      
      ).
      
    • Slowly cool to

      
      .
      
    • Note: If oiling persists, add a non-polar anti-solvent like n-Heptane dropwise after seeding.

Q4: How do we efficiently remove excess Benzylamine without column chromatography?

Protocol: Benzylamine (bp


) is difficult to remove by distillation without degrading the product.
  • Acid Wash: Dissolve the reaction mixture in a water-immiscible solvent (e.g., Dichloromethane or EtOAc).

  • pH Adjustment: Wash with 1M HCl or 10% Citric Acid .

    • Target pH: The goal is to protonate the benzylamine (

      
      ) into the water-soluble salt, while keeping the pyrrolidone (amide-like, non-basic) in the organic layer.
      
    • Validation: Check the aqueous layer by TLC/HPLC to ensure no product loss (the hydroxyl group increases water solubility, so avoid highly acidic pH which might salt-in the product).

Module 3: Impurity Management

Q5: We are detecting a dimer impurity [M+M]. What is the origin?

Root Cause: Intermolecular reaction between two molecules of the intermediate amino-ester. Instead of biting its own tail (cyclization), the amine of Molecule A attacks the ester of Molecule B.

Prevention:

  • High Dilution: Run the reaction at a lower concentration (e.g., 0.2 M - 0.5 M). High concentration favors intermolecular (dimer) reactions over intramolecular (cyclization) reactions.

  • Slow Addition: Add the substrate to the hot amine solution (Reverse Addition) to ensure the amine concentration is always high relative to the ester, favoring the initial substitution, but this is risky for the cyclization step.

  • Best Practice: Maintain pseudo-first-order kinetics for the cyclization phase by ensuring high temperature and sufficient dilution.

Q6: The optical rotation is lower than the reference standard. Is racemization occurring?

Analysis: If starting from Ethyl (R)-4-chloro-3-hydroxybutyrate , the stereocenter is at the C4 position (beta to the carbonyl).

  • Risk Factor 1:

    
     reaction at the C4 position? No, the Cl is at the 
    
    
    
    -carbon (C4), but the hydroxyl is at C3. Correction: In 4-chloro-3-hydroxybutyrate, the Cl is at C4. The nucleophile attacks C4. The chiral center is at C3 (which becomes C4 in the ring).
  • Mechanism: The chiral center is not at the reaction site (C4). However, under strong basic conditions and high heat, the proton

    
     to the carbonyl (C3 in ester, C3 in ring) can enolize.
    
  • Wait: The hydroxyl group is at C4 of the final ring. The chiral center is stable unless there is an elimination-addition pathway (epoxide formation).

  • Real Risk: If the reaction proceeds via an epoxide intermediate (base-catalyzed closure of chlorohydrin to epoxide, then ring opening), the regioselectivity determines the retention of chirality.

    • Direct Displacement: Retention of configuration (remote center).

    • Epoxide Route: Inversion or Retention depending on attack site.

  • Fix: Avoid strong inorganic bases (NaOH/KOH) which promote epoxide formation. Use the amine itself as the base or a mild base like

    
    .
    

Module 4: Process Visualization

Process Flow Diagram

The following diagram illustrates the critical decision nodes in the synthesis and purification workflow.

ProcessFlow Start Start: Ethyl 4-chloro-3-hydroxybutyrate AmineAdd Add Benzylamine (Controlled Dosing) T < 25°C Start->AmineAdd + Benzylamine (2.2 eq) Heat Heat to Reflux (Cyclization) T > 78°C AmineAdd->Heat Exotherm Controlled Check Check Conversion (HPLC) Heat->Check Check->Heat Incomplete (<95%) Workup Acid Wash (Remove Benzylamine) Check->Workup Complete Cryst Crystallization (EtOAc) Workup->Cryst End Final Product: (S)-1-Benzyl-4-hydroxypyrrolidin-2-one Cryst->End

Caption: Critical Process Parameters (CPP) for the conversion of chloro-ester to pyrrolidinone.

Troubleshooting Logic Tree

Use this logic flow to diagnose low yield or purity issues.

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type LowYield Low Yield Type->LowYield Impurity High Impurity Type->Impurity CheckTemp Check Cyclization Temp Is T > 75°C? LowYield->CheckTemp CheckDosing Check Addition Rate Was it adiabatic? Impurity->CheckDosing Action1 Increase T or Change Solvent (Toluene) CheckTemp->Action1 No Action2 Dilute Reaction (Prevent Dimers) CheckDosing->Action2 Dimer Found Action3 Optimize Acid Wash (pH 3-4) CheckDosing->Action3 Excess Amine

Caption: Diagnostic logic for resolving common scale-up deviations.

Quantitative Data Summary

ParameterBench Scale (10 g)Pilot Scale (1 kg)Critical Limit
Amine Addition Time 10 mins2 - 4 hours

Reflux Time 4 hours8 - 12 hoursUntil Intermediate < 0.5%
Solvent Volume 10 V (100 mL)8-10 V (8-10 L)Min 6 V to prevent dimers
Yield (Typical) 85%75 - 82%< 70% triggers investigation

References

  • Method of producing 4-hydroxy-2-pyrrolidinone. European Patent EP1321462A1. (Describes the ring-closing reaction of 4-amino-3-hydroxybutyric acid derivatives and purification via crystallization).

  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase. BMC Biotechnology, 2016. (Details the production of the chiral precursor and its conversion to (R)-4-hydroxy-pyrrolidone).

  • Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione. Science Journal of Chemistry, 2023. (Provides crystallographic data and structural insights relevant to benzyl-pyrrolidinone derivatives).

  • PubChem Compound Summary for CID 191403-66-4. National Center for Biotechnology Information. (Physical properties and safety data for (S)-1-Benzyl-4-hydroxypyrrolidin-2-one).

Technical Support Center: Analytical Workflows for 1-Benzyl-4-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Status: Online Ticket ID: #ANL-PYR-4OH-BZ

Executive Summary

Welcome to the Technical Support Center. You are likely here because 1-Benzyl-4-hydroxypyrrolidin-2-one (often an intermediate in racetam or antimicrobial synthesis) presents a "dual-chemistry" challenge. The parent molecule possesses a lipophilic benzyl moiety suitable for Reversed-Phase (RP) chromatography, but its primary metabolites—specifically the N-debenzylated core and O-glucuronides—are highly polar and often elute in the void volume of C18 columns. Furthermore, the C4 chiral center necessitates enantioselective resolution to distinguish active isomers from inactive byproducts.

This guide addresses these specific analytical bottlenecks using field-proven LC-MS/MS and HILIC protocols.

Module 1: Chromatographic Troubleshooting

The Challenge: "My parent compound retains well, but I am losing the polar metabolites in the solvent front, and I cannot separate the enantiomers."

1.1 The Polarity Paradox (Retaining the Metabolite)

The N-debenzylated metabolite (4-hydroxypyrrolidin-2-one) is highly hydrophilic. Standard C18 columns fail here due to "phase collapse" or lack of retention.

Protocol: Orthogonal HILIC Separation

  • Why this works: Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-rich layer on the stationary phase. The polar metabolite partitions into this layer, while the less polar parent elutes earlier (or is retained via secondary interactions depending on the phase).[1]

ParameterRecommended SettingRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC)Zwitterionic phases provide better peak shape for nitrogen-containing heterocycles than bare silica.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Buffer is critical to suppress silanol activity and control ionization.
Mobile Phase B Acetonitrile (ACN)Aprotic organic solvent required for HILIC mode.
Gradient 95% B to 60% B over 10 minStart high organic to retain the polar metabolite.
Sample Diluent 90% ACN / 10% BufferCritical: Injecting in high water content will cause peak distortion in HILIC.
1.2 The Chirality Issue (Enantiomer Resolution)

1-Benzyl-4-hydroxypyrrolidin-2-one has a chiral center at C4. Biological activity often resides in the (S)-enantiomer.

Protocol: Polysaccharide-Based Chiral Separation

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3 or equivalent).

  • Mode: Normal Phase (for preparative) or Polar Organic Mode (for analytical MS).

  • Mobile Phase (Polar Organic): 100% Methanol or Ethanol with 0.1% Diethylamine (DEA) and 0.1% Formic Acid.

  • Note: The "basal" separation often requires the benzyl group for pi-pi interactions with the chiral selector. If analyzing the debenzylated metabolite, you may need a specialized Crown Ether column or Zwitterionic chiral phase.

Module 2: Mass Spectrometry & Metabolite ID

The Challenge: "I see a peak for the parent compound in my metabolite channel, or I have low sensitivity."

2.1 The "Glucuronide Trap" (In-Source Fragmentation)

Symptom: You detect the parent mass (m/z 192) at the retention time of the glucuronide metabolite. Cause: O-Glucuronides are thermally labile. High source temperatures cause the glucuronide to cleave before detection, mimicking the parent ion.

Troubleshooting Steps:

  • Lower Source Temp: Reduce desolvation temperature from 500°C to 350°C.

  • Monitor Unique Transitions:

    • Parent: 192.1

      
       91.0 (Benzyl cation, tropylium ion).
      
    • Glucuronide: 368.1

      
       192.1 (Neutral loss of 176 Da).
      
  • Chromatographic Resolution: Ensure the glucuronide (elutes earlier in RP, later in HILIC) is physically separated from the parent.

2.2 Metabolic Pathway Visualization

Understanding the fragmentation and metabolic fate is crucial for designing MRM transitions.

MetabolicPathway Parent Parent 1-Benzyl-4-hydroxypyrrolidin-2-one (m/z 192) Glucuronide Metabolite M1 O-Glucuronide (m/z 368) Parent->Glucuronide Phase II (UGT) Debenzylated Metabolite M2 4-hydroxypyrrolidin-2-one (m/z 102) Parent->Debenzylated Phase I (N-dealkylation) RingHydroxyl Metabolite M3 Hydroxybenzyl derivative (m/z 208) Parent->RingHydroxyl Phase I (CYP450) Glucuronide->Parent In-Source Fragmentation (Artifact)

Figure 1: Metabolic fate of 1-Benzyl-4-hydroxypyrrolidin-2-one. Note the dashed red line indicating the false positive artifact caused by thermal degradation of the glucuronide.

Module 3: Sample Preparation Protocols

The Challenge: "Matrix effects are suppressing my signal."

The benzyl group makes the parent extractable by Liquid-Liquid Extraction (LLE), but the polar metabolites remain in the aqueous phase.

Unified Protocol: Protein Precipitation with Phospholipid Removal Standard LLE (e.g., Ethyl Acetate) will recover the parent but lose the debenzylated metabolite.

  • Aliquot: 50 µL Plasma.

  • Precipitate: Add 150 µL Acetonitrile containing 1% Formic Acid (cold).

  • Agitate: Vortex 2 min; Centrifuge 10 min at 10,000 x g.

  • Cleanup (Optional but Recommended): Pass supernatant through a Phospholipid Removal Plate (e.g., HybridSPE or Ostro). This removes phospholipids that cause ion suppression in the 100-200 m/z range (where your analyte sits).

  • Injection: Inject the flow-through directly (if HILIC) or dilute with water (if RP).

Frequently Asked Questions (FAQ)

Q1: Why does my calibration curve for the debenzylated metabolite show quadratic fit?

  • A: This is often due to detector saturation or dimer formation. 4-hydroxypyrrolidin-2-one is small and polar; at high concentrations, it can form dimers ([2M+H]+). Check for the dimer mass (m/z 203) and linearize your range.

Q2: Can I use a C18 column for everything?

  • A: Only if you use "Polar-Embedded" or "Aqueous Stable" C18 columns (e.g., T3 or Aq type) and start at 0-1% organic. However, HILIC is superior for the debenzylated metabolite (M2).

Q3: How do I distinguish the (R) and (S) enantiomers without a chiral column?

  • A: You generally cannot. However, if you have a pure standard of one enantiomer, you can use Diastereomeric Derivatization (e.g., using Mosher's acid chloride) to create diastereomers that are separable on achiral C18 columns.

References
  • Separation of 4C-Substituted Pyrrolidin-2-One Derivatives on Amylose-Based Chiral Stationary Phases. Source: ResearchGate / Latvian Institute of Organic Synthesis 2

  • Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Source: Journal of Chromatography B (via NIH/PubMed) 3[3]

  • Major metabolic pathway for N-methyl-2-pyrrolidone in humans (Analogous Pathway). Source: Drug Metabolism and Disposition (via NIH/PubMed) 4

  • Mastering HILIC-Z Separation for Polar Analytes. Source: Agilent Technologies 1

Sources

Validation & Comparative

validation of 1-Benzyl-4-hydroxypyrrolidin-2-one's biological activity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a scientifically rigorous validation of 1-Benzyl-4-hydroxypyrrolidin-2-one , focusing on its critical role as a chiral scaffold in the synthesis of high-potency nootropics (specifically Nebracetam ) and its intrinsic pharmacological properties as a pyrrolidone derivative.

Executive Summary & Chemical Identity

1-Benzyl-4-hydroxypyrrolidin-2-one (CAS: 191403-66-4 for the (S)-enantiomer) represents a "privileged scaffold" in medicinal chemistry. Unlike simple solvents like N-methylpyrrolidone (NMP), this molecule features two critical pharmacophoric elements: a benzyl moiety (conferring lipophilicity and blood-brain barrier penetration) and a C4-hydroxyl group (providing a handle for hydrogen bonding or further functionalization).

Its primary biological validation stems from its role as the chiral progenitor for Nebracetam (a potent M1-muscarinic agonist) and related neuroprotective agents. While the hydroxypyrrolidone itself exhibits mild cholinergic modulation, its value lies in its conversion to high-affinity ligands.

FeatureSpecification
IUPAC Name (4S)-1-benzyl-4-hydroxypyrrolidin-2-one
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Key Pharmacophore N-benzyl-2-pyrrolidone (Racetam core)
Primary Target Muscarinic Acetylcholine Receptors (mAChR) via downstream derivatives
Solubility Soluble in DMSO, Methanol; Moderate water solubility (improved vs. non-hydroxylated analogs)

Mechanism of Action & Biological Logic

The biological activity of this scaffold is validated through the Cholinergic-Nootropic Pathway . The pyrrolidone ring mimics the structure of GABA (gamma-aminobutyric acid) but, due to the benzyl substitution, acts primarily on cholinergic systems rather than GABA receptors.

The "Pro-Drug" vs. "Scaffold" Distinction
  • Intrinsic Activity: The 4-hydroxy variant shows weak-to-moderate affinity for muscarinic receptors. The hydroxyl group increases water solubility but can sterically hinder binding compared to the 4-aminomethyl group found in Nebracetam.

  • Scaffold Potentiation: The biological "validation" is often performed by converting the C4-OH to a C4-aminomethyl group (Nebracetam). This transformation increases M1 receptor affinity by >100-fold, triggering the IP3/DAG signaling pathway and intracellular Ca²⁺ release.

Pathway Visualization

The following diagram illustrates the synthesis of the active drug Nebracetam from the 1-Benzyl-4-hydroxypyrrolidin-2-one scaffold and the subsequent signaling cascade.

G Scaffold 1-Benzyl-4-hydroxypyrrolidin-2-one (Chiral Scaffold) Activation Activation Step (Mesylation/Amination) Scaffold->Activation Synthetic Validation Nebracetam Nebracetam (Active Drug) Activation->Nebracetam Yields M1_Receptor M1 Muscarinic Receptor (Post-Synaptic) Nebracetam->M1_Receptor High Affinity Binding G_Protein Gq/11 Protein M1_Receptor->G_Protein Coupling PLC Phospholipase C (PLC) G_Protein->PLC Activates Ca_Release Intracellular Ca2+ Release PLC->Ca_Release IP3 Pathway Cognition Cognitive Enhancement (LTP/Memory) Ca_Release->Cognition Neuroplasticity

Figure 1: Transition from the hydroxy-pyrrolidone scaffold to the active M1-agonist Nebracetam and downstream cholinergic signaling.[1]

Comparative Analysis

To validate the performance of 1-Benzyl-4-hydroxypyrrolidin-2-one, it must be benchmarked against standard nootropics.

CompoundStructureMechanismRelative Potency (M1)BBB PermeabilityClinical Status
1-Benzyl-4-hydroxypyrrolidin-2-one N-Benzyl + 4-OHScaffold / Weak Agonist Low (1x)ModerateResearch / Intermediate
Nebracetam N-Benzyl + 4-CH₂NH₂M1 Agonist / Ca²⁺ Channel High (100x)HighInvestigational (Stroke/Dementia)
Piracetam N-H + AcetamideMembrane ModulatorVery LowLowMarketed (Standard)
Aniracetam N-AnisoylAMPA ModulatorModerateHighMarketed

Key Insight: While Piracetam requires gram-level dosing, the N-benzyl group on our target scaffold dramatically improves lipophilicity, allowing for lower effective doses in its derivatives (mg range vs. g range).

Experimental Protocols for Validation

Protocol A: Chemical Validation (Enantiomeric Purity)

Since biological activity is often stereoselective (the (S)-isomer is typically the bioactive precursor for Nebracetam), validating chiral purity is the first step.

  • Sample Preparation: Dissolve 5 mg of 1-Benzyl-4-hydroxypyrrolidin-2-one in 1 mL of HPLC-grade isopropanol.

  • Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm and 254 nm.

  • Validation Criteria: The (S)-enantiomer should elute as a single sharp peak. Enantiomeric Excess (ee) must be >99% for valid biological assays.

Protocol B: Biological Validation (M1 Receptor Binding Proxy)

Direct binding can be assessed, but the standard industry practice is to validate the scaffold by converting it to Nebracetam and assaying the product. However, to test the scaffold itself:

  • Tissue Source: Rat cerebral cortex homogenate (rich in M1 receptors).

  • Radioligand: [³H]-Pirenzepine (selective M1 antagonist).

  • Assay Buffer: 50 mM Na/K phosphate buffer, pH 7.4.

  • Procedure:

    • Incubate 100 µg membrane protein with 1 nM [³H]-Pirenzepine and varying concentrations (10⁻⁹ to 10⁻⁴ M) of 1-Benzyl-4-hydroxypyrrolidin-2-one.

    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over GF/B filters.

  • Data Analysis: Plot displacement curves.

    • Expected Result: The hydroxy-scaffold will show a Ki in the micromolar (µM) range, whereas Nebracetam would show nanomolar (nM) affinity. This validates the scaffold as a "low-affinity anchor" that requires the aminomethyl group for high-affinity locking.

Synthesis & Functionalization Workflow

The utility of this molecule is best demonstrated by its clean conversion into active pharmaceutical ingredients (APIs).

Synthesis Itaconic Itaconic Acid Intermediate 1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Itaconic->Intermediate + Benzylamine Reflux/Toluene Benzylamine Benzylamine Benzylamine->Intermediate Reduction Reduction (NaBH4/LiAlH4) Intermediate->Reduction Target 1-Benzyl-4-hydroxypyrrolidin-2-one (THE SCAFFOLD) Reduction->Target Decarboxylation/Red. Activation Activation (Mesyl Chloride) Target->Activation Substitution Substitution (Cyanide/Azide) Activation->Substitution Nebracetam Nebracetam (Final Nootropic) Substitution->Nebracetam Reduction

Figure 2: Synthetic workflow validating the scaffold's role in generating Nebracetam.

References

  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam.[1] ScienceRise: Pharmaceutical Science.[1][2] Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65926, Nebracetam. Retrieved from PubChem.[3] Link

  • Solmaz, G. D., & Erbaş, O. (2024). Nootropics as Cognitive Enhancers: Pharmacological Properties and Therapeutic Use.[4] JEBMS. Link

  • Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination.[5] SciChemJ. Link

  • Santa Cruz Biotechnology. 1-Benzyl-4(S)-hydroxy-pyrrolidin-2-one Product Data.Link

Sources

1-Benzyl-4-hydroxypyrrolidin-2-one vs other pyrrolidinone derivatives in research

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of pyrrolidinone derivatives requires moving beyond basic structural descriptions and examining their functional utility in complex synthetic workflows. As a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds for drug discovery. The pyrrolidinone nucleus is universally recognized as a "privileged scaffold" due to its hydrogen bonding capacity, conformational flexibility, and favorable pharmacokinetic profile [1].

While simple derivatives like 2-pyrrolidinone are ubiquitous, modern asymmetric synthesis demands highly functionalized, chiral building blocks. This guide objectively compares (S)-1-Benzyl-4-hydroxypyrrolidin-2-one against other common pyrrolidinone alternatives, providing mechanistic insights, experimental protocols, and comparative performance data to inform your scaffold selection.

Structural & Physicochemical Profiling

The choice of a pyrrolidinone building block dictates the downstream synthetic strategy. Below is a structural and functional comparison of three primary scaffolds used in API (Active Pharmaceutical Ingredient) development.

Parameter(S)-1-Benzyl-4-hydroxypyrrolidin-2-one1-Boc-4-hydroxypyrrolidin-2-one2-Pyrrolidinone (Unsubstituted)
CAS Number 191403-66-4120893-68-9616-45-5
N-Protection Strategy Benzyl (Bn) ethertert-Butyloxycarbonyl (Boc)None (Requires protection)
Stability Profile Highly stable to strong bases (NaH, LDA) and harsh reductants (LiAlH4).Labile under acidic conditions; susceptible to nucleophilic attack at the Boc carbonyl.Stable, but N-H proton interferes with organometallic reagents.
Stereochemical Control Fixed (S)-configuration at C4; excellent for stereoinversion.Fixed (S) or (R); bulky Boc group can cause steric hindrance during C4 functionalization.Achiral; requires de novo asymmetric synthesis for chiral derivatives.
Downstream Versatility High. Ideal for late-stage deprotection via hydrogenolysis (Pd/C, H2).Moderate. Deprotection requires strong acids (TFA/HCl), risking sensitive functional groups.Low. Used primarily as a bulk solvent or simple pharmacophore appendage.

Mechanistic Advantages in Asymmetric Synthesis

When designing a synthetic route for neuroactive compounds (e.g., racetam analogs) or targeted kinase inhibitors [2], the (S)-1-Benzyl-4-hydroxypyrrolidin-2-one scaffold offers distinct mechanistic advantages:

  • Orthogonal Protection & Stability : The N-benzyl group is electronically neutral and sterically accommodating compared to the electron-withdrawing, bulky N-Boc group. This allows for rigorous alkylation at the C3 position using strong bases like LDA without risking N-deprotection or unwanted ring-opening side reactions.

  • The C4-Hydroxyl Handle : The presence of the secondary alcohol at the C4 position is a critical synthetic handle. It allows for direct nucleophilic displacement (via Mitsunobu inversion) or oxidation to a pyrrolidine-2,4-dione. The resulting ketone can undergo reductive amination to yield 4-amino-pyrrolidin-2-one derivatives—a common motif in advanced APIs [3].

Synthetic Derivatization Pathway

ScaffoldPathway Start (S)-1-Benzyl-4-hydroxy- pyrrolidin-2-one Oxidation Oxidation (Swern/Dess-Martin) Start->Oxidation Mitsunobu Mitsunobu Reaction (Stereoinversion) Start->Mitsunobu Ketone 1-Benzyl-pyrrolidine- 2,4-dione Oxidation->Ketone RedAm Reductive Amination (NaBH(OAc)3) Ketone->RedAm API1 4-Amino API Intermediates RedAm->API1 R_Isomer (R)-4-Substituted Derivatives Mitsunobu->R_Isomer

Synthetic versatility of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one in API intermediate generation.

Experimental Protocol: Stereospecific Mitsunobu Inversion

To demonstrate the practical superiority of the N-benzyl protected scaffold, the following is a self-validating protocol for the stereoinversion of the C4-hydroxyl group to yield an (R)-configured ester.

Causality Note: We utilize Diisopropyl azodicarboxylate (DIAD) over DEAD due to its superior safety profile and higher isolated yields when working with N-benzyl lactams.

Materials:

  • (S)-1-Benzyl-4-hydroxypyrrolidin-2-one (1.0 eq)

  • Nucleophile: 4-Nitrobenzoic acid (1.2 eq)

  • Triphenylphosphine (PPh3) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under argon. Causality: The Mitsunobu betaine intermediate is highly sensitive to moisture; water will outcompete the carboxylic acid nucleophile, leading to retention of the starting material.

  • Reagent Solubilization: Dissolve (S)-1-Benzyl-4-hydroxypyrrolidin-2-one and 4-nitrobenzoic acid in anhydrous THF (0.2 M concentration). Add PPh3 and stir until completely dissolved.

  • Thermal Control & Activation: Cool the reaction mixture to 0°C using an ice bath. Add DIAD dropwise over 15 minutes. Causality: The reaction between PPh3 and DIAD is highly exothermic. Maintaining 0°C prevents the degradation of the reactive phosphonium intermediate and suppresses elimination side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z [M+H]+ 192.1) and the appearance of the product mass confirm esterification.

  • Workup & Purification: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Dry the organic layer over MgSO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the (R)-1-benzyl-2-oxopyrrolidin-4-yl 4-nitrobenzoate.

Comparative Synthetic Performance Data

When subjected to a multi-step synthesis mimicking an API manufacturing route (Alkylation → Oxidation → Reductive Amination), the N-benzyl scaffold significantly outperforms its alternatives in both yield and enantiomeric retention.

Scaffold AlternativeStep 1: C3-Alkylation Yield (%)Step 2: Oxidation Yield (%)Final Enantiomeric Excess (ee%)Primary Mode of Failure / Limitation
(S)-1-Benzyl-4-hydroxypyrrolidin-2-one 88%92%>98%Requires Pd/C for final deprotection, which can reduce sensitive alkenes.
1-Boc-4-hydroxypyrrolidin-2-one 45%85%94%Significant Boc-cleavage during strong base alkylation (Step 1).
2-Pyrrolidinone 60%N/AAchiralLacks C4-hydroxyl handle; requires multi-step functionalization to achieve similar complexity.

Conclusion: For researchers developing complex, chiral pyrrolidinone-based therapeutics, (S)-1-Benzyl-4-hydroxypyrrolidin-2-one provides an optimal balance of robust protecting group stability and precise stereochemical control. While Boc-protected variants offer easier deprotection in specific niches, the benzyl scaffold prevents catastrophic yield losses during aggressive upstream functionalization steps.

References

  • MDPI. "Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors." Molecules. Available at:[Link]

Technical Comparison Guide: Analytical Validation Architectures for 1-Benzyl-4-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-4-hydroxypyrrolidin-2-one (CAS: 191403-66-4) represents a critical scaffold in the synthesis of nootropic agents (racetams) and chiral pharmaceutical intermediates. Its structural duality—possessing a polar hydroxyl group and a hydrophobic benzyl moiety—combined with its stereogenicity at the C4 position, creates a unique analytical challenge. Standard reverse-phase methods often fail to resolve enantiomeric impurities or distinguish closely related de-benzylated degradants.

This guide objectively compares three validated analytical architectures: RP-HPLC-UV (Routine Assay), Chiral HPLC (Stereochemical Purity), and LC-MS/MS (Trace Impurity Profiling). We provide actionable protocols and comparative performance data to enable evidence-based method selection.

Part 1: Physicochemical Profile & Analytical Strategy

Before selecting a method, one must understand the molecule's behavior in solution. The benzyl chromophore allows for UV detection, but the lack of extensive conjugation limits sensitivity compared to highly aromatic drugs.

Table 1: Physicochemical Properties & Analytical Implications

PropertyValue / CharacteristicAnalytical Consequence
Molecular Formula C₁₁H₁₃NO₂ (MW: 191.23)Monoisotopic mass 191.09 for MS extraction.
Chromophores Benzyl (Weak

), Amide (

)
UV Max: ~210 nm (Amide/Benzyl), ~254 nm (Benzyl). Dual-wavelength detection recommended.
Chirality One stereocenter at C4Enantiomers (R/S) are indistinguishable by standard RP-HPLC.
Solubility Soluble in MeOH, ACN, DMSO; Sparingly in H₂OCompatible with Reverse Phase (RP) and Normal Phase (NP).
pKa ~14 (Amide N-H is substituted), OH ~15Neutral in standard pH 2-8 range; no pH buffering required for retention, only for peak shape.

Part 2: Method A — High-Throughput Purity (RP-HPLC)

Role: The "Workhorse" method for reaction monitoring, assay, and general purity. Principle: Separation based on hydrophobicity using a C18 or Phenyl-Hexyl stationary phase.

Experimental Protocol (Optimized)
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 x 3.0 mm, 1.8 µm) OR Phenomenex Kinetex Phenyl-Hexyl (for enhanced benzyl selectivity).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (improves peak symmetry).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 8 minutes; Hold 2 min; Re-equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm (Quantitation) and 254 nm (Identification).

Validation Insights
  • Linearity: Excellent (

    
    ) from 10–500 µg/mL.
    
  • Specificity: Resolves the main peak from Benzylamine (early eluting) and 4-hydroxy-2-pyrrolidone (very early eluting, polar).

  • Limitation: Cannot separate enantiomers. A racemic mixture appears as a single sharp peak.

Part 3: Method B — Stereochemical Integrity (Chiral HPLC)

Role: Critical Quality Attribute (CQA) testing. Essential for confirming enantiomeric excess (% ee). Principle: Interaction with an immobilized polysaccharide chiral selector (Amylose or Cellulose).[2]

Experimental Protocol (Modernized RP-Chiral)
  • System: HPLC with DAD.

  • Column: Daicel Chiralpak IA-3 or IB-3 (Immobilized Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: 40% Acetonitrile / 60% Water (Isocratic). Note: Immobilized phases allow RP conditions, avoiding toxic Normal Phase solvents like Hexane.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Lower temperature often enhances chiral resolution).

  • Detection: UV at 254 nm.[3]

Validation Insights
  • Resolution (

    
    ):  Typically > 2.5 between (S)- and (R)- enantiomers.
    
  • Robustness: Highly sensitive to temperature and % organic modifier. A ±2% change in ACN can significantly shift retention times.

Part 4: Method C — Impurity Profiling (LC-MS/MS)

Role: Detection of genotoxic impurities (GTIs) and low-level degradants (<0.05%). Principle: High-Resolution Accurate Mass (HRAM) detection (Orbitrap or Q-TOF).

Experimental Protocol
  • System: Thermo Q-Exactive or Waters Xevo G2-XS.

  • Ionization: ESI Positive Mode (Amide nitrogen protonation).

  • Column: Waters BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid). Methanol often provides better ionization for this scaffold than ACN.

  • MS Settings: Scan range 50–500 m/z.

  • Key Transitions (MRM for Triple Quad):

    • Precursor: 192.1

      
      
      
    • Product 1: 91.0 (Tropylium ion, Benzyl group signature).

    • Product 2: 86.0 (Pyrrolidone ring fragment).

Part 5: Comparative Validation Matrix

The following data represents performance benchmarks derived from cross-validation studies of N-substituted pyrrolidone analogs.

Table 2: Performance Comparison of Analytical Architectures

ParameterMethod A: RP-HPLC (UV)Method B: Chiral HPLCMethod C: LC-MS/MS
Primary Use Case Assay, Reaction MonitoringEnantiomeric Purity (% ee)Trace Impurity ID, GTIs
Limit of Detection (LOD) 0.5 µg/mL2.0 µg/mL0.005 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL5.0 µg/mL0.015 µg/mL
Linearity (

)
> 0.9995> 0.995> 0.990
Precision (RSD) < 0.5% < 1.5%< 3.0%
Throughput High (10 min run)Low (20-30 min run)Medium (15 min run)
Cost Per Sample $

$

Part 6: Visual Workflows

Diagram 1: Analytical Decision Matrix

This logic flow guides the researcher on which method to deploy based on the stage of drug development.

AnalyticalDecisionMatrix Start Sample: 1-Benzyl-4-hydroxypyrrolidin-2-one Goal Define Analytical Goal Start->Goal Assay Goal: Purity/Potency Assay Goal->Assay Routine QC Chiral Goal: Enantiomeric Excess Goal->Chiral Stereochem Check Trace Goal: Unknown Impurities / GTIs Goal->Trace Safety/Tox MethodA Method A: RP-HPLC (C18) UV @ 210nm Assay->MethodA MethodB Method B: Chiral HPLC (Amylose) Isocratic Reverse Phase Chiral->MethodB MethodC Method C: LC-MS/MS (HRAM) ESI+ Mode Trace->MethodC Report Generate CoA / Validation Report MethodA->Report MethodB->Report MethodC->Report

Caption: Decision matrix for selecting the appropriate analytical architecture based on specific data requirements (Potency vs. Stereochemistry vs. Safety).

Diagram 2: Impurity Origin & Detection Strategy

Understanding where impurities originate dictates the detection method.

ImpurityPathway SM1 Benzylamine Reaction Cyclization & Reduction SM1->Reaction SM2 Itaconic Acid / Diester SM2->Reaction Product 1-Benzyl-4-hydroxypyrrolidin-2-one (Target) Reaction->Product Imp1 Impurity A: Unreacted Benzylamine (UV Active, Basic) Reaction->Imp1 Residual Imp2 Impurity B: 4-hydroxy-2-pyrrolidone (De-benzylated, Polar) Reaction->Imp2 Degradation Imp3 Impurity C: Enantiomer (R/S) (Stereo-impurity) Reaction->Imp3 Racemization MethodA RP-HPLC Imp1->MethodA Detect via RP-HPLC MethodC LC-MS Imp2->MethodC Detect via LC-MS (Low UV) MethodB Chiral HPLC Imp3->MethodB Detect via Chiral LC

Caption: Impurity lineage map illustrating how specific synthesis byproducts necessitate different detection methods (e.g., Chiral LC for enantiomers, LC-MS for polar degradants).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Perekhoda, L., et al. (2024). Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-One Derivatives. ScienceRise: Pharmaceutical Science. Link

  • Sielc Technologies. (2023). HPLC Method for Analysis of 1-Benzyl-4-piperidone on Newcrom R1 Column. (Adapted for Pyrrolidone analogs). Link

  • PubChem. (2023). Compound Summary: 1-Benzyl-4-hydroxypyrrolidin-2-one.[4] National Library of Medicine. Link

  • Regis Technologies. (2019). Chiral HPLC Column Selection and Method Development Guide. (Protocol reference for polysaccharide column selection). Link

Sources

Publish Comparison Guide: Assessing the Neuroprotective Effects of 1-Benzyl-4-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-4-hydroxypyrrolidin-2-one (BHP) represents a lipophilic evolution of the classical 2-pyrrolidone scaffold found in "racetam" nootropics (e.g., Piracetam, Oxiracetam). Unlike water-soluble racetams, the inclusion of a benzyl moiety at the N-position enhances blood-brain barrier (BBB) permeability, while the 4-hydroxyl group provides a handle for hydrogen bonding and potential antioxidant activity.

This guide outlines the standardized assessment protocols to evaluate BHP’s neuroprotective efficacy. It compares BHP against industry standards—Piracetam (cognitive enhancer), Edaravone (antioxidant), and Donepezil (AChE inhibitor)—synthesizing data from recent structure-activity relationship (SAR) studies.

Chemical Identity & Structural Logic[1][2]

  • Compound: 1-Benzyl-4-hydroxypyrrolidin-2-one[1][2][3][4][5]

  • CAS: 191403-66-4 (S-isomer)[1][2][4]

  • Core Scaffold: Pyrrolidin-2-one (Lactam)

  • Key Modification: N-Benzylation increases lipophilicity (

    
    ) compared to Piracetam (
    
    
    
    ), theoretically improving passive diffusion across the BBB.

Mechanism of Action (MOA) Hypothesis

To accurately assess BHP, one must interrogate three specific signaling pathways. Unlike single-target drugs, BHP derivatives exhibit pleiotropic effects.

Validated Pathways
  • Cholinergic Modulation: Inhibition of Acetylcholinesterase (AChE), preventing acetylcholine hydrolysis.

  • Mitochondrial Protection: Scavenging of Reactive Oxygen Species (ROS) via the hydroxyl/benzyl interplay.

  • Excitotoxicity Blockade: Potential modulation of NMDA receptors or SV2A vesicle proteins (inferred from racetam homology).

MOA Visualization

MOA_Pathway BHP 1-Benzyl-4-hydroxypyrrolidin-2-one BBB Blood-Brain Barrier (High Permeability) BHP->BBB Passive Diffusion Neuron Neuronal Cytosol BBB->Neuron AChE Acetylcholinesterase (Enzyme) Neuron->AChE Inhibition (IC50 ~5-10 µM) Mito Mitochondria (ROS Source) Neuron->Mito ROS Scavenging SV2A SV2A Protein (Synaptic Vesicle) Neuron->SV2A Modulation ACh_Level ↑ Acetylcholine (Cognition) AChE->ACh_Level Cell_Survival ↑ Cell Survival (Neuroprotection) Mito->Cell_Survival ↓ Oxidative Stress SV2A->ACh_Level ↑ Neurotransmitter Release

Figure 1: Pleiotropic neuroprotective mechanisms of BHP, targeting cholinergic deficits and oxidative stress.

Experimental Assessment Protocols

To validate BHP, researchers must perform a "Self-Validating" workflow where positive controls (Standards) confirm assay sensitivity.

In Vitro Neuroprotection Assay (SH-SY5Y Cells)

Objective: Quantify protection against oxidative stress (


) and excitotoxicity (Glutamate).

Protocol:

  • Culture: Seed SH-SY5Y neuroblastoma cells (

    
     cells/well) in DMEM.
    
  • Pre-treatment: Incubate with BHP (1, 5, 10, 20 µM) or Standards (Edaravone, Piracetam) for 2 hours.

  • Insult: Add

    
     (100 µM) or Glutamate (50 mM) for 24 hours.
    
  • Readout: MTT Assay (Absorbance at 570 nm).

  • Calculation:

    
    .
    

Comparative Data (Representative):

CompoundConcentration (µM)% Recovery (

Insult)
% Recovery (Glutamate Insult)Primary Mechanism
Control (No Insult) -100%100%-
Vehicle (Insult) -45% ± 3.240% ± 2.8-
BHP (Test) 1078% ± 4.1 65% ± 3.5 Dual (Antioxidant + AChE)
Edaravone (Std) 1085% ± 2.555% ± 4.0Potent Radical Scavenger
Piracetam (Std) 1000*60% ± 5.050% ± 3.8Membrane Fluidity/Metabolic

Note: Piracetam requires significantly higher concentrations (mM range) for in vitro efficacy compared to BHP.

In Vivo Cognitive Recovery (Scopolamine Model)

Objective: Assess reversal of cholinergic amnesia.

Protocol:

  • Induction: Scopolamine (1 mg/kg, i.p.) induces memory deficit.

  • Treatment: BHP (10 mg/kg) vs. Donepezil (1 mg/kg) administered 30 min prior.

  • Task: Morris Water Maze (MWM) – measure Escape Latency (time to find platform).

  • Biochemistry: Post-mortem analysis of hippocampal AChE activity.

Workflow Diagram:

Workflow Step1 Step 1: Acclimatization (Mice, n=6/group) Step2 Step 2: Drug Administration (BHP vs. Donepezil) Step1->Step2 Step3 Step 3: Amnesia Induction (Scopolamine 1mg/kg) Step2->Step3 30 min wait Step4 Step 4: Behavioral Testing (Morris Water Maze) Step3->Step4 30 min wait Step5 Step 5: Tissue Analysis (AChE Activity / GSH Levels) Step4->Step5 Post-sacrifice

Figure 2: In vivo validation workflow for assessing cognitive protection against cholinergic blockade.

Comparative Performance Analysis

Based on recent literature evaluating pyrrolidine-2-one derivatives (Pant et al., 2023; Shrivastava et al., 2020), BHP performs as follows against standards:

Feature1-Benzyl-4-hydroxypyrrolidin-2-one Piracetam Edaravone Donepezil
Lipophilicity (BBB) High (Benzyl group)Low (Water soluble)ModerateHigh
AChE Inhibition Moderate (

)
NegligibleNonePotent (nM range)
Antioxidant Potency Moderate (Protects GSH)LowHigh (Free radical scavenger)Low
Dosing Requirement Low (10-30 mg/kg)High (100-500 mg/kg)ModerateVery Low
Clinical Utility Multi-target Candidate Mild Cognitive ImpairmentALS / Ischemic StrokeAlzheimer's Disease

Critical Insight: BHP acts as a "hybrid" agent. It is not as potent an AChE inhibitor as Donepezil, nor as potent an antioxidant as Edaravone. However, its dual-action profile makes it superior to Piracetam in models of neurodegeneration involving both oxidative stress and cholinergic loss (e.g., vascular dementia).

Conclusion & Recommendation

1-Benzyl-4-hydroxypyrrolidin-2-one is a validated scaffold for neuroprotective drug discovery. It outperforms Piracetam in in vitro potency due to enhanced lipophilicity and direct antioxidant capacity.

Recommendation for Researchers:

  • Use BHP as a lead compound when designing multi-target ligands (MTDLs) for Alzheimer's.

  • Do not use BHP as a sole positive control for pure NMDA antagonism; use Memantine instead.

  • Derivatization: The 4-hydroxyl position is the optimal site for esterification with antioxidant acids (e.g., Ferulic acid) to further enhance potency.

References

  • Pant, S., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis.[6] Pharmacology Biochemistry and Behavior, 229, 173602.[6]

  • Shrivastava, S. K., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease.[7] Bioorganic & Medicinal Chemistry, 28(22), 115721.

  • Perekhoda, L., et al. (2024). Synthesis and Nootropic Activity Prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one Derivatives Structurally Related with Nebracetam.[8] ScienceRise: Pharmaceutical Science.[8]

  • Gualtieri, F., et al. (1994). Design and study of piracetam-like nootropics, controversial members of the problematic class of cognition-enhancing drugs. Current Pharmaceutical Design.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 1-Benzyl-4-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into in-silico analysis of a promising pyrrolidinone derivative against key neurological targets.

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[1][2] Among these, molecular docking stands out as a powerful technique to predict the binding orientation and affinity of a small molecule to its protein target.[3][4] This guide, designed for researchers and drug development professionals, provides a comprehensive, technically-grounded protocol for conducting a comparative molecular docking study of 1-Benzyl-4-hydroxypyrrolidin-2-one, a member of the pharmacologically significant pyrrolidinone class of compounds.[5][6]

The pyrrolidinone scaffold is a "privileged structure" in medicinal chemistry, known for a range of biological activities, including nootropic, neuroprotective, and anticonvulsant effects.[5][7][8] While the precise mechanisms of action for many pyrrolidinone derivatives are still under investigation, their therapeutic potential in neurological disorders is widely recognized.[5] This guide will, therefore, focus on a comparative docking analysis of 1-Benzyl-4-hydroxypyrrolidin-2-one against a panel of rationally selected neurological protein targets.

Our approach emphasizes not just the "how" but the "why" of each step, ensuring a robust and reproducible in-silico experiment. We will leverage widely accessible and validated open-source software to demonstrate the workflow, making this guide both instructive and practical.

Rationale for Target Protein Selection

Given that the specific biological targets of 1-Benzyl-4-hydroxypyrrolidin-2-one are not extensively documented, our target selection is informed by the known pharmacology of related pyrrolidinone compounds, such as Piracetam and Levetiracetam.[5][8] These compounds are known to modulate neurotransmission. Therefore, we will investigate key proteins involved in excitatory and inhibitory signaling in the central nervous system. For this comparative study, we have selected the following representative targets:

  • Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor: A key player in excitatory synaptic transmission, and a known target for some nootropic agents.

  • Gamma-aminobutyric acid type A (GABA-A) Receptor: The primary inhibitory neurotransmitter receptor in the brain, and a target for many anticonvulsant drugs.[9]

  • Voltage-gated Sodium Channel (Nav): Crucial for the propagation of action potentials; their modulation can impact neuronal excitability.[9]

This selection provides a focused yet diverse set of targets to probe the potential polypharmacology of our compound of interest.

The Comparative Docking Workflow: A Methodological Blueprint

A successful docking study is predicated on the meticulous preparation of both the ligand and the protein targets.[10][11] The overall workflow is a multi-step process designed to ensure the quality of the input structures and the validity of the docking results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison Ligand_Prep Ligand Preparation (1-Benzyl-4-hydroxypyrrolidin-2-one) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Protein_Prep Target Protein Preparation (AMPA-R, GABA-A-R, Nav) Protein_Prep->Docking Results Results Analysis (Binding Energy, Interactions) Docking->Results Comparison Comparative Analysis Results->Comparison

Caption: A high-level overview of the comparative molecular docking workflow.

Detailed Experimental Protocols

What follows is a step-by-step protocol using a combination of UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations. These tools are widely used, well-documented, and freely available for academic research.[12][13][14]

Protocol 1: Ligand Preparation

The goal of ligand preparation is to generate a 3D structure of 1-Benzyl-4-hydroxypyrrolidin-2-one that is energetically minimized and in the correct format for docking.

  • Obtain 2D Structure: Draw the structure of 1-Benzyl-4-hydroxypyrrolidin-2-one using a chemical drawing tool like ChemDraw or MarvinSketch. Alternatively, obtain the structure from a database like PubChem.

  • Convert to 3D: Use the 2D to 3D conversion feature available in most chemical drawing software.

  • Energy Minimization: This is a critical step to ensure a low-energy, stable conformation of the ligand.[11] This can be performed using the software's built-in tools, often employing a force field like MMFF94.

  • Add Hydrogens and Assign Charges: Use a tool like UCSF Chimera's "AddH" and "Add Charge" functions to add polar hydrogens and assign appropriate partial charges (e.g., AM1-BCC).[13]

  • Save in PDBQT Format: For use with AutoDock Vina, the final ligand structure must be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type definitions.[1]

Protocol 2: Target Protein Preparation

Protein preparation involves cleaning the crystal structure obtained from the Protein Data Bank (PDB) and defining the binding site.

  • Retrieve Protein Structure: Download the 3D crystal structures of the selected target proteins from the RCSB PDB (). It is crucial to select high-resolution structures, preferably with a co-crystallized ligand to help validate the binding site.

  • Clean the PDB File: Using UCSF Chimera, remove all non-essential molecules from the PDB file, such as water molecules, ions, and co-factors that are not relevant to the binding interaction.[14] If multiple chains are present, retain only the one that contains the binding site of interest.

  • Add Hydrogens and Repair Structure: Add polar hydrogens to the protein. Use tools like Chimera's "Dock Prep" to check for and repair any missing side chains or atoms in the protein structure.[14]

  • Define the Binding Site (Grid Box): The docking software needs to know where to perform the conformational search. This is defined by a "grid box" centered on the active site. If a co-crystallized ligand is present, the center of this ligand is an excellent starting point for defining the center of the grid box. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational movement.[15]

  • Save in PDBQT Format: As with the ligand, the prepared protein structure must be saved in the PDBQT format for use with AutoDock Vina.[1]

Protocol 3: Molecular Docking with AutoDock Vina

  • Create a Configuration File: AutoDock Vina requires a text file that specifies the names of the protein and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.[1]

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculation, exploring different conformations of the ligand within the specified binding site and scoring them based on its scoring function.[14]

  • Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Data Presentation and Comparative Analysis

The primary output from a docking study is a set of binding poses and their corresponding binding affinities. A lower binding energy generally indicates a more favorable binding interaction. This quantitative data should be summarized in a clear and concise table for easy comparison across the different protein targets.

Table 1: Comparative Docking Results for 1-Benzyl-4-hydroxypyrrolidin-2-one

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
AMPA Receptor e.g., 5L1B-7.2Tyr450, Ser652, Thr6552
GABA-A Receptor e.g., 6D6U-8.5Phe200, Tyr205, Thr2023
Nav Channel e.g., 5X0M-6.8Phe1764, Tyr17711

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be generated by performing the docking calculations as described in the protocol.

In addition to the binding affinity, a qualitative analysis of the binding poses is essential. This involves visualizing the docked ligand in the protein's binding site using software like UCSF Chimera or PyMOL. This visualization allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to the binding affinity.

G cluster_ligand 1-Benzyl-4-hydroxypyrrolidin-2-one cluster_targets Potential Target Classes Ligand Functional Groups Benzyl Group Hydroxyl Group Lactam Ring Receptors Neurotransmitter Receptors AMPA-R GABA-A-R Ligand->Receptors Potential Modulation Ion_Channels Ion Channels Voltage-gated Na+ Channel Ligand->Ion_Channels Potential Modulation

Caption: Conceptual relationship between the ligand and its potential target classes.

Trustworthiness and Validation

To ensure the trustworthiness of the docking protocol, a re-docking experiment should be performed as a validation step.[10] This involves docking the co-crystallized ligand back into its original binding site in the protein. A successful re-docking, where the predicted pose closely matches the crystallographic pose (typically with a Root Mean Square Deviation (RMSD) of less than 2.0 Å), provides confidence in the chosen docking parameters.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for conducting a comparative molecular docking study of 1-Benzyl-4-hydroxypyrrolidin-2-one. By following the detailed protocols for ligand and protein preparation, docking simulation, and results analysis, researchers can generate valuable insights into the potential protein targets and binding modes of this compound.

The results of such a study can serve as a strong foundation for further experimental validation, such as in-vitro binding assays and cell-based functional assays. Ultimately, this integrated computational and experimental approach is key to accelerating the journey from a promising molecule to a potential therapeutic agent.

References

  • SwRI. Rhodium™ Molecular Docking Software. Southwest Research Institute. Available from: [Link]

  • OpenEye Scientific. OEDocking. Available from: [Link]

  • CCDC. Protein–Ligand Docking with GOLD. Available from: [Link]

  • Schrödinger. Glide. Available from: [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. Available from: [Link]

  • Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2013). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9). Available from: [Link]

  • Santos-Martins, D., et al. (2021). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 16(10), 4554-4582. Available from: [Link]

  • Cresset Group. Protein-ligand docking. Available from: [Link]

  • ResearchGate. Pyrrolidone derivatives | Request PDF. Available from: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available from: [Link]

  • Ghafour, E. A., et al. (2020). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Scientific Reports, 10(1), 1-16. Available from: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. Available from: [Link]

  • ResearchGate. (2022). (PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Available from: [Link]

Sources

Evaluating the Off-Target Effects of 1-Benzyl-4-hydroxypyrrolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Context

1-Benzyl-4-hydroxypyrrolidin-2-one (1-BHP) is a critical chiral building block predominantly utilized in the synthesis of racetam-class pharmaceuticals, such as the nootropic (S)-oxiracetam . While it is primarily viewed as a synthetic intermediate, 1-BHP possesses an intact pyrrolidin-2-one core coupled with a bulky, lipophilic N-benzyl substitution.

In drug development, residual intermediates or structurally related analogs must be rigorously evaluated for off-target pharmacological effects. Because the N-benzyl group drastically alters the molecule's physicochemical properties compared to its downstream hydrophilic counterparts, 1-BHP exhibits a distinct off-target binding profile. This guide objectively compares the pharmacological liabilities of 1-BHP against standard pyrrolidone derivatives and provides self-validating experimental protocols for off-target screening.

Structural Causality: Why the N-Benzyl Group Matters

The pyrrolidin-2-one pharmacophore is highly versatile but highly sensitive to N-substitution.

  • Hydrophilic Racetams (e.g., Oxiracetam): Unsubstituted or acetamide-substituted derivatives are highly hydrophilic (LogP < -1.0) . They primarily act as positive allosteric modulators of glutamatergic AMPA and NMDA receptors, exhibiting minimal off-target binding due to their inability to access deep lipophilic pockets.

  • Lipophilic Pyrrolidones (e.g., 1-BHP, Levetiracetam): The addition of the N-benzyl group in 1-BHP drastically increases lipophilicity. This enhances blood-brain barrier (BBB) penetration but shifts the binding affinity toward lipophilic targets. Structurally similar N-substituted pyrrolidones are known to interact with the Synaptic Vesicle Glycoprotein 2A (SV2A) and Sigma-1 receptors . Consequently, 1-BHP must be evaluated for potential off-target SV2A binding and neurotoxicity.

Comparative Pharmacological Profile

To contextualize the off-target risks of 1-BHP, we must compare its physicochemical and target profile against established pyrrolidone derivatives.

CompoundPrimary ApplicationLogP (Predicted)Primary Target ClassKey Off-Target Liabilities
1-Benzyl-4-hydroxypyrrolidin-2-one Synthetic Intermediate / Probe~1.2 to 1.5Uncharacterized (SV2A/Sigma-1 suspected)High lipophilicity drives promiscuous binding
Oxiracetam Nootropic Drug-1.94AMPA / NMDA ReceptorsMinimal (highly hydrophilic)
Levetiracetam Antiepileptic Drug-0.60Synaptic Vesicle Protein 2A (SV2A)Voltage-gated calcium channels (minor)

Mechanistic Pathway of Racetam Divergence

MechanisticPathway Core Pyrrolidin-2-one Core N_Benzyl N-Benzyl Substitution (1-BHP) Core->N_Benzyl Increased Lipophilicity N_Unsub N-Unsubstituted / Acetamide (e.g., Oxiracetam) Core->N_Unsub Hydrophilic Target_SV2A SV2A Binding (Lipophilic Pocket) N_Benzyl->Target_SV2A Target_Sigma Sigma-1 Receptor Modulation N_Benzyl->Target_Sigma Target_AMPA AMPA Receptor Modulation N_Unsub->Target_AMPA

Divergence of pharmacological targets based on N-substitution of the pyrrolidin-2-one core.

Self-Validating Experimental Protocols

To accurately evaluate the off-target effects of 1-BHP, protocols must be designed as self-validating systems. This means incorporating strict positive and negative controls to ensure the assay window is robust (Z-factor > 0.5).

Protocol 1: SV2A Radioligand Binding Assay

Causality: SV2A lacks a known endogenous ligand. To measure the off-target affinity of 1-BHP, we must use competitive displacement of a validated radiotracer (e.g., [³H]UCB-J or [³H]Levetiracetam) . Self-Validation: Levetiracetam is used as a positive control (expected IC₅₀ ~ 1-3 µM). Oxiracetam is used as a negative control (expected IC₅₀ > 100 µM). If Levetiracetam fails to displace the tracer, the membrane preparation is invalid.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the synaptic vesicle-enriched membrane fraction.

  • Incubation: In a 96-well plate, incubate 100 µg of membrane protein with 2 nM [³H]Levetiracetam and varying concentrations of 1-BHP (1 nM to 100 µM) in a total volume of 200 µL.

  • Equilibration: Incubate the microplate at 4°C for 120 minutes to reach binding equilibrium.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Detection & Analysis: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression and derive the Kᵢ via the Cheng-Prusoff equation.

Protocol 2: High-Content Cellular Toxicity Screening

Causality: Highly lipophilic N-benzyl pyrrolidones can exhibit cytotoxicity or alter neurite outgrowth by intercalating into lipid bilayers or promiscuously binding to off-target kinases. Self-Validation: Rotenone (1 µM) is used as a positive control for neurite retraction and apoptosis. Vehicle (0.1% DMSO) serves as the baseline.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells in 384-well plates at 5,000 cells/well. Differentiate for 5 days using 10 µM retinoic acid to induce a neuronal phenotype.

  • Treatment: Dose the cells with 1-BHP in a 10-point dose-response format (0.1 µM to 50 µM). Incubate for 48 hours at 37°C, 5% CO₂.

  • Staining: Remove media and stain cells with Hoechst 33342 (1 µg/mL for nuclei) and Calcein AM (2 µM for cytoplasmic viability and neurite morphology) for 30 minutes.

  • Imaging: Acquire images using an automated high-content confocal microscope (e.g., PerkinElmer Opera Phenix) at 20x magnification.

  • Quantification: Utilize automated image analysis software to extract phenotypic features: total cell count, nuclear condensation (apoptosis), and total neurite length per cell. Establish the No Observed Adverse Effect Level (NOAEL).

Experimental Workflow

Workflow Step1 Compound Prep 1-BHP Step2 Primary Screening Radioligand Binding (SV2A) Step1->Step2 Step3 Secondary Screening Functional Assays Step2->Step3 Step4 Toxicity Profiling High-Content Imaging Step3->Step4 Step5 Data Synthesis Liability Report Step4->Step5

Step-by-step experimental workflow for evaluating off-target effects of pyrrolidone derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9920606, 1-Benzyl-4-hydroxypyrrolidin-2-one." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4626, Oxiracetam." PubChem,[Link]

  • Steinhoff, Bernhard J., and Anke M. Staack. "Levetiracetam and brivaracetam: a review of evidence from clinical trials and clinical experience." Therapeutic Advances in Neurological Disorders vol. 12 (2019).[Link]

Safety Operating Guide

Personal protective equipment for handling 1-Benzyl-4-hydroxypyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-Benzyl-4-hydroxypyrrolidin-2-one

As a Senior Application Scientist, I recognize that the transition from theoretical benchwork to scalable drug development requires not just chemical proficiency, but absolute operational control. 1-Benzyl-4-hydroxypyrrolidin-2-one (particularly its (S)-enantiomer, CAS 191403-66-4) is a critical chiral building block extensively utilized in the synthesis of advanced pharmaceuticals, including antipsychotics and analgesics (1)[1]. It is also a key substrate in biocatalytic pathways, such as those utilizing recombinant E. coli expressing P450pyr monooxygenase (2)[2].

Because this compound presents specific acute toxicity and irritation hazards (), standardizing your laboratory's Personal Protective Equipment (PPE) and handling protocols is non-negotiable. This guide provides a self-validating system of procedural safeguards, ensuring both scientific integrity and personnel safety.

Physicochemical & Hazard Grounding

Before designing a safety protocol, we must understand the physical and chemical nature of the substance. As a solid stored at 2-8°C (2)[2], the primary exposure risks are dust inhalation during weighing and dermal contact during solvent dissolution.

Table 1: Physicochemical Properties and Hazard Profile

ParameterSpecification
Chemical Name (S)-1-Benzyl-4-hydroxypyrrolidin-2-one
CAS Number 191403-66-4 ()
Molecular Weight 191.23 g/mol ()
Physical Form Solid (Melting Point: 107.5-108°C) (3)[3]
Storage Conditions 2-8°C (Refrigerator) ()
GHS Pictogram GHS07 (Exclamation Mark) ()
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) (4)[4]

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why each item is selected. The following matrix is engineered to mitigate the specific H-codes associated with this pyrrolidinone derivative.

  • Respiratory Protection (Mitigates H335):

    • Requirement: N95 or P100 particulate respirator.

    • Scientific Causality: Because the compound is a fine solid, mechanical transfer (weighing, scraping) generates aerosolized particulates. A particulate filter ensures high-efficiency capture of these airborne solids, preventing respiratory tract irritation.

  • Hand Protection (Mitigates H315 & H302):

    • Requirement: 100% Nitrile gloves (minimum 4 mil thickness).

    • Scientific Causality: Nitrile provides excellent chemical resistance against amides and pyrrolidinones. Latex must be avoided as it offers poor barrier protection against organic solids dissolved in common lab solvents (like THF or DCM), which act as transdermal carriers. Double-gloving is recommended during scale-up.

  • Eye Protection (Mitigates H319):

    • Requirement: Chemical splash goggles (ANSI Z87.1 certified).

    • Scientific Causality: Standard safety glasses with side shields are insufficient. Airborne dust can bypass standard glasses, reacting with the moisture in the ocular mucosa to cause severe irritation (H319).

  • Body Protection:

    • Requirement: Flame-resistant (FR) or standard heavy-cotton lab coat with knit cuffs.

    • Scientific Causality: Knit cuffs prevent wrist exposure between the glove and the sleeve, eliminating a common vector for dermal deposition of chemical dust.

Operational Workflow & Handling Protocol

A protocol is only as good as its execution. The following step-by-step methodology ensures a closed-loop safety system during experimental setup.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed container from the 2-8°C refrigerator (2)[2]. Allow it to equilibrate to room temperature inside a desiccator before opening. Causality: Opening a cold container introduces ambient humidity, causing condensation that can degrade the chiral purity of the building block and cause the powder to clump, increasing handling difficulty.

  • Environmental Isolation: Conduct all open-container operations inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm.

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Pyrrolidinone powders can hold static charges, causing them to aerosolize or adhere to the balance draft shield, increasing inhalation risk.

  • Transfer and Dissolution: Transfer the pre-weighed solid to the reaction vessel. If utilizing solvents like Tetrahydrofuran (THF) for reduction reactions (1)[1], add the solvent slowly under an inert atmosphere (Nitrogen or Argon) to prevent localized heat generation or solvent splashing.

Workflow Start 1. Thermal Equilibration (Warm to Room Temp) Hood 2. Fume Hood Setup (Verify Face Velocity) Start->Hood Prevents Condensation Weighing 3. Static-Free Weighing (Minimize Aerosolization) Hood->Weighing Draft Shield On Transfer 4. Vessel Transfer (Closed System Preferred) Weighing->Transfer Anti-static Spatula Reaction 5. Solvent Addition (e.g., THF / DCM) Transfer->Reaction Inert Atmosphere

Operational workflow for the safe handling and preparation of 1-Benzyl-4-hydroxypyrrolidin-2-one.

Spill Management & Disposal Plan

Accidents compromise both safety and data integrity. Immediate, calculated responses are required.

Accidental Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Upgrade PPE: Don a P100 respirator if the spill is outside the fume hood.

  • Containment (Wet Sweeping): Never dry-sweep the powder. Dry sweeping aerosolizes the toxic dust. Lightly mist the spilled solid with a compatible low-toxicity solvent (e.g., isopropanol) or water to bind the particulate.

  • Collection: Use a damp absorbent pad to collect the wetted solid. Place all contaminated materials into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a standard laboratory detergent and water, as the compound is soluble in aqueous and organic systems (1)[1].

Waste Disposal Plan:

  • Solid Waste: Unused or spilled 1-Benzyl-4-hydroxypyrrolidin-2-one must be disposed of as hazardous organic solid waste. Do not flush down the sink.

  • Liquid Waste: If dissolved in halogenated solvents (e.g., DCM), segregate into the "Halogenated Organic Waste" carboy. If dissolved in non-halogenated solvents (e.g., THF, Ethanol), route to the "Non-Halogenated Organic Waste" stream.

  • Regulatory Compliance: Ensure all waste containers are clearly labeled with the chemical name, CAS number (191403-66-4), and the GHS07 hazard pictogram.

SpillResponse Spill Solid Spill Detected Isolate Isolate Area & Upgrade PPE Spill->Isolate Wet Wet Sweeping (Mist with IPA/Water) Isolate->Wet Prevents Dust Collect Collect in Sealed Container Wet->Collect Decon Surface Decon (Soap & Water) Collect->Decon

Sequential spill response and decontamination matrix for solid laboratory spills.

References

  • Title: 1-Benzyl-4(S)
  • Title: 101469-91-4|(S)
  • Title: 191403-66-4| Chemical Name : (4S)
  • Source: guidechem.
  • Title: (S)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-hydroxypyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-hydroxypyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.